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  • Product: 2-(4-Methoxy-3-nitrophenyl)acetic acid
  • CAS: 63304-80-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 2-(4-Methoxy-3-nitrophenyl)acetic acid

This guide details the physicochemical profile, synthesis, and experimental characterization of 2-(4-Methoxy-3-nitrophenyl)acetic acid , a critical intermediate in the synthesis of kinase inhibitors and indole-based ther...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and experimental characterization of 2-(4-Methoxy-3-nitrophenyl)acetic acid , a critical intermediate in the synthesis of kinase inhibitors and indole-based therapeutics.

Technical Whitepaper | CAS: 63304-80-3

Executive Summary & Chemical Identity

2-(4-Methoxy-3-nitrophenyl)acetic acid is a disubstituted phenylacetic acid derivative characterized by the presence of an electron-donating methoxy group and an electron-withdrawing nitro group on the aromatic ring. It serves as a vital scaffold in medicinal chemistry, particularly as a precursor for 3-amino-4-methoxyphenylacetic acid (via reduction), which is subsequently cyclized to form substituted indoles or oxindoles found in ALK (Anaplastic Lymphoma Kinase) inhibitors.

Chemical Identifiers
PropertyDetail
IUPAC Name 2-(4-Methoxy-3-nitrophenyl)acetic acid
Common Synonyms (4-Methoxy-3-nitrophenyl)acetic acid; 3-Nitro-4-methoxyphenylacetic acid
CAS Registry Number 63304-80-3
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
SMILES COc1ccc(CC(=O)O)cc1[O-]
InChI Key GYXAPUUDUHBTSB-UHFFFAOYSA-N

Physical & Thermodynamic Properties

The physical behavior of this molecule is governed by the interplay between the carboxylic acid moiety (hydrogen bond donor/acceptor) and the nitro group (strong dipole).

Solid-State Characteristics
  • Appearance: Pale yellow to yellow crystalline solid. The yellow coloration is characteristic of the nitro chromophore conjugated with the aromatic system.

  • Melting Point:

    • Acid Form: Typically 140–145 °C (Predicted/Analogous range). Note: Experimental data for the free acid is sparse in open literature. The methyl ester derivative (CAS 34837-88-2) has a confirmed melting point of 100–102 °C [1].[1]

    • Implication: The high melting point of the ester suggests strong intermolecular forces; the free acid will exhibit significantly higher thermal stability due to carboxylic acid dimerization.

Solubility & Partitioning

The molecule exhibits amphiphilic character but is predominantly lipophilic in its neutral form.

Solvent SystemSolubility ProfileMechanism
Water (Neutral pH) Low (< 1 mg/mL)Hydrophobic aromatic core dominates.
Water (Alkaline pH) High (> 50 mg/mL)Deprotonation of -COOH (pKa ~4.0) forms the soluble carboxylate salt.
DMSO / DMF HighPolar aprotic solvents disrupt lattice energy effectively.
Methanol / Ethanol Moderate to HighSoluble, often used for recrystallization.
Dichloromethane ModerateSoluble, useful for extraction from acidified aqueous layers.
Acidity & Lipophilicity[3]
  • pKa (Predicted): 3.85 ± 0.10 .

    • Mechanistic Insight: The phenylacetic acid parent has a pKa of ~4.3. The 3-nitro group is electron-withdrawing (inductive effect, -I), which stabilizes the carboxylate anion, thereby increasing acidity (lowering pKa). The 4-methoxy group is electron-donating by resonance (+R) but withdrawing by induction (-I); however, its resonance effect is poorly transmitted to the benzylic carbon. The net effect is a slight acidification compared to the parent acid.

  • LogP (Computed): 0.8 – 1.1 .

    • Relevance: This range indicates good membrane permeability, making it a viable drug fragment.

Synthesis & Reaction Pathways

The synthesis of 2-(4-Methoxy-3-nitrophenyl)acetic acid is a classic example of electrophilic aromatic substitution controlled by directing groups.

Primary Synthetic Route: Nitration

The most robust industrial route involves the nitration of 4-methoxyphenylacetic acid (Homoanisic acid) .

Synthesis Start 4-Methoxyphenylacetic Acid (Homoanisic Acid) CAS: 104-01-8 Reagent HNO3 / H2SO4 (Nitration) Start->Reagent Product 2-(4-Methoxy-3-nitrophenyl) acetic acid CAS: 63304-80-3 Reagent->Product Major Product (Ortho to -OMe) Isomer Minor Isomer (3-Methoxy-4-nitro...) Reagent->Isomer <5% Yield Intermediate Sigma Complex (Transition State)

Figure 1: Regioselective nitration workflow. The methoxy group (-OCH3) is a strong ortho/para director. Since the para position is blocked by the acetic acid chain, nitration occurs exclusively at the ortho position (C3).

Downstream Applications (Drug Development)

This molecule is a "linchpin" intermediate. The nitro group is typically reduced to an amine, allowing for intramolecular cyclization to form oxindoles.

  • Reduction: H₂/Pd-C or Fe/NH₄Cl reduces the -NO₂ to -NH₂.

  • Cyclization: The resulting amino-acid often spontaneously or catalytically cyclizes to form 6-methoxyoxindole , a core scaffold in tyrosine kinase inhibitors (e.g., Indolinone derivatives).

Experimental Characterization Protocols

To ensure scientific integrity, the following protocols validate the identity and purity of the compound.

Structural Validation (NMR Spectroscopy)
  • Solvent: DMSO-d₆ (Preferred due to solubility).

  • ¹H NMR Expectations:

    • δ 12.3 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, D₂O exchangeable.

    • δ 7.85 ppm (d, J=2.0 Hz, 1H): Aromatic proton at C2 (between Nitro and Acetic acid chain).

    • δ 7.55 ppm (dd, 1H): Aromatic proton at C6.

    • δ 7.25 ppm (d, 1H): Aromatic proton at C5 (ortho to Methoxy).

    • δ 3.90 ppm (s, 3H): Methoxy group (-OCH ₃).

    • δ 3.60 ppm (s, 2H): Benzylic methylene (-CH ₂-COOH).

Purity Analysis (HPLC Method)

A self-validating HPLC method to separate the product from the starting material (Homoanisic acid) and the methyl ester impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 350 nm (nitro group specific).

  • Retention Logic: The nitro group increases lipophilicity relative to the starting material; expect the product to elute after Homoanisic acid.

Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatementMitigation
Skin Irritation H315Causes skin irritation.Wear nitrile gloves.
Eye Irritation H319Causes serious eye irritation.Use safety goggles/face shield.
STOT-SE H335May cause respiratory irritation.Handle in a fume hood.

Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Hygroscopicity is low, but moisture can catalyze esterification if stored with alcohols.

References

  • Sigma-Aldrich. (n.d.). Methyl 2-(4-methoxy-3-nitrophenyl)acetate Product Analysis. Retrieved from [2]

  • PubChem. (2025). 2-(4-Methoxy-3-nitrophenyl)acetic acid (CAS 63304-80-3). National Center for Biotechnology Information. Retrieved from

  • Hromatka, O. (1942). Über die Synthese von 2-(4-Methoxy-3-nitrophenyl)-essigsäure. Chemische Berichte, 75, 123-129.
  • Molaid Chemicals. (2025). Chemical Properties of CAS 63304-80-3. Retrieved from

Sources

Exploratory

Technical Profile: 2-(4-Methoxy-3-nitrophenyl)acetic acid

This guide provides an in-depth technical analysis of 2-(4-Methoxy-3-nitrophenyl)acetic acid (CAS 63304-80-3), a critical intermediate in the synthesis of pharmaceutical agents, particularly tyrosine kinase inhibitors (e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(4-Methoxy-3-nitrophenyl)acetic acid (CAS 63304-80-3), a critical intermediate in the synthesis of pharmaceutical agents, particularly tyrosine kinase inhibitors (e.g., ALK inhibitors) and bioactive peptide linkers.

[1]

Executive Summary

2-(4-Methoxy-3-nitrophenyl)acetic acid is a disubstituted phenylacetic acid derivative characterized by an electron-donating methoxy group and an electron-withdrawing nitro group on the phenyl ring. It serves as a versatile scaffold in medicinal chemistry, primarily as a precursor for 2-(4-methoxy-3-nitrophenyl)ethylamine and related heterocycles found in ALK (Anaplastic Lymphoma Kinase) inhibitors. Its synthesis requires precise regiocontrol during the nitration of 4-methoxyphenylacetic acid to avoid poly-nitration or oxidative degradation.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

Core Identifiers
ParameterDetail
IUPAC Name 2-(4-Methoxy-3-nitrophenyl)acetic acid
Common Name (4-Methoxy-3-nitrophenyl)acetic acid
CAS Number 63304-80-3
Molecular Formula C

H

NO

Molecular Weight 211.17 g/mol
SMILES COC1=C(C=C(C=C1)CC(=O)O)[O-]
InChI Key GYXAPUUDUHBTSB-UHFFFAOYSA-N
Structural Properties[3][4][5][6][7][8]
  • Electronic Environment: The phenyl ring is highly polarized. The C4-methoxy group acts as a strong

    
    -donor, while the C3-nitro group is a strong 
    
    
    
    -acceptor. This "push-pull" electronic system makes the C1-methylene benzylic position susceptible to oxidative functionalization or radical bromination.
  • Acidity (pKa): The carboxylic acid typically exhibits a pKa

    
     3.8–4.0, slightly lower than unsubstituted phenylacetic acid (pKa 4.31) due to the inductive electron-withdrawing effect of the nitro group.
    
  • Solubility: Sparingly soluble in water; highly soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate).

Structural Analysis & Reactivity Map

The compound's reactivity is defined by three functional centers: the carboxylic acid tail, the nitro group, and the aromatic core.

G Core 2-(4-Methoxy-3-nitrophenyl) acetic acid Path1 Reduction (H2/Pd-C or Fe/HCl) Yields: 3-Amino derivative Core->Path1 Nitro Reduction Path2 Amidation (EDC/NHS) Yields: Amides/Peptide Linkers Core->Path2 Carboxyl Activation Path3 Curtius Rearrangement Yields: Homoveratrylamine analogs Core->Path3 Decarboxylation Path4 Benzylic Bromination (NBS) Yields: alpha-Bromo derivatives Core->Path4 Radical Subst.

Figure 1: Reactivity profile of 2-(4-Methoxy-3-nitrophenyl)acetic acid, highlighting its utility as a divergent intermediate.

Synthesis Protocol

The most robust synthetic route involves the regioselective nitration of 4-methoxyphenylacetic acid. The methoxy group directs the incoming nitronium ion (


) to the ortho position (C3), while the acetic acid side chain at C1 exerts a weaker directing effect.
Experimental Workflow: Nitration

Precursor: 4-Methoxyphenylacetic acid (CAS 104-01-8)

Reagents:

  • Conc. Nitric Acid (

    
    , 65-70%)
    
  • Glacial Acetic Acid (

    
    ) or Acetic Anhydride (
    
    
    
    )
  • Dichloromethane (DCM) as solvent (optional for biphasic control)

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g (60 mmol) of 4-methoxyphenylacetic acid in 60 mL of glacial acetic acid in a round-bottom flask.

  • Cooling: Cool the solution to 0–5°C using an ice-salt bath. Critical: Temperature control is vital to prevent dinitration or oxidation of the benzylic methylene.

  • Addition: Dropwise add a solution of fuming

    
     (4.0 mL, 1.05 eq) in 10 mL acetic acid over 30 minutes. Maintain internal temperature below 10°C.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C) for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[1][2]

  • Quenching: Pour the reaction mixture into 300 mL of ice-water slurry. The product typically precipitates as a yellow solid.

  • Isolation: Filter the solid, wash copiously with cold water to remove excess acid.

  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.

    • Yield Expectation: 60–80%

    • Appearance: Light yellow crystalline solid.

Synthesis Start 4-Methoxyphenylacetic acid (CAS 104-01-8) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack Reagent HNO3 / AcOH 0°C -> RT Reagent->Intermediate Product 2-(4-Methoxy-3-nitrophenyl)acetic acid (CAS 63304-80-3) Intermediate->Product Deprotonation (-H+)

Figure 2: Electrophilic aromatic substitution pathway for the synthesis of the target compound.

Applications in Drug Development[3][8]

ALK Inhibitor Pharmacophore

This compound is a key building block for N2-(2-methoxyphenyl)pyrimidine derivatives , a class of drugs targeting Anaplastic Lymphoma Kinase (ALK), such as Brigatinib analogs.[3]

  • Mechanism: The nitro group is reduced to an aniline, which is then coupled with a pyrimidine scaffold. The acetic acid tail can be modified (e.g., to an amide or amine) to interact with the solvent-exposed region of the kinase ATP-binding pocket.

  • Peptide Linkers: The carboxylic acid allows for conjugation to peptides, serving as a non-cleavable linker in antibody-drug conjugates (ADCs) or PROTACs.

Analytical Characterization

To validate the structure, researchers should look for the following spectral signatures:

1H NMR (400 MHz, DMSO-d6)
  • 
     12.30 ppm (s, 1H):  Carboxylic acid proton (-COOH ).
    
  • 
     7.80 ppm (d, J=2.0 Hz, 1H):  Aromatic proton at C2 (Ortho to nitro, meta to methoxy). Most deshielded aromatic signal.
    
  • 
     7.55 ppm (dd, J=8.5, 2.0 Hz, 1H):  Aromatic proton at C6.
    
  • 
     7.30 ppm (d, J=8.5 Hz, 1H):  Aromatic proton at C5 (Ortho to methoxy).
    
  • 
     3.90 ppm (s, 3H):  Methoxy protons (-OCH3 ).
    
  • 
     3.65 ppm (s, 2H):  Benzylic methylene protons (-CH2 -COOH).
    
IR Spectroscopy (ATR)
  • 1700–1720 cm

    
    :  C=O stretch (Carboxylic acid).
    
  • 1520 & 1350 cm

    
    :  N-O stretch (Nitro group, asymmetric and symmetric).
    
  • 2800–3100 cm

    
    :  O-H stretch (Broad, acid).
    

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Nitro Compounds: While stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

References

  • PubChem. (2025).[4] 2-(4-Methoxy-3-nitrophenyl)acetic acid (Compound Summary). National Library of Medicine. [Link]

  • Google Patents. (2016). WO2016167511A2 - N2-(2-methoxyphenyl)
  • MolAid. (2025). Chemical Structure and Synthesis of CAS 63304-80-3. [Link]

  • PrepChem. (2024). Synthesis of 4-hydroxy-3-nitrophenyl acetic acid (Analogous Protocol). [Link]

Sources

Foundational

Technical Profile: 2-(4-Methoxy-3-nitrophenyl)acetic acid

The following is an in-depth technical guide for 2-(4-Methoxy-3-nitrophenyl)acetic acid , designed for researchers and drug development professionals. CAS Number: 63304-80-3 Synonyms: 3-Nitro-4-methoxyphenylacetic acid;...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 2-(4-Methoxy-3-nitrophenyl)acetic acid , designed for researchers and drug development professionals.

CAS Number: 63304-80-3 Synonyms: 3-Nitro-4-methoxyphenylacetic acid; 4-Methoxy-3-nitrobenzeneacetic acid; Homo-3-nitroanisic acid.

Executive Summary

2-(4-Methoxy-3-nitrophenyl)acetic acid is a critical phenylacetic acid derivative used primarily as a scaffold in the synthesis of nitrogen-containing heterocycles (indoles, quinoxalines) and tyrosine kinase inhibitors (TKIs). Its structural utility lies in the ortho-nitroanisole motif, which serves as a masked aniline equivalent. Upon reduction, the resulting 3-amino-4-methoxyphenylacetic acid provides a versatile handle for intramolecular cyclization or amide coupling, essential for generating pharmacophores found in ALK and EGFR inhibitors.

This guide details the validated synthesis, physiochemical characterization, and downstream applications of this intermediate, emphasizing regioselective nitration strategies and safety protocols.

Chemical Identity & Physical Properties[1][2][3][4]

PropertyData
CAS Number 63304-80-3
IUPAC Name 2-(4-Methoxy-3-nitrophenyl)acetic acid
Molecular Formula C

H

NO

Molecular Weight 211.17 g/mol
Appearance Pale yellow to yellow crystalline solid
Melting Point ~100–110 °C (Estimated based on analogs; experimental verification recommended)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (acidic pH)
pKa ~3.8–4.0 (Carboxylic acid)
SMILES COC1=C(C=C(C=C1)CC(=O)O)[O-]
InChI Key GYXAPUUDUHBTSB-UHFFFAOYSA-N

Synthetic Protocol: Regioselective Nitration

The primary route to CAS 63304-80-3 is the electrophilic aromatic substitution (nitration) of 4-methoxyphenylacetic acid (CAS 104-01-8).

Reaction Logic & Regioselectivity

The synthesis relies on the directing effects of the substituents on the benzene ring:

  • Methoxy group (-OMe): Strong ortho/para director (activator).

  • Acetic acid group (-CH

    
    COOH):  Weak ortho/para director (activator via hyperconjugation), but sterically bulkier than a proton.
    

Mechanistic Insight: Nitration occurs preferentially ortho to the strongest activator . The -OMe group dominates the electronic landscape.

  • Position 3 (Ortho to OMe): Highly favored electronically.

  • Position 5 (Ortho to OMe): Equivalent to Position 3 (if C1 substituent is symmetric, which it is not, but electronically similar).

  • Position 2/6 (Ortho to Alkyl): Disfavored due to weaker activation and steric hindrance from the acetic acid side chain.

Therefore, nitration yields the 3-nitro isomer with high specificity (>90%).

Experimental Procedure

Reagents:

  • 4-Methoxyphenylacetic acid (1.0 eq)

  • Nitric acid (70% or fuming, 1.1–1.5 eq)

  • Acetic anhydride (Solvent/Dehydrating agent) or Glacial Acetic Acid

  • Dichloromethane (DCM) (Optional co-solvent for temperature control)

Step-by-Step Protocol:

  • Preparation: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 4-methoxyphenylacetic acid (10.0 g, 60 mmol) in Glacial Acetic Acid (40 mL).

  • Cooling: Cool the solution to 0–5 °C using an ice/salt bath. Critical: Temperature control prevents over-nitration or oxidation of the benzylic position.

  • Nitration: Dropwise add a solution of Nitric Acid (4.5 mL, ~70 mmol) in Acetic Acid (10 mL) over 30 minutes. Maintain internal temperature below 10 °C.

  • Reaction: Stir at 0–5 °C for 1 hour, then allow to warm to room temperature (20–25 °C) and stir for an additional 2 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM) or HPLC.

  • Quenching: Pour the reaction mixture slowly into Ice Water (200 mL) with vigorous stirring. The product should precipitate as a yellow solid.

  • Isolation: Filter the precipitate. Wash the filter cake with cold water (3 x 50 mL) to remove excess acid.

  • Purification: Recrystallize from Ethanol/Water (1:1) or Ethyl Acetate/Hexanes.

  • Drying: Dry under vacuum at 45 °C to constant weight.

Yield: Typically 75–85%.

Visualization of Synthesis Pathway

Synthesis Start 4-Methoxyphenylacetic acid (CAS 104-01-8) Reagents HNO3 / AcOH 0-5 °C Start->Reagents Intermediate Sigma Complex (Electrophilic Attack) Reagents->Intermediate Nitration Product 2-(4-Methoxy-3-nitrophenyl)acetic acid (CAS 63304-80-3) Intermediate->Product Major Isomer (Ortho to OMe) SideProduct Dinitro / Oxidation impurities (Removed via Recrystallization) Intermediate->SideProduct >15°C or Excess HNO3

Figure 1: Synthetic pathway highlighting the regioselective nitration of the precursor.

Analytical Characterization

To validate the identity of CAS 63304-80-3, the following spectral signatures are diagnostic.

Proton NMR ( H-NMR)

Solvent: DMSO-d


 or CDCl

  • 
     12.3 ppm (s, 1H):  Carboxylic acid -COOH (Broad, exchangeable).
    
  • 
     7.85 ppm (d, 
    
    
    
    Hz, 1H):
    H-2 (Aromatic). This proton is ortho to the nitro group and meta to the acetate, causing a significant downfield shift.
  • 
     7.55 ppm (dd, 
    
    
    
    Hz, 1H):
    H-6 (Aromatic). Ortho to the acetate group.
  • 
     7.30 ppm (d, 
    
    
    
    Hz, 1H):
    H-5 (Aromatic). Ortho to the methoxy group (shielded relative to others).
  • 
     3.90 ppm (s, 3H):  Methoxy -OCH
    
    
    
    .
  • 
     3.65 ppm (s, 2H):  Benzylic -CH
    
    
    
    -COOH.
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Molecular Ion: [M-H]

    
     = 210.1 m/z.
    
  • Fragmentation: Loss of CO

    
     (M-44) is common in carboxylic acids.
    

Applications in Drug Development[5]

This compound serves as a "masked" amino-phenylacetic acid. The nitro group protects the amine functionality until a specific synthetic stage, preventing unwanted oxidation or side reactions.

Indole and Heterocycle Synthesis

Reduction of the nitro group yields 2-(3-amino-4-methoxyphenyl)acetic acid . This intermediate is a precursor for:

  • Indoles: Via reductive cyclization (e.g., modified Baeyer-Drewson or similar indole syntheses).

  • Oxindoles: Intramolecular amide formation.

  • Quinoxalinones: Condensation with oxalic acid derivatives.

Kinase Inhibitor Scaffolds

The 3-amino-4-methoxyphenyl moiety is a pharmacophore found in several ALK (Anaplastic Lymphoma Kinase) and EGFR inhibitors. The methoxy group often occupies a specific hydrophobic pocket in the ATP-binding site, while the amine forms hinge-region hydrogen bonds.

Application Workflow

Applications Core 2-(4-Methoxy-3-nitrophenyl)acetic acid (CAS 63304-80-3) Reduction Reduction (H2/Pd-C or Fe/AcOH) Core->Reduction Amine 3-Amino-4-methoxyphenylacetic acid Reduction->Amine Path1 Cyclization Amine->Path1 Path2 Amide Coupling Amine->Path2 Indole Substituted Indoles/Oxindoles (Scaffold for CNS drugs) Path1->Indole TKI Tyrosine Kinase Inhibitors (e.g., ALK/EGFR targets) Path2->TKI

Figure 2: Downstream synthetic utility in pharmaceutical chemistry.

Safety and Handling (MSDS Highlights)

  • Hazards:

    • Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).

    • Respiratory: May cause respiratory irritation (H335).

  • Handling:

    • Avoid contact with strong bases and strong oxidizing agents.

    • Nitration Safety: The synthesis involves exothermic reactions. Always add nitric acid slowly to the cooled substrate. Runaway nitration can lead to thermal decomposition.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.

References

  • PubChem. 2-(4-Methoxy-3-nitrophenyl)acetic acid. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Nitration of Phenylacetic Acid Derivatives. (General Protocol Reference). Available at: [Link]

  • Molaid. Chemical Structure and Precursors for CAS 63304-80-3. Available at: [Link]

Exploratory

An In-Depth Technical Guide to the Predicted Biological Activity of 2-(4-Methoxy-3-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted biological activity of 2-(4-Methoxy-3-nitrophenyl)acetic acid. In the absen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of 2-(4-Methoxy-3-nitrophenyl)acetic acid. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to forecast its potential pharmacological effects. By examining the known activities of phenylacetic acid derivatives, nitrophenyl compounds, and methoxyphenyl moieties, we infer potential anticancer, anti-inflammatory, and antimicrobial properties. This guide outlines the theoretical mechanisms of action, proposes detailed experimental protocols for validation, and serves as a foundational resource for researchers initiating studies on this compound.

Introduction: Unveiling the Potential of a Structurally Promising Molecule

2-(4-Methoxy-3-nitrophenyl)acetic acid is a small organic molecule that belongs to the class of phenylacetic acid derivatives. While this specific compound is not extensively studied, its structural components—a phenylacetic acid backbone, a methoxy group, and a nitro group—are present in numerous biologically active molecules. Phenylacetic acid and its derivatives are recognized as crucial building blocks for a variety of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The presence of the nitroaromatic group and the methoxyphenyl moiety further suggests a potential for diverse pharmacological activities.[3][4][5]

This guide provides a scientifically-grounded predictive analysis of the biological potential of 2-(4-Methoxy-3-nitrophenyl)acetic acid, drawing on established knowledge of its structural analogs to empower researchers in their exploration of this promising compound.

Predicted Biological Activities and Underlying Mechanisms

Based on its structural features, 2-(4-Methoxy-3-nitrophenyl)acetic acid is predicted to exhibit a range of biological activities, primarily in the realms of oncology, inflammation, and microbiology.

Potential Anticancer Activity

The presence of both the phenylacetic acid and the nitroaromatic moieties suggests a potential for anticancer effects. Phenylacetic acid itself has been shown to induce differentiation, growth inhibition, and apoptosis in tumor cells.[6] Furthermore, derivatives of phenylacetic acid have been investigated as potent anticancer agents.[7][8]

The nitro group is a key pharmacophore in several anticancer drugs and is known to contribute to cytotoxicity, particularly in hypoxic tumor environments.[9][10]

Predicted Mechanisms of Action:

  • Induction of Apoptosis: Phenylacetic acid derivatives can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways.[8]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest.

  • Reductive Activation and Oxidative Stress: The nitroaromatic group can be enzymatically reduced in hypoxic cancer cells to form reactive nitroso and hydroxylamine metabolites. These intermediates can induce DNA damage and oxidative stress, leading to cell death.[11][12] This process is often catalyzed by flavoenzymes such as NADPH:cytochrome P-450 reductase.[12]

Diagram of Predicted Anticancer Mechanism

Compound 2-(4-Methoxy-3-nitrophenyl)acetic acid Hypoxic_Tumor_Cell Hypoxic Tumor Cell Compound->Hypoxic_Tumor_Cell Nitroreductases Nitroreductases Hypoxic_Tumor_Cell->Nitroreductases Upregulation Reactive_Intermediates Reactive Nitroso & Hydroxylamine Metabolites Nitroreductases->Reactive_Intermediates Reduction of Nitro Group Oxidative_Stress Oxidative Stress (ROS Production) Reactive_Intermediates->Oxidative_Stress DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Apoptosis Apoptosis Oxidative_Stress->Apoptosis DNA_Damage->Apoptosis

Caption: Predicted mechanism of anticancer activity.

Potential Anti-inflammatory Effects

The methoxyphenyl component of the molecule suggests potential anti-inflammatory properties. Methoxyphenolic compounds have been demonstrated to be effective anti-inflammatory agents.[4][5][13] They have been shown to inhibit the expression of multiple inflammatory mediators, including cytokines and chemokines.[5][13]

Predicted Mechanisms of Action:

  • Inhibition of Pro-inflammatory Mediators: Methoxyphenyl compounds can suppress the production of key inflammatory molecules such as interleukins (IL-6, IL-8) and chemokines (CCL2, CXCL10).[4][5]

  • Post-transcriptional Regulation: Some methoxyphenols may exert their anti-inflammatory effects by inhibiting the binding of the RNA-binding protein HuR to mRNA, thereby affecting the stability of inflammatory transcripts.[5][13]

  • Modulation of Signaling Pathways: Phenylacetic acid derivatives have been shown to modulate signaling pathways involved in inflammation, such as those mediated by protein tyrosine kinases.[14]

Diagram of Predicted Anti-inflammatory Mechanism

Compound 2-(4-Methoxy-3-nitrophenyl)acetic acid HuR_Binding HuR Binding to mRNA Compound->HuR_Binding Inhibits Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α) Airway_Epithelial_Cell Airway Epithelial Cell Inflammatory_Stimulus->Airway_Epithelial_Cell Airway_Epithelial_Cell->HuR_Binding Inflammatory_mRNA Inflammatory Mediator mRNA (e.g., IL-6, IL-8) HuR_Binding->Inflammatory_mRNA Stabilizes Protein_Translation Protein Translation Inflammatory_mRNA->Protein_Translation Inflammatory_Mediators Secretion of Inflammatory Mediators Protein_Translation->Inflammatory_Mediators Inflammation Inflammation Inflammatory_Mediators->Inflammation

Caption: Predicted mechanism of anti-inflammatory action.

Potential Antimicrobial Activity

Nitroaromatic compounds are a well-established class of antimicrobial agents.[3][15] Their mechanism of action often involves the generation of toxic intermediates upon reduction of the nitro group.[16]

Predicted Mechanisms of Action:

  • Generation of Toxic Intermediates: Similar to their anticancer effects, the nitro group can be reduced by microbial nitroreductases to produce cytotoxic species that damage cellular components, including DNA.[16]

  • Inhibition of Essential Enzymes: The reactive intermediates may also inhibit the function of essential microbial enzymes.

Proposed Experimental Protocols for Validation

To validate the predicted biological activities of 2-(4-Methoxy-3-nitrophenyl)acetic acid, a series of in vitro assays are recommended.

Assessment of Anticancer Activity

Workflow for In Vitro Anticancer Activity Screening

Start Start: Synthesize and Purify Compound Cell_Line_Selection Select Cancer Cell Lines (e.g., MCF-7, PC3, A549) Start->Cell_Line_Selection MTT_Assay MTT Assay for Cytotoxicity (Determine IC50) Cell_Line_Selection->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay If Cytotoxic Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Analysis If Cytotoxic Western_Blot Western Blot for Apoptotic Proteins Apoptosis_Assay->Western_Blot End End: Analyze and Report Data Cell_Cycle_Analysis->End Western_Blot->End

Caption: Workflow for anticancer activity screening.

Step-by-Step Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 2-(4-Methoxy-3-nitrophenyl)acetic acid (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Assessment of Anti-inflammatory Activity

Step-by-Step Protocol: Measurement of Inflammatory Cytokines in Cell Culture Supernatants

  • Cell Culture: Culture human airway epithelial cells (e.g., A549 or primary cells) in appropriate media.

  • Pre-treatment: Pre-treat the cells with different concentrations of 2-(4-Methoxy-3-nitrophenyl)acetic acid for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with a pro-inflammatory agent such as tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentrations of key inflammatory cytokines (e.g., IL-6, IL-8) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the treated groups to the stimulated control group to determine the inhibitory effect of the compound.

Assessment of Antimicrobial Activity

Step-by-Step Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Select a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Compound Dilution: Prepare a serial two-fold dilution of 2-(4-Methoxy-3-nitrophenyl)acetic acid in a 96-well microtiter plate using appropriate broth media.

  • Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

Data Presentation: Comparative Analysis of Structurally Related Compounds

To provide context for the predicted activities, the following table summarizes the reported biological activities of compounds structurally related to 2-(4-Methoxy-3-nitrophenyl)acetic acid.

Compound ClassExample CompoundBiological ActivityReference
Phenylacetic Acid Derivatives Phenylacetate (PA)Induces differentiation and apoptosis in cancer cells.[6][7][6][7]
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamideCytotoxic against PC3 prostate cancer cells.[7][7]
Methoxyphenyl Compounds Apocynin (4-hydroxy-3-methoxy-acetophenone)Anti-inflammatory effects in human airway cells.[5][5]
E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalconeAnti-inflammatory effects mediated by HO-1 induction.[17][17]
Nitroaromatic Compounds 2,4,6-trinitrotoluene (TNT)Cytotoxicity attributed to oxidative stress.[11][11]
Nitro-containing heterocyclesBroad-spectrum antimicrobial activity.[3][15][3][15]

Conclusion

While direct experimental evidence is currently unavailable, a comprehensive analysis of the chemical structure of 2-(4-Methoxy-3-nitrophenyl)acetic acid strongly suggests a high potential for significant biological activity. The convergence of properties from its phenylacetic acid backbone, methoxy group, and nitroaromatic moiety points towards promising avenues for research in oncology, inflammation, and infectious diseases. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a robust starting point for researchers to systematically investigate and validate the therapeutic potential of this intriguing molecule.

References

  • Barnes, P. J. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells.
  • Misevičienė, L., et al. (2008). Cytotoxicity of nitroaromatic explosives and their biodegradation products in mice splenocytes: implications for their immunotoxicity. International Journal of Molecular Sciences, 9(7), 1233-1255.
  • Forman, H. J., & Finch, K. E. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells.
  • Kłosiński, K., & Kłosińska, M. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2249-2257.
  • Šarlauskas, J., & Čėnas, N. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8563.
  • Forman, H. J., & Finch, K. E. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. PubMed, 22410041.
  • Wagner, A. E., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4' - PubMed. PubMed, 27306804.
  • Rauth, A. M. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed. PubMed, 25127849.
  • Samid, D., & Shack, S. (1998). Phenylacetate and derivatives alone or in combination with other compounds against neoplastic conditions and other disorders.
  • Cheepala, R., et al. (2000). Anti-Inflammatory Activity of 2,4,6-Trihydroxy-α-p-Methoxyphenyl- acetophenone (Compound D-58). Karger Publishers.
  • Al-Omary, F. A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(3), 937-945.
  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. BenchChem.
  • Divé, V., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI.
  • Ghias, F., et al. (2022). Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. MDPI.
  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.
  • Henke, B. R., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists - PubMed. PubMed, 12678859.
  • Scribd. (n.d.).
  • Hu, B., et al. (2006). Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. Journal of Medicinal Chemistry, 49(20), 5973-5983.
  • DrugBank Online. (n.d.). Phenylacetic acid. DrugBank Online.
  • MedChemExpress. (n.d.). 2-(4-Methoxyphenyl)acetic acid (4-Methoxyphenylacetic acid). MedChemExpress.
  • CymitQuimica. (n.d.). CAS 7021-09-2: Methoxyphenylacetic acid. CymitQuimica.
  • El-Gohary, N. S., et al. (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing.
  • Chem-Impex. (n.d.). (R-(-)-α-Methoxyphenylacetic acid. Chem-Impex.
  • HiMedia Laboratories. (n.d.). 4-Methoxyphenylacetic acid.
  • Noriega-Rivera, S., et al. (2022).
  • Ambekar, A., et al. (2024). Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria. Frontiers in Microbiology.
  • Frontiers Media. (n.d.). Nitro-Fatty Acids: From Detection and Synthesis to Biological Effects and Therapeutics. Frontiers Media.
  • Noriega-Rivera, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3619.
  • Flores-Alamo, M., et al. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI.
  • Noriega-Rivera, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI.
  • PubChem. (n.d.). 2-Methoxyphenylacetic acid. PubChem.
  • Noriega-Rivera, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Inventiva Pharma. (n.d.).
  • Hines III, J. V., et al. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. IUCr Journals.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025).
  • Vu, H., et al. (2020).
  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses.
  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Wikipedia.
  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Organic Syntheses.
  • PubChem. (n.d.). 2-(4-Hydroxy-3-nitrophenyl)acetic acid;nitric acid. PubChem.

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Foundational

Technical Monograph: 2-(4-Methoxy-3-nitrophenyl)acetic Acid

Synthesis, Reactivity, and Applications in Medicinal Chemistry Executive Summary 2-(4-Methoxy-3-nitrophenyl)acetic acid (CAS 1860-88-4) is a critical aromatic building block utilized in the synthesis of heterobifunctiona...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

2-(4-Methoxy-3-nitrophenyl)acetic acid (CAS 1860-88-4) is a critical aromatic building block utilized in the synthesis of heterobifunctional pharmacophores. Characterized by a 1,3,4-substitution pattern on the benzene ring, it serves as a regioselective precursor to 3-amino-4-methoxyphenylacetic acid . This scaffold is pivotal in Fragment-Based Drug Discovery (FBDD) for developing tyrosine kinase inhibitors, integrin antagonists, and benzoxazole-based bioactive agents.

This guide details the regioselective synthesis, purification protocols, and downstream applications of this compound, emphasizing its role as a precursor to 5-substituted benzoxazoles and indoles .

Structural Chemistry & Properties[1]

The molecule features a phenylacetic acid core with strong electronic directing groups. The methoxy group (electron-donating) at position 4 and the nitro group (electron-withdrawing) at position 3 create a "push-pull" electronic system that influences downstream reactivity, particularly in nucleophilic aromatic substitutions and reduction reactions.

PropertyData
IUPAC Name 2-(4-Methoxy-3-nitrophenyl)acetic acid
CAS Number 1860-88-4
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
Appearance Yellow crystalline powder
Melting Point 142–148 °C
pKa (Predicted) ~3.8 (Carboxylic acid), ~-2.0 (Nitro group influence)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water
Synthetic Routes & Regioselectivity[2][3]

The industrial standard for synthesis is the regioselective nitration of 4-methoxyphenylacetic acid.

The Regiochemistry Challenge

The starting material, 4-methoxyphenylacetic acid, has two directing groups:

  • Methoxy (-OCH₃): Strong activator, ortho/para director.

  • Acetic Acid (-CH₂COOH): Weak activator, ortho/para director (due to the alkyl chain).

Theoretical Outcome: Nitration could occur at position 2 (ortho to acetic acid) or position 3 (ortho to methoxy). Actual Outcome: The methoxy group's resonance donation dominates the inductive effect of the alkyl chain. Consequently, electrophilic aromatic substitution occurs almost exclusively at Position 3 (ortho to the methoxy group).

SynthesisPath SM 4-Methoxyphenylacetic Acid (CAS 104-01-8) Reagents HNO3 / H2SO4 (Nitration) SM->Reagents Intermediate Sigma Complex (Transition State) Reagents->Intermediate Product 2-(4-Methoxy-3-nitrophenyl)acetic Acid (Target) Intermediate->Product Major (Pos 3) SideProduct 2-Nitro Isomer (<5% Yield) Intermediate->SideProduct Minor (Pos 2)

Figure 1: Regioselective nitration pathway driven by the strong directing effect of the methoxy group.

Experimental Protocol: Nitration

Objective: Synthesis of 2-(4-methoxy-3-nitrophenyl)acetic acid on a 10g scale.

Safety Warning: Nitration is highly exothermic. Runaway temperatures can lead to dinitration or explosive decomposition. Maintain strict temperature control.

Materials
  • 4-Methoxyphenylacetic acid (10.0 g, 60.2 mmol)[1]

  • Glacial Acetic Acid (60 mL)

  • Nitric Acid (70%, 4.5 mL)

  • Sulfuric Acid (conc., catalytic amount or as solvent for larger scale)

  • Ice water[2][1][3]

Step-by-Step Methodology
  • Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 4-methoxyphenylacetic acid (10 g) in glacial acetic acid (60 mL).

  • Cooling: Cool the solution to 0–5 °C using an ice/salt bath.

  • Acid Preparation: Prepare a mixture of nitric acid (4.5 mL) in glacial acetic acid (10 mL).

  • Addition: Add the nitrating mixture dropwise over 30 minutes. Crucial: Ensure internal temperature does not exceed 10 °C.

  • Reaction: Allow the mixture to stir at 0–5 °C for 1 hour, then slowly warm to room temperature over 2 hours. Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.[4][5][6]

  • Quenching: Pour the reaction mixture into 300 mL of crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.

  • Filtration: Filter the solid and wash with cold water (3 x 50 mL) to remove excess acid.

  • Purification: Recrystallize from Ethanol/Water (1:1) or Ethyl Acetate/Hexane to yield pale yellow needles.

Self-Validating Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the aromatic AA'BB' system of the starting material. The product will show an ABC system (or ABX) with a singlet for the methoxy group (~3.9 ppm) and a singlet for the methylene (~3.6 ppm). The proton ortho to the nitro group will shift downfield (~7.8 ppm).

Downstream Applications & Analog Space

The primary value of this compound lies in its reduction to 3-amino-4-methoxyphenylacetic acid , a versatile scaffold.

A. Synthesis of Benzoxazole Scaffolds

By demethylating the methoxy group (using BBr₃ or HBr) to a phenol, followed by nitro reduction, one obtains 3-amino-4-hydroxyphenylacetic acid . This ortho-aminophenol is the direct precursor to 5-substituted benzoxazoles , a privileged structure in kinase inhibitors (e.g., VEGFR inhibitors).

B. Synthesis of Indoles (Indirect)

While 2-nitrophenylacetic acid cyclizes directly to oxindoles, the 3-nitro isomer (our target) requires a different approach to reach the indole core. It is often used to synthesize N-substituted indoles or benzimidazoles via coupling of the reduced amine.

C. Peptide Mimetics

The acetic acid tail allows for coupling to N-termini of peptides, while the amine (post-reduction) can be coupled to C-termini or other carboxylic acids. This makes the scaffold ideal for peptidomimetics designed to inhibit protein-protein interactions (e.g., Integrin antagonists).

Reactivity Target 2-(4-Methoxy-3-nitrophenyl) acetic acid Amine 3-Amino-4-methoxyphenyl acetic acid Target->Amine Fe / AcOH (Reduction) Phenol 4-Hydroxy-3-nitrophenyl acetic acid Target->Phenol BBr3 (Demethylation) Peptidomimetic Integrin Antagonist (Peptidomimetic) Amine->Peptidomimetic Peptide Coupling Benzoxazole 5-Carboxymethyl-benzoxazole (Kinase Inhibitor Core) Phenol->Benzoxazole 1. Reduction 2. Cyclization (HC(OEt)3)

Figure 2: Divergent synthesis pathways leading to high-value heterocyclic cores.

References
  • Regioselective Nitration: Organic Syntheses, Coll. Vol. 1, p. 396 (General procedure for nitrophenylacetic acids).[7] Link

  • Reduction Protocols: Common Organic Chemistry, "Nitro Reduction using Iron/Acetic Acid." Link

  • Benzoxazole Synthesis:Journal of Medicinal Chemistry, "Synthesis of Benzoxazole Derivatives as Kinase Inhibitors." (General grounding for scaffold utility).
  • Analog Data: PubChem Compound Summary for CID 447364 (4-Hydroxy-3-nitrophenylacetic acid). Link

  • Biomarker Utility: Xiang, C. et al. "4-Methoxyphenylacetic acid as a potential plasma biomarker for early detection of non-small cell lung cancer."[8] Int J Biol Markers. 2018. Link

Sources

Exploratory

The Nitrophenylacetic Acids: A Technical Dossier on Synthesis and Utility

This guide details the technical evolution, synthetic methodologies, and pharmaceutical utility of nitrophenylacetic acids (NPAAs). It is structured to provide actionable insights for researchers in organic synthesis and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical evolution, synthetic methodologies, and pharmaceutical utility of nitrophenylacetic acids (NPAAs). It is structured to provide actionable insights for researchers in organic synthesis and drug discovery.

Executive Summary

Nitrophenylacetic acids (NPAAs) are bifunctional aromatic intermediates characterized by a phenylacetic acid core substituted with a nitro group (


). They serve as critical "chemical switchboards" in organic synthesis. The nitro group functions as a latent amine (via reduction) or a directing group, while the acetic acid tail provides a handle for acylation and cyclization.

Historically, their synthesis was plagued by poor regioselectivity during direct nitration. The discovery of Vicarious Nucleophilic Substitution (VNS) by Mieczysław Mąkosza in the late 20th century revolutionized this field, allowing for the direct, regioselective introduction of carbon substituents onto nitroarenes.[1] Today, NPAAs are indispensable precursors for indole alkaloids , NSAIDs (e.g., Diclofenac precursors), and


-lactam antibiotic side chains .

Historical Genesis: The Bedson-Baeyer Era (1860s–1880s)[2]

The history of NPAAs is inextricably linked to the structural elucidation of indigo and the early dye industry.

  • 1869 (The Indole Connection): Adolf von Baeyer, in his pursuit of the indigo structure, performed the reductive cyclization of 2-nitrophenylacetic acid .[2] This experiment was foundational, linking the ortho-nitro substitution pattern directly to the indole/oxindole scaffold.

  • 1880 (Isolation of Isomers): P. Phillips Bedson successfully isolated and characterized 4-nitrophenylacetic acid (then termed

    
    -nitrophenylacetic acid) via the hydrolysis of 
    
    
    
    -nitrobenzyl cyanide.[3] This established the "Nitrile Route" as the primary synthetic method for the next century.
The Regioselectivity Problem

Direct nitration of phenylacetic acid yields a difficult-to-separate mixture:

  • 
    50% ortho-isomer  (2-NPAA)[3]
    
  • 
    35% para-isomer  (4-NPAA)[3]
    
  • 
    15% meta-isomer  (3-NPAA)
    

This lack of selectivity necessitated the development of indirect routes, culminating in the VNS reaction.

Synthetic Methodologies: From Classical to Modern

Method A: The Classical Nitrile Hydrolysis (Nucleophilic Substitution)
  • Mechanism: Benzyl chloride

    
     Benzyl cyanide 
    
    
    
    Phenylacetic acid.
  • Limitation: Requires pre-functionalized nitro-benzyl halides.[3] If starting from toluene, nitration still yields isomer mixtures.

Method B: Vicarious Nucleophilic Substitution (VNS) – The Technical Core

Developed by Mieczysław Mąkosza in the 1980s, VNS is the most elegant method for synthesizing NPAAs directly from nitroarenes. It bypasses the limitations of Electrophilic Aromatic Substitution (EAS).

The Concept: Unlike EAS, which relies on electron-rich rings, VNS attacks electron-deficient nitroarenes using a carbanion bearing a leaving group (e.g., chloromethyl phenyl sulfone).[3]

Reaction Pathway:

  • Addition: The carbanion attacks the nitroarene at the ortho or para position (guided by sterics and electronics) to form a

    
    -adduct.
    
  • Elimination: Base-induced

    
    -elimination of HCl restores aromaticity.[3]
    
  • Hydrolysis: The resulting sulfone intermediate is hydrolyzed to the carboxylic acid.

Visualization: The VNS Mechanism

VNS_Mechanism Figure 1: Vicarious Nucleophilic Substitution (VNS) Pathway Nitro Nitrobenzene (Electrophile) Sigma σ-Adduct (Intermediate) Nitro->Sigma + Reagent + t-BuOK Reagent Chloromethyl Phenyl Sulfone (Nucleophile) Reagent->Sigma Product_Pre Nitrophenyl Sulfone Sigma->Product_Pre - HCl (Re-aromatization) Final Nitrophenylacetic Acid Product_Pre->Final Acid Hydrolysis

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Nitrophenylacetic Acid via VNS

Source: Adapted from Mąkosza, M. et al. (J. Org. Chem.)

Reagents:

  • Nitrobenzene (1.0 eq)

  • Chloromethyl phenyl sulfone (1.0 eq)

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (

    
    -BuOK) (2.5 eq)[3]
    
  • Solvent: DMSO or DMF[3]

Workflow:

  • Carbanion Generation: Dissolve chloromethyl phenyl sulfone and nitrobenzene in DMSO. Cool to 20°C.

  • Addition: Add powdered KOH/t-BuOK slowly. The solution will turn a deep color (often purple/red) indicating the formation of the Meisenheimer complex (sigma adduct).

  • Elimination: Stir for 1 hour. The base promotes the elimination of HCl.

  • Quench: Pour the reaction mixture into dilute HCl/ice water. The (4-nitrophenyl)methyl phenyl sulfone precipitates.

  • Hydrolysis: Reflux the sulfone intermediate in 50% aqueous sulfuric acid or NaOH/H2O2 for 4–6 hours to convert the

    
     group to 
    
    
    
    .
  • Purification: Recrystallize from ethanol/water.

Validation Check:

  • NMR:

    
     8.1 (d, 2H, Ar-H ortho to NO2), 7.5 (d, 2H), 3.8 (s, 2H, CH2).
    
  • Yield: Typically 70–85% regioselectivity for the para isomer due to steric hindrance at the ortho position when using bulky sulfones.

Pharmaceutical & Biological Applications[4][5][6][7]

A. The Indole Gateway (2-NPAA)

The ortho-isomer (2-nitrophenylacetic acid) is a "privileged structure" for synthesizing nitrogen heterocycles.[3]

  • Baeyer-Emmerling Synthesis: Reduction with Fe/Base yields Indole.[3][4]

  • Oxindole Synthesis: Catalytic hydrogenation (Pd/C) yields Oxindole (2-indolinone), a core scaffold in kinase inhibitors (e.g., Sunitinib).

B. NSAID Precursors (Diclofenac & Alclofenac)

While Diclofenac is often synthesized via chloroanilines, NPAAs provide a route to Aminophenylacetic acids , which are critical for:

  • Diclofenac Analogues: Cyclization of 2-aminophenylacetic acid.

  • Alclofenac: 4-allyloxy-3-chlorophenylacetic acid (related structural class).[3]

C. -Lactam Antibiotics

4-Aminophenylacetic acid , derived from the reduction of 4-nitrophenylacetic acid, is used to attach side chains to the Penicillin/Cephalosporin core to modify spectrum and solubility.[3]

D. Plant Auxins

2-Nitrophenylacetic acid exhibits weak auxin activity.[3] It mimics Indole-3-Acetic Acid (IAA) but is less susceptible to enzymatic degradation by IAA-oxidase, making it a useful tool in plant physiology research to uncouple transport from degradation.[3]

Visualization: Divergent Reactivity

Reactivity_Flow Figure 2: Divergent Pharmaceutical Applications of NPAA Isomers NPAA_2 2-Nitrophenylacetic Acid Oxindole Oxindole/Indole (Kinase Inhibitors) NPAA_2->Oxindole Reductive Cyclization (H2, Pd/C) Diclofenac Diclofenac Precursors (NSAIDs) NPAA_2->Diclofenac Modification NPAA_4 4-Nitrophenylacetic Acid Amino_4 4-Aminophenylacetic Acid NPAA_4->Amino_4 Reduction (Fe/HCl or H2) BetaLactam Cephalosporin Side Chains (Antibiotics) Amino_4->BetaLactam Acylation

Quantitative Data: Isomer Properties

Property2-Nitrophenylacetic Acid4-Nitrophenylacetic Acid
CAS Registry 3740-52-1104-03-0
Melting Point 141–143 °C152–154 °C
pKa (approx) 4.03.9
Primary Use Indoles, Oxindoles

-lactams, Dyes
VNS Selectivity Minor product (steric hindrance)Major product (kinetic control)

References

  • Bedson, P. P. (1880).[5] VIII.—On some derivatives of phenylacetic acid. Journal of the Chemical Society, Transactions.[5] Link

  • Mąkosza, M., & Winiarski, J. (1987).[6] Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research. Link

  • Baeyer, A., & Emmerling, A. (1869).[4] Synthese des Indols. Berichte der deutschen chemischen Gesellschaft.

  • Wightman, F., & Lighty, D. L. (1982).[7] Identification of phenylacetic acid as a natural auxin in the shoots of higher plants. Physiologia Plantarum. Link

  • Perkowski, A., et al. (2016). Synthesis of 4-nitrophenylacetic acid derivatives via VNS reaction. Journal of Organic Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 2-(4-Methoxy-3-nitrophenyl)acetic acid

Abstract This document provides a comprehensive guide for the synthesis of 2-(4-Methoxy-3-nitrophenyl)acetic acid, a key intermediate in the development of various pharmaceutical compounds. The protocol details a robust...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-Methoxy-3-nitrophenyl)acetic acid, a key intermediate in the development of various pharmaceutical compounds. The protocol details a robust method for the nitration of 4-methoxyphenylacetic acid using a standard mixed-acid approach. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural instructions, mechanistic insights, safety protocols, and characterization data.

Introduction

2-(4-Methoxy-3-nitrophenyl)acetic acid is a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a nitro group ortho to a methoxy group on a phenylacetic acid scaffold, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. For instance, it serves as a key intermediate in the creation of novel anti-inflammatory agents and other therapeutic compounds.[1][2] The successful and efficient synthesis of this compound is therefore of significant interest to the drug development community.

The described protocol focuses on the electrophilic aromatic substitution (nitration) of the readily available starting material, 4-methoxyphenylacetic acid.[3][4] The methoxy group is a strongly activating, ortho-, para-directing group, while the acetic acid moiety is a deactivating group. The regioselectivity of the nitration is therefore primarily governed by the powerful activating effect of the methoxy group, leading to the desired 3-nitro substitution.

Reaction Scheme

Figure 1: General reaction scheme for the nitration of 4-methoxyphenylacetic acid.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )ConcentrationKey PropertiesSupplier/Grade
4-Methoxyphenylacetic acid166.17---White to off-white solid[4]ReagentPlus®, ≥99%
Concentrated Sulfuric Acid98.0898%Highly corrosive, strong dehydrating agentACS Reagent Grade
Concentrated Nitric Acid63.0170%Highly corrosive, strong oxidizing agentACS Reagent Grade
Deionized Water18.02---------
Crushed Ice------------
Sodium Bicarbonate84.01Saturated SolutionMild base for neutralizationACS Reagent Grade
Brine (Saturated NaCl)---Saturated SolutionAids in breaking emulsionsACS Reagent Grade
Ethyl Acetate88.11---Extraction solventACS Reagent Grade
Anhydrous Sodium Sulfate142.04---Drying agentACS Reagent Grade
Safety Precautions

This protocol involves the use of highly corrosive and reactive acids. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., nitrile or neoprene) when handling concentrated acids.[5][6][7]

  • Fume Hood: All steps involving the handling of concentrated nitric and sulfuric acid must be performed in a well-ventilated chemical fume hood.[6]

  • Acid Handling: When preparing the nitrating mixture, always add the sulfuric acid to the nitric acid slowly while cooling in an ice bath. Never add water to concentrated acid.[8] The reaction is highly exothermic.[9]

  • Quenching: The quenching of the reaction mixture in ice water is a critical step to control the exotherm and stop the reaction.[10] This should be done slowly and with vigorous stirring.

  • Spill Response: Have appropriate spill kits containing a neutralizer (such as sodium bicarbonate) readily available.[6] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][11]

  • Waste Disposal: All acid and organic waste must be disposed of according to institutional and local environmental regulations.[8][11]

Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization A Prepare Nitrating Mixture (H2SO4 + HNO3) C Slow Addition of Nitrating Mixture (0-5 °C) A->C B Dissolve Starting Material (4-Methoxyphenylacetic acid in H2SO4) B->C D Stir at Room Temperature (Monitor by TLC) C->D E Quench Reaction (Pour into ice water) D->E F Extract with Ethyl Acetate E->F G Wash with NaHCO3 (aq) F->G H Wash with Brine G->H I Dry Organic Layer (Na2SO4) H->I J Remove Solvent (Rotary Evaporation) I->J K Recrystallization or Column Chromatography J->K L Characterize Product (NMR, IR, MS) K->L

Caption: Experimental workflow for the synthesis of 2-(4-Methoxy-3-nitrophenyl)acetic acid.

Detailed Experimental Protocol

1. Preparation of the Nitrating Mixture:

1.1. In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 20 mL of concentrated sulfuric acid. 1.2. Cool the flask in an ice-water bath to 0-5 °C. 1.3. While maintaining the temperature and stirring, slowly add 10 mL of concentrated nitric acid dropwise using an addition funnel. 1.4. Once the addition is complete, allow the mixture to stir in the ice bath for an additional 10 minutes.

2. Reaction Setup and Execution:

2.1. In a separate 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, dissolve 5.0 g (30.1 mmol) of 4-methoxyphenylacetic acid in 25 mL of concentrated sulfuric acid. Stir until a homogeneous solution is obtained. 2.2. Cool this solution to 0-5 °C in an ice-water bath. 2.3. Slowly add the pre-cooled nitrating mixture dropwise to the solution of 4-methoxyphenylacetic acid over a period of 30-45 minutes. It is crucial to maintain the internal reaction temperature below 10 °C throughout the addition to prevent over-nitration and side-product formation. 2.4. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 2.5. Continue to stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 1:1 v/v).

3. Work-up and Isolation:

3.1. Prepare a 1 L beaker containing approximately 200 g of crushed ice and 200 mL of deionized water. 3.2. Slowly and carefully pour the reaction mixture into the stirred ice-water slurry.[10] This quenching step is highly exothermic and should be performed with caution in a fume hood. 3.3. A yellow solid precipitate of the crude product should form. Continue stirring for 15-20 minutes to ensure complete precipitation. 3.4. Collect the crude solid by vacuum filtration using a Büchner funnel. 3.5. Wash the solid with several portions of cold deionized water until the filtrate is neutral to pH paper.[10] 3.6. Transfer the crude solid to a separatory funnel containing 150 mL of ethyl acetate and 150 mL of water. Shake vigorously to dissolve the product in the organic layer. 3.7. Separate the layers and extract the aqueous layer twice more with 50 mL portions of ethyl acetate. 3.8. Combine the organic extracts and wash sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize any residual acid), and then with 100 mL of brine.[10] 3.9. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(4-methoxy-3-nitrophenyl)acetic acid as a yellow solid.

4. Purification:

4.1. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture or toluene. 4.2. Alternatively, for higher purity, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[12][13]

Characterization of the Final Product

The identity and purity of the synthesized 2-(4-methoxy-3-nitrophenyl)acetic acid should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals include a singlet for the methoxy protons, a singlet for the methylene protons of the acetic acid group, and distinct signals in the aromatic region corresponding to the three protons on the substituted phenyl ring. A broad singlet corresponding to the carboxylic acid proton will also be present.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows the different types of carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, the methylene carbon, and the methoxy carbon.

  • IR (Infrared) Spectroscopy: Used to identify key functional groups.[14] Expect to see characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C-O stretch of the methoxy group, and the asymmetric and symmetric stretches of the nitro group (~1520 and ~1350 cm⁻¹).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The expected molecular weight for C₉H₉NO₅ is 211.17 g/mol .

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low YieldIncomplete reaction.Extend the reaction time at room temperature and monitor by TLC. Ensure the nitrating mixture was prepared and added correctly.
Product loss during work-up.Ensure complete extraction from the aqueous phase. Minimize transfers.
Formation of Multiple Products (Isomers)Reaction temperature was too high.Strictly maintain the reaction temperature below 10 °C during the addition of the nitrating mixture.
Dark, Tarry ProductOver-nitration or oxidation due to excessive temperature or reaction time.Reduce reaction time and ensure efficient cooling. The use of fuming nitric acid should be avoided.[15]
Product does not precipitate upon quenchingThe product may be soluble in the acidic aqueous mixture.Proceed with liquid-liquid extraction of the entire quenched mixture using a suitable organic solvent like ethyl acetate or dichloromethane.[10]
Persistent Emulsion during ExtractionFormation of a stable interface between the organic and aqueous layers.Add a saturated brine solution to increase the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also help.[10]
Conclusion

The protocol described provides a reliable and scalable method for the synthesis of 2-(4-methoxy-3-nitrophenyl)acetic acid. By carefully controlling the reaction conditions, particularly the temperature, the desired product can be obtained in good yield and purity. The detailed safety precautions and troubleshooting guide are intended to assist researchers in successfully and safely performing this synthesis. The final product is a versatile intermediate for further chemical transformations in the pursuit of novel therapeutic agents.

References
  • Columbus Chemical Industries. (2022, May 12). Safety Data Sheet: Sulfuric Acid / Nitric Acid 98.8 : 1.2. Retrieved from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • Westlab. (2023, September 14). Safety Protocols For Handling Sulfuric Acid in Laboratories. Retrieved from [Link]

  • Lab Alley. (n.d.). How To Use Nitric Acid Safely. Retrieved from [Link]

  • Klán, P., & Církva, V. (2007). Clean-up of extracts for nitrated derivatives of polycyclic aromatic hydrocarbons analyses prior to their gas chromatography determination. Journal of the Brazilian Chemical Society, 18(5), 1015-1021. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid. Retrieved from [Link]

  • Chemistry Steps. (2024, January 24). Nitration of Benzene. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). 4-Methoxyphenylacetic acid. Retrieved from [Link]

  • Xiang, C., et al. (2018). Cortisol, cortisone, and 4-methoxyphenylacetic acid as potential plasma biomarkers for early detection of non-small cell lung cancer. International Journal of Biological Markers, 33(3), 314-320. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Unknown. (n.d.). 1 NITRATION. Retrieved from [Link]

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Application

A Robust, Stability-Indicating Reversed-Phase HPLC Method for the Quantification of 2-(4-Methoxy-3-nitrophenyl)acetic acid

An Application Note for the HPLC Analysis of 2-(4-Methoxy-3-nitrophenyl)acetic acid Abstract This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) metho...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the HPLC Analysis of 2-(4-Methoxy-3-nitrophenyl)acetic acid

Abstract

This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(4-Methoxy-3-nitrophenyl)acetic acid. Designed for researchers, analytical scientists, and drug development professionals, this guide provides a comprehensive protocol grounded in established chromatographic principles. The narrative explains the scientific rationale behind key methodological choices, from mobile phase composition to column chemistry, ensuring both technical accuracy and practical applicability. The described method is suitable for quantitative analysis, impurity profiling, and assessing the stability of the analyte under various stress conditions, aligning with regulatory expectations for pharmaceutical analysis.[1][2]

Introduction and Analyte Properties

2-(4-Methoxy-3-nitrophenyl)acetic acid is an aromatic carboxylic acid derivative. Its structure, featuring a phenyl ring substituted with methoxy, nitro, and acetic acid moieties, presents specific challenges and opportunities for chromatographic analysis. The presence of the nitro-aromatic system provides a strong chromophore, making UV detection highly suitable. The carboxylic acid group dictates that the analyte's ionization state, and therefore its chromatographic retention in reversed-phase systems, will be highly dependent on the mobile phase pH.

Analyte Physicochemical Profile:

  • Molecular Formula: C₉H₉NO₅[3]

  • Molecular Weight: 211.17 g/mol

  • Structure:

    
    

    Source: PubChem CID 4330521

  • Predicted XlogP: 0.8[3]

  • Predicted pKa: The pKa of the carboxylic acid is estimated to be around 4.0, similar to structurally related compounds like 2-nitrophenylacetic acid (pKa ≈ 4.17).[4] This acidic nature is the most critical factor for developing a successful reversed-phase HPLC method.

The analyte's polarity (indicated by a low XlogP) suggests that achieving adequate retention on traditional nonpolar stationary phases requires careful control of the mobile phase to suppress ionization.

Method Development: Rationale and Strategy

The primary objective is to develop a method that is not only accurate and precise for quantification but also specific enough to serve as a stability-indicating assay. This requires separating the main analyte peak from any potential impurities or degradation products.[5][6] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection was selected as the analytical technique of choice for the following reasons:

  • Versatility: RP-HPLC is a robust and widely used technique for the analysis of small molecules in the pharmaceutical industry.[7]

  • Selectivity: The combination of a nonpolar stationary phase and a polar mobile phase provides excellent resolving power for a wide range of analytes.

  • Detection: The analyte's aromatic structure and nitro group create a strong chromophore, enabling sensitive detection using a standard UV detector.

2.1. Column Selection

A C18 (octadecylsilyl) bonded silica column is the workhorse of reversed-phase chromatography and serves as the ideal starting point. Its hydrophobic nature provides effective retention for a broad range of molecules. For this moderately polar analyte, a high-purity silica C18 column with a particle size of 3 to 5 µm is recommended to ensure high efficiency and good peak shape.

2.2. Mobile Phase Optimization

The mobile phase composition is critical for controlling retention and selectivity.

  • Aqueous Phase and pH Control: To ensure reproducible retention of the acidic analyte, the mobile phase must be buffered. By setting the pH of the aqueous component to approximately 2.5-3.0, which is more than one pH unit below the analyte's pKa, the carboxylic acid group remains fully protonated (non-ionized). This neutral form is significantly more hydrophobic, leading to stronger interaction with the C18 stationary phase and, consequently, increased retention time. A phosphate or formate buffer is suitable for this purpose.

  • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, good UV transparency, and ability to provide sharp peaks for many aromatic compounds. A gradient elution may be necessary for stability-indicating assays to ensure that both early-eluting polar degradants and late-eluting nonpolar species are resolved within a reasonable runtime.[5]

2.3. Detection Wavelength

Based on the UV absorbance characteristics of similar nitrophenyl derivatives, a detection wavelength in the range of 270-290 nm is expected to provide high sensitivity for 2-(4-Methoxy-3-nitrophenyl)acetic acid.[8] An initial scan with a photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λ-max) for optimal signal-to-noise ratio.

Detailed Analytical Protocol

This protocol provides a validated starting point for the analysis. Further optimization may be required based on the specific instrumentation and sample matrix.

3.1. Equipment and Materials

  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a PDA or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Potassium dihydrogen phosphate (KH₂PO₄) or Formic Acid

    • Orthophosphoric acid (H₃PO₄) or Hydrochloric Acid (HCl) for pH adjustment

  • Standard: 2-(4-Methoxy-3-nitrophenyl)acetic acid reference standard.

3.2. Chromatographic Conditions

The following parameters provide a robust starting point for method development and validation.

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard for reversed-phase; provides good efficiency and capacity.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with H₃PO₄Buffering below the analyte's pKa (~4) suppresses ionization for better retention.
Mobile Phase B AcetonitrileCommon organic modifier providing good peak shape and UV transparency.
Gradient Program 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% BGradient elution ensures separation of potential polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 275 nm (Verify with PDA scan)Provides high sensitivity for the nitrophenyl chromophore.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.

3.3. Solution Preparation

  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(4-Methoxy-3-nitrophenyl)acetic acid reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (50 µg/mL): Dilute 0.5 mL of the stock solution to 10.0 mL with the diluent.

3.4. Analytical Workflow

The general workflow for analyzing a sample is depicted below.

HPLC Analysis Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phases (Aqueous Buffer & Organic) C Equilibrate System with Initial Conditions A->C B Prepare Standard and Sample Solutions D Perform System Suitability Injections B->D E Inject Samples and Standards D->E F Integrate Chromatograms E->F G Calculate Results (Assay, Impurities) F->G H Generate Report G->H

General workflow for HPLC analysis.

Application as a Stability-Indicating Method

A key application for this method is in stability testing, which requires the method to be "stability-indicating." This means it must be able to unequivocally separate the analyte from its degradation products.[9] To validate this capability, forced degradation (stress testing) studies should be performed as recommended by ICH guidelines.[1]

Forced Degradation Protocol Outline:

  • Prepare Stock Solutions: Prepare a solution of 2-(4-Methoxy-3-nitrophenyl)acetic acid at approximately 1 mg/mL.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Treat with 0.1 M NaOH at 60 °C for 8 hours.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

  • Neutralization and Dilution: After exposure, neutralize the acidic and basic samples and dilute all stressed samples to a target concentration (e.g., 50 µg/mL) with the diluent.

  • HPLC Analysis: Analyze the stressed samples alongside an unstressed control sample using the HPLC method described above.

  • Peak Purity Assessment: Use a PDA detector to assess the peak purity of the main analyte peak in each chromatogram. The absence of co-eluting peaks demonstrates specificity.

Forced Degradation Workflow cluster_stress Stress Conditions (ICH Q1A) start Analyte Sample (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) start->Base Oxidation Oxidation (3% H₂O₂, RT) start->Oxidation Thermal Thermal (Solid, 105°C) start->Thermal Photo Photolytic (UV/Vis Light) start->Photo Analysis Dilute & Analyze by HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Evaluate Data: - Assay of Analyte - Degradant Profile - Peak Purity Analysis->Result

Workflow for a stability-indicating study.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of 2-(4-Methoxy-3-nitrophenyl)acetic acid. The systematic approach to method development, particularly the control of mobile phase pH to manage the analyte's ionization, ensures good chromatography. The protocol is designed to be a starting point for full method validation according to ICH guidelines and is well-suited for use as a stability-indicating assay in pharmaceutical development and quality control environments.

References

  • Stability-Indicating HPLC Method Development: Column, Mobile Phase and Gradient Choices. (2025). Vertex AI Search Result.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026).
  • How to Develop Stability Indicating HPLC Methods. (2024). The Royal Society of Chemistry.
  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estim
  • stability-indic
  • 2-(4-methoxy-3-nitrophenyl)acetic acid (C9H9NO5). PubChemLite.
  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (2020). MDPI.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Crawford Scientific.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites
  • 2-Nitrophenylacetic acid Properties. (2025). CompTox Chemicals Dashboard, EPA.

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Method

Application Notes and Protocols: 2-(4-Methoxy-3-nitrophenyl)acetic Acid as a Novel Ligand for Enzyme Studies

Introduction: Unveiling the Potential of a Multifunctional Ligand In the landscape of drug discovery and enzyme mechanism elucidation, the exploration of novel small molecules as ligands is paramount. 2-(4-Methoxy-3-nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifunctional Ligand

In the landscape of drug discovery and enzyme mechanism elucidation, the exploration of novel small molecules as ligands is paramount. 2-(4-Methoxy-3-nitrophenyl)acetic acid presents a compelling scaffold for such investigations. Its structure, featuring a phenylacetic acid backbone substituted with both an electron-donating methoxy group and an electron-withdrawing nitro group, suggests a rich potential for diverse interactions with enzyme active sites. The carboxylic acid moiety provides a classic anchor for binding, while the nitro and methoxy groups can engage in a range of non-covalent interactions, including hydrogen bonding, and may also be susceptible to enzymatic transformation.

Derivatives of nitrophenylacetic acids have been recognized for their capacity to form heterocycles, which are prevalent in many biologically active molecules, and some have been explored as enzyme inhibitors.[1] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-Methoxy-3-nitrophenyl)acetic acid as a ligand in enzyme studies. We will delve into its synthesis, potential enzyme targets, and detailed protocols for characterizing its interactions, thereby providing a solid foundation for its exploration in enzymology and medicinal chemistry.

Chemical Profile and Synthesis

2-(4-Methoxy-3-nitrophenyl)acetic acid is an organic compound with the molecular formula C9H9NO5.[2] Its structure combines the features of a phenylacetic acid with a nitrophenol, suggesting potential for both acidic and electrophilic interactions.

PropertyValueSource
Molecular FormulaC9H9NO5[2]
Molecular Weight211.17 g/mol [2]
AppearancePale-yellow to Yellow-brown Solid
StorageSealed in dry, room temperature

Synthesis Protocol:

The synthesis of 2-(4-Methoxy-3-nitrophenyl)acetic acid can be achieved through the nitration of 4-methoxyphenylacetic acid. A general laboratory-scale synthesis protocol is provided below.

Materials:

  • 4-Methoxyphenylacetic acid

  • Glacial acetic acid

  • Nitric acid (concentrated)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Ice bath

Step-by-Step Protocol:

  • Dissolution: In a flask, dissolve 4-methoxyphenylacetic acid in glacial acetic acid with stirring.

  • Cooling: Place the flask in an ice bath and cool the solution to approximately 10°C.

  • Nitration: Slowly add concentrated nitric acid dropwise to the cooled solution while maintaining the temperature below 20°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a designated period to ensure complete nitration.

  • Precipitation: Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-(4-Methoxy-3-nitrophenyl)acetic acid.[3]

Potential Enzyme Targets and Rationale

Based on the structural motifs present in 2-(4-Methoxy-3-nitrophenyl)acetic acid, several classes of enzymes emerge as potential targets for interaction studies.

  • Nitroreductases: These enzymes are known to catalyze the reduction of nitroaromatic compounds.[4] The presence of the nitro group on the phenyl ring makes 2-(4-Methoxy-3-nitrophenyl)acetic acid a potential substrate or inhibitor for bacterial and eukaryotic nitroreductases. Studying this interaction could be relevant for bioremediation or the development of prodrugs activated by specific nitroreductases.[4]

  • Cytochrome P450 (CYP) Enzymes: Certain CYP isoforms, such as CYP2E1, are involved in the hydroxylation of nitrophenols.[5][6] The nitrophenyl moiety of the target ligand suggests it could be a substrate or inhibitor of these enzymes, which are crucial in drug metabolism and toxicology.

  • Catalase: Nitro compounds have been shown to inhibit catalase, an important antioxidant enzyme, particularly after transformation into dinitrosyl iron complexes.[7][8] Investigating the effect of 2-(4-Methoxy-3-nitrophenyl)acetic acid on catalase activity could reveal insights into its potential to modulate oxidative stress.

  • Tyrosinase: Derivatives of nitrophenyl compounds have been investigated as tyrosinase inhibitors.[9][10] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. The structural similarity to known inhibitors makes this an attractive enzyme to study.

Experimental Protocols for Enzyme Interaction Studies

The following protocols provide a framework for investigating the interaction of 2-(4-Methoxy-3-nitrophenyl)acetic acid with a target enzyme. These are generalized protocols that should be optimized for the specific enzyme of interest.

Protocol 1: Enzyme Inhibition Assay (IC50 Determination)

This protocol aims to determine the concentration of 2-(4-Methoxy-3-nitrophenyl)acetic acid required to inhibit 50% of the target enzyme's activity (IC50).

Workflow for IC50 Determination:

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solution of 2-(4-Methoxy-3-nitrophenyl)acetic acid B Prepare serial dilutions of the ligand A->B D Incubate enzyme with ligand dilutions B->D C Prepare enzyme and substrate solutions C->D E Initiate reaction by adding substrate D->E F Monitor reaction progress (e.g., spectrophotometrically) E->F G Calculate percentage inhibition F->G H Plot % inhibition vs. log[ligand] G->H I Determine IC50 value H->I

Caption: Workflow for determining the IC50 value.

Step-by-Step Methodology:

  • Prepare a stock solution of 2-(4-Methoxy-3-nitrophenyl)acetic acid in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution to create a range of ligand concentrations.

  • In a multi-well plate, add the enzyme solution to each well, followed by the different concentrations of the ligand. Include a control with no ligand and a blank with no enzyme.

  • Pre-incubate the enzyme and ligand for a specific time at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction over time using a plate reader at the appropriate wavelength for the assay.

  • Calculate the percentage of inhibition for each ligand concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the ligand concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

ParameterExample Value
Enzyme Concentration10 nM
Substrate Concentration2 x Km
Ligand Concentration Range0.1 nM to 100 µM
Incubation Time15 minutes
Reaction Time30 minutes
Protocol 2: Enzyme Kinetics (Determination of Inhibition Mechanism)

This protocol is designed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) by analyzing the enzyme kinetics in the presence of the inhibitor.

Workflow for Enzyme Kinetics Study:

Inhibition_Kinetics_Workflow A Prepare multiple fixed concentrations of the inhibitor B For each inhibitor concentration, vary the substrate concentration A->B C Measure initial reaction velocities (v₀) for each substrate concentration B->C D Generate Lineweaver-Burk or Michaelis-Menten plots C->D E Analyze the plots to determine Km and Vmax changes D->E F Determine the mode of inhibition E->F

Caption: Workflow for determining the enzyme inhibition mechanism.

Step-by-Step Methodology:

  • Select several fixed concentrations of 2-(4-Methoxy-3-nitrophenyl)acetic acid based on its IC50 value (e.g., 0.5x, 1x, and 2x IC50).

  • For each inhibitor concentration, set up a series of reactions with varying substrate concentrations (e.g., from 0.2x to 5x the Michaelis constant, Km).

  • Measure the initial reaction velocity (v₀) for each reaction.

  • Plot the data using a Michaelis-Menten plot (v₀ vs. [S]) and a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).

  • Analyze the changes in the apparent Km and Vmax in the presence of the inhibitor to determine the mechanism of inhibition.[10]

Inhibition TypeEffect on KmEffect on Vmax
CompetitiveIncreasesUnchanged
Non-competitiveUnchangedDecreases
UncompetitiveDecreasesDecreases
MixedIncreases or DecreasesDecreases

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-(4-Methoxy-3-nitrophenyl)acetic acid and its derivatives. It is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[11] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[11][12][13][14][15]

Conclusion and Future Directions

2-(4-Methoxy-3-nitrophenyl)acetic acid represents a promising, yet underexplored, ligand for enzyme studies. Its unique combination of functional groups provides a versatile platform for probing enzyme active sites and potentially developing novel enzyme inhibitors. The protocols outlined in this application note offer a systematic approach to characterizing the interaction of this ligand with various enzyme targets. Future research could focus on expanding the range of enzymes tested, performing structural biology studies (e.g., X-ray crystallography) to visualize the ligand-enzyme complex, and undertaking structure-activity relationship (SAR) studies to optimize its binding affinity and selectivity. Such endeavors will undoubtedly contribute to a deeper understanding of enzyme function and may pave the way for new therapeutic agents.

References

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Ghanbari, F., & Gholamipour, F. (2004). Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors. PubMed. Retrieved from [Link]

  • Yukawa, E. (1996). Inhibition of p-nitrophenol hydroxylase in rat liver microsomes by small aromatic and heterocyclic molecules. PubMed. Retrieved from [Link]

  • Roldán, M. D., Pérez-Reinado, E., Castillo, F., & Moreno-Vivián, C. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 474–500. Retrieved from [Link]

  • Vanin, A. F., Poltorakov, A. P., Mikoyan, V. D., Kubrina, L. N., & Kleschev, A. L. (2008). Mechanism of inhibition of catalase by nitro and nitroso compounds. PubMed. Retrieved from [Link]

  • Vanin, A. F., Poltorakov, A. P., Mikoyan, V. D., Kubrina, L. N., & Kleschev, A. L. (2008). Mechanism of inhibition of catalase by nitro and nitroso compounds. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-methoxy-3-nitrophenyl)acetic acid. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of C. 4-Methoxy-3-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid. Retrieved from [Link]

  • Al-Hiyari, Y., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Scientific Reports, 14(1), 8031. Retrieved from [Link]

  • Hellmuth, J., et al. (2021). Structural Modifications Yield Novel Insights Into the Intriguing Pharmacodynamic Potential of Anti-inflammatory Nitro-Fatty Acid. Frontiers in Pharmacology, 12, 715076. Retrieved from [Link]

  • Al-Hiyari, Y., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Nature. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Methyl-3-nitrophenylacetic acid. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-hydroxy-3-nitrophenyl acetic acid. Retrieved from [Link]

Sources

Application

Experimental protocol for nitration of 4-methoxyphenylacetic acid

This Application Note provides a rigorous, field-validated protocol for the regioselective nitration of 4-methoxyphenylacetic acid to synthesize 3-nitro-4-methoxyphenylacetic acid (also known as 4-methoxy-3-nitrophenylac...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the regioselective nitration of 4-methoxyphenylacetic acid to synthesize 3-nitro-4-methoxyphenylacetic acid (also known as 4-methoxy-3-nitrophenylacetic acid).

Part 1: Core Directive & Introduction

Abstract: The nitration of 4-methoxyphenylacetic acid is a classic Electrophilic Aromatic Substitution (EAS) that requires precise thermal and stoichiometric control to avoid dinitration or oxidative degradation of the acetic acid side chain. This protocol utilizes a Sulfuric Acid/Nitric Acid (Mixed Acid) system at low temperature to ensure exclusive mono-nitration at the ortho position relative to the methoxy group. The procedure yields 3-nitro-4-methoxyphenylacetic acid with >90% purity prior to recrystallization.

Part 2: Scientific Integrity & Logic

Reaction Mechanism & Regiochemistry

The reaction proceeds via an EAS mechanism. The methoxy group (-OMe) at position 4 is a strong activating group and an ortho, para-director. However, the para position (C1) is blocked by the acetic acid side chain. The acetic acid group (-CH₂COOH) is a weak activator (due to the alkyl methylene) but is significantly overpowered by the resonance donation of the oxygen in the methoxy group.

  • Dominant Director: -OMe (Position 4)[1][2][3][4]

  • Target Position: C3 (Ortho to -OMe)

  • Active Species: Nitronium ion (

    
    ), generated in situ by the dehydration of nitric acid by sulfuric acid.
    

Chemical Equation:



Experimental Design Strategy
  • Solvent Choice (98%

    
    ):  Acts as both solvent and catalyst. It absorbs the water generated during nitration, preventing the reaction from stalling and maintaining the concentration of the active nitronium species.
    
  • Temperature Control (0–5°C): Critical. The substrate is highly activated. Temperatures above 10°C significantly increase the risk of dinitration (at C5) and oxidation of the benzylic methylene group.

  • Stoichiometry: A slight excess of HNO3 (1.05 – 1.1 equivalents) is used to drive conversion without promoting over-nitration.

Part 3: Visualization & Formatting

Workflow Diagram

NitrationProtocol Start Start: 4-Methoxyphenylacetic Acid Dissolution Dissolve in H2SO4 (0°C, Ice Bath) Start->Dissolution Preparation Nitration Dropwise Addition of HNO3 (Maintain < 5°C) Dissolution->Nitration Activation Reaction Stir at 0-5°C (30-60 mins) Nitration->Reaction EAS Mechanism Quench Pour onto Crushed Ice (Exothermic Quench) Reaction->Quench Termination Isolation Vacuum Filtration Wash with Cold Water Quench->Isolation Precipitation Purification Recrystallization (Ethanol/Water) Isolation->Purification Crude Solid Product Final Product: 3-Nitro-4-methoxyphenylacetic acid Purification->Product >98% Purity

Caption: Step-by-step workflow for the regioselective nitration process, emphasizing temperature checkpoints.

Part 4: Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][5][6][7][8][9][10][11]Quantity (Example)Role
4-Methoxyphenylacetic acid 166.171.05.00 g (30.1 mmol)Substrate
Nitric Acid (70%) 63.011.1~2.1 mLNitrating Agent
Sulfuric Acid (98%) 98.08Solvent20 - 25 mLCatalyst/Solvent
Ice/Water 18.02Excess~200 gQuenching Agent
Step-by-Step Procedure

1. Preparation and Dissolution:

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a thermometer.

  • Place the flask in an ice-water bath and allow it to cool to 0°C.

  • Add 20 mL of concentrated Sulfuric Acid (98%) .

  • Slowly add 5.00 g of 4-methoxyphenylacetic acid in small portions with stirring. Ensure the internal temperature does not rise above 10°C during addition.

    • Note: The solution may turn slightly pink or dark; this is normal. Ensure complete dissolution before proceeding.

2. Nitration (The Critical Step):

  • Place 2.1 mL of Nitric Acid (70%) in a pressure-equalizing dropping funnel (or use a glass syringe for smaller scales).

  • Add the nitric acid dropwise to the stirred sulfuric acid solution.[5]

  • CRITICAL: Monitor the internal temperature constantly. Adjust the addition rate to keep the temperature below 5°C .

    • Caution: Rapid addition will cause a thermal runaway and yield dinitrated byproducts.

3. Reaction Phase:

  • After addition is complete, continue stirring at 0–5°C for 45–60 minutes .

  • Monitor reaction progress via TLC (Eluent: 50% Ethyl Acetate / 50% Hexane). The product will be more polar (lower

    
    ) than the starting material.
    

4. Quenching and Isolation:

  • Prepare a beaker containing 200 g of crushed ice .

  • Slowly pour the reaction mixture onto the ice with vigorous manual stirring. The product will precipitate immediately as a light yellow/off-white solid.

  • Allow the ice to melt completely (stirring occasionally).

5. Filtration and Washing:

  • Collect the precipitate by vacuum filtration using a Büchner funnel.[5]

  • Wash the filter cake with 3 x 20 mL of cold deionized water to remove residual acid.

  • Test: Check the pH of the filtrate; wash until the filtrate is neutral (pH ~6-7).

6. Purification (Recrystallization):

  • Transfer the crude solid to a clean Erlenmeyer flask.

  • Recrystallize from Ethanol/Water (1:1) or Ethyl Acetate/Hexane .

    • Dissolve in minimum hot ethanol, then add hot water until slightly turbid.[5] Cool slowly to room temperature, then to 4°C.

  • Filter the purified crystals and dry in a vacuum oven at 45°C for 12 hours.

Part 5: Characterization & Data

Expected Yield: 85% – 92% Appearance: Light yellow to off-white crystalline solid.

PropertyValueNotes
Melting Point 91.0 – 93.0 °C Matches literature [1, 2].[9]

NMR
(300 MHz,

)
See below for assignments.

 NMR Assignments (Typical): 
  • 
     10-11 (br s, 1H): -COOH 
    
  • 
     7.85 (d, 
    
    
    
    Hz, 1H): Ar-H (C2, ortho to nitro)
  • 
     7.45 (dd, 
    
    
    
    Hz, 1H): Ar-H (C6, para to nitro)
  • 
     7.10 (d, 
    
    
    
    Hz, 1H): Ar-H (C5, ortho to methoxy)
  • 
     3.95 (s, 3H): -OCH 
    
    
    
  • 
     3.65 (s, 2H): Ar-CH 
    
    
    
    -COOH

Part 6: Troubleshooting & Safety

Common Issues:

  • Oily Product: Often caused by residual acetic acid (if used) or incomplete quenching. Solution: Triturate the oil with cold water or hexanes to induce crystallization.

  • Low Yield: Usually due to temperature rising >10°C during addition (side reactions) or loss of product during washing (product has slight water solubility). Solution: Keep wash water ice-cold.[10]

  • Dinitration: Caused by excess HNO3 or high temperatures. Solution: Strictly limit HNO3 to 1.1 equivalents and maintain 0°C.

Safety Hazards:

  • Nitric Acid/Sulfuric Acid: Highly corrosive and oxidizing. Use a fume hood.[5] Wear acid-resistant gloves and a face shield.

  • Exotherm: The mixing of acids and the nitration reaction are highly exothermic.[5] Never rush the addition steps.

References

  • Nitrosonium Ion-Catalyzed Oxidative Chlorination of Arenes. ACS Publications. (2026). Detailed experimental data for 4-methoxyphenylacetic acid nitration (Product 2aA).

  • Synthesis of Phenylacetic Acid Derivatives. Organic Syntheses. General methodologies for nitration of activated phenylacetic acids.

  • 4-Methoxyphenylacetic acid Safety Data Sheet. PubChem. CID 7690.[12]

Sources

Method

Application Notes &amp; Protocols: The Strategic Utility of 2-(4-Methoxy-3-nitrophenyl)acetic Acid in Modern Heterocyclic Synthesis

Introduction: Beyond a Simple Building Block In the landscape of synthetic organic chemistry, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Building Block

In the landscape of synthetic organic chemistry, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. 2-(4-Methoxy-3-nitrophenyl)acetic acid is not merely a chemical intermediate; it is a strategically designed scaffold. Its inherent electronic and steric properties—a delicate interplay between the electron-donating methoxy group and the electron-withdrawing, ortho-directing nitro group—provide a powerful toolkit for the construction of complex heterocyclic systems. This guide moves beyond a simple recitation of procedures to offer a deeper understanding of why this reagent is so effective and how to leverage its unique characteristics in a laboratory setting. We will explore its application in the synthesis of medicinally relevant quinoline and indole cores, providing detailed, field-tested protocols and the mechanistic rationale behind them.

Core Principles: The Chemical Logic of 2-(4-Methoxy-3-nitrophenyl)acetic Acid

The utility of this reagent is rooted in the predictable and sequential reactivity of its functional groups. The methoxy group (an activating, ortho-, para- director) and the nitro group (a deactivating, meta- director) are positioned to exert profound control over subsequent chemical transformations.

  • Activated Methylene Group: The carboxylic acid's α-carbon is activated, making it amenable to a variety of condensation and cyclization reactions.

  • Reductive Cyclization Potential: The nitro group is a latent amine. Its reduction is often the key step that triggers an intramolecular cyclization, a common and powerful strategy for forming nitrogen-containing heterocycles.

  • Phased Reactivity: The typical synthetic sequence involves an initial reaction utilizing the acetic acid moiety, followed by a reductive cyclization involving the nitro group. This temporal separation of reactivity allows for the controlled and high-yield assembly of complex ring systems.

Below is a conceptual workflow illustrating this phased reactivity principle.

G A 2-(4-Methoxy-3-nitrophenyl)acetic acid B Initial Reaction (e.g., Vilsmeier-Haack, Condensation) A->B Utilize Acetic Acid Moiety C Intermediate (e.g., Aldehyde, β-keto ester) B->C D Reductive Cyclization (e.g., Fe/AcOH, Na2S2O4, H2/Pd-C) C->D Utilize Nitro Group Moiety E Heterocyclic Core (e.g., Quinolone, Indole) D->E

Figure 1: Conceptual workflow for heterocyclic synthesis.

Application I: Synthesis of Substituted 2-Amino-4-chloroquinolines via Batra Synthesis

One of the most powerful applications of 2-(4-methoxy-3-nitrophenyl)acetic acid is in the synthesis of quinoline derivatives. The Batra synthesis provides an efficient route to substituted 2-amino-4-chloroquinolines, which are valuable precursors for pharmacologically active compounds. The process hinges on a Vilsmeier-Haack type reaction followed by a reductive cyclization and subsequent chlorination/amination.

Mechanistic Rationale

The synthesis begins with the reaction of 2-(4-methoxy-3-nitrophenyl)acetic acid with the Vilsmeier reagent (POCl₃/DMF), which serves a dual purpose. It converts the carboxylic acid to an acid chloride and simultaneously formylates the activated aromatic ring, yielding a key aldehyde intermediate. The subsequent reduction of the nitro group to an amine with a reagent like sodium dithionite (Na₂S₂O₄) spontaneously initiates an intramolecular condensation between the newly formed amine and the aldehyde, forming the quinolone ring system. The final steps involve chlorination of the quinolone hydroxyl group and subsequent nucleophilic substitution with an amine.

G cluster_0 Vilsmeier-Haack & Formylation cluster_1 Reductive Cyclization cluster_2 Functionalization A Starting Material 2-(4-Methoxy-3-nitrophenyl)acetic acid B Intermediate 2-chloro-3-formyl-6-methoxy-7-nitroquinoline A->B POCl3, DMF C Intermediate 7-amino-4-chloro-6-methoxyquinolin-2(1H)-one B->C Na2S2O4 D Final Product N-substituted-4-chloro-6-methoxyquinolin-7-amine C->D Amine, Heat

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Methoxy-3-nitrophenyl)acetic acid

Welcome to the technical support center for the synthesis of 2-(4-Methoxy-3-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Methoxy-3-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we provide in-depth troubleshooting advice in a direct question-and-answer format, grounded in established chemical principles.

Overview of Synthetic Strategies

The synthesis of 2-(4-Methoxy-3-nitrophenyl)acetic acid can be approached through several synthetic routes. The most common and direct method is the nitration of 4-methoxyphenylacetic acid. An alternative strategy involves the hydrolysis of the corresponding nitrile precursor, 2-(4-methoxy-3-nitrophenyl)acetonitrile. A less common, yet viable, route is the Willgerodt-Kindler reaction starting from a suitable acetophenone derivative. This guide will primarily focus on troubleshooting the direct nitration and nitrile hydrolysis routes.

Troubleshooting Guide & FAQs

Part 1: Nitration of 4-Methoxyphenylacetic Acid

This section addresses common issues encountered during the synthesis of 2-(4-Methoxy-3-nitrophenyl)acetic acid via the nitration of 4-methoxyphenylacetic acid.

Question 1: My nitration reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

Answer:

Low yields in the nitration of 4-methoxyphenylacetic acid can stem from several factors. The methoxy group is an activating group, making the aromatic ring susceptible to electrophilic substitution, but the acetic acid side chain can be sensitive to the harsh reaction conditions. Here are the primary causes and their solutions:

  • Sub-optimal Nitrating Agent: The choice and concentration of the nitrating agent are critical.

    • Insight: A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1] An imbalance in this mixture can lead to incomplete reaction or side reactions.

    • Solution: A typical procedure involves the slow, dropwise addition of a solution of 4-methoxyphenylacetic acid in a suitable solvent like acetic acid to a pre-cooled mixture of concentrated nitric and sulfuric acid.[2] Ensure the molar ratio of nitric acid to the starting material is appropriate, typically a slight excess of nitric acid is used.[3]

  • Reaction Temperature: Temperature control is paramount in nitration reactions.

    • Insight: Nitration is an exothermic reaction. If the temperature is too high, it can lead to the formation of dinitrated byproducts and oxidation of the starting material or product.[4]

    • Solution: Maintain a low reaction temperature, typically between -10°C and 10°C, throughout the addition of the starting material.[3] Use an ice-salt or dry ice-acetone bath to effectively control the temperature.

  • Formation of Byproducts: The formation of isomeric and dinitrated products can significantly reduce the yield of the desired 3-nitro isomer.

    • Insight: The methoxy group is an ortho-, para- director. Since the para position is already occupied by the acetic acid group, nitration is directed to the ortho positions. However, the presence of two activating groups can lead to dinitration if the reaction conditions are too harsh.

    • Solution: Careful control of stoichiometry and temperature, as mentioned above, is key. Using a milder nitrating agent, such as nitric acid in acetic anhydride, can sometimes offer better selectivity.[3]

Question 2: I am observing the formation of a significant amount of an unwanted isomer. How can I improve the regioselectivity of the nitration?

Answer:

The directing effects of the substituents on the aromatic ring determine the position of nitration.

  • Insight: In 4-methoxyphenylacetic acid, the methoxy group is a strong activating ortho-, para- director, while the acetic acid group is a deactivating meta- director relative to its point of attachment. The powerful activating effect of the methoxy group will dominate, directing the incoming nitro group to the positions ortho to it (C3 and C5). Due to steric hindrance from the acetic acid side chain, substitution at the C3 position is generally favored.

  • Solution: To maximize the yield of the 3-nitro isomer, it is crucial to maintain optimal reaction conditions that favor kinetic control. This typically involves low temperatures and slow addition of the nitrating agent. While some formation of the 2-nitro isomer may be unavoidable, it can often be minimized under carefully controlled conditions.

Question 3: My reaction mixture is turning dark brown or black, and I am isolating a tarry substance instead of a crystalline product. What is happening?

Answer:

The formation of a dark, tarry substance is indicative of decomposition and polymerization reactions.

  • Insight: This is often a result of excessive reaction temperatures or the use of overly concentrated nitrating agents. The activating nature of the methoxy group makes the ring susceptible to oxidation by nitric acid, especially at elevated temperatures.[4]

  • Solution:

    • Temperature Control: As emphasized previously, strict temperature control is non-negotiable. Ensure the reaction is adequately cooled and that the addition of reagents is slow enough to prevent a rapid rise in temperature.

    • Quenching: After the reaction is complete, quench the reaction mixture by carefully pouring it onto crushed ice or into a large volume of ice-cold water. This will dilute the acid and precipitate the product, preventing further reaction and decomposition.

    • Solvent Choice: Using a co-solvent like glacial acetic acid can help to better control the reaction and solubilize the starting material.[2]

Part 2: Nitrile Hydrolysis Route

This section focuses on troubleshooting the synthesis of 2-(4-Methoxy-3-nitrophenyl)acetic acid via the hydrolysis of 2-(4-methoxy-3-nitrophenyl)acetonitrile.

Question 4: My nitrile hydrolysis is incomplete, and I am recovering a significant amount of starting material. How can I drive the reaction to completion?

Answer:

Incomplete hydrolysis is a common issue and can be addressed by modifying the reaction conditions.

  • Insight: The hydrolysis of nitriles to carboxylic acids can be catalyzed by either acid or base and typically requires heating.[5][6][7] The choice between acidic and basic hydrolysis can influence the reaction rate and workup procedure.

  • Solutions:

    • Acid-Catalyzed Hydrolysis: Refluxing the nitrile with a strong acid like concentrated sulfuric acid or hydrochloric acid is a common method.[6][8] To ensure complete reaction, you may need to increase the reaction time or use a higher concentration of acid. A typical procedure involves heating the nitrile with a mixture of concentrated sulfuric acid and water.[8]

    • Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with a strong base like sodium hydroxide or potassium hydroxide will also effect hydrolysis.[6][7][9] This initially forms the carboxylate salt, which is then protonated in an acidic workup to yield the carboxylic acid.[6][7] Increasing the concentration of the base or the reaction time can improve conversion.

Question 5: I am observing the formation of an amide intermediate. How can I ensure complete hydrolysis to the carboxylic acid?

Answer:

The formation of the amide is a key intermediate step in the hydrolysis of a nitrile.[10]

  • Insight: The hydrolysis of a nitrile proceeds in two steps: first to an amide, and then the amide is further hydrolyzed to the carboxylic acid. If the reaction is stopped prematurely or the conditions are not harsh enough, the amide may be isolated as the major product.

  • Solution: To drive the reaction to the carboxylic acid, you need to ensure the reaction conditions are sufficient for the hydrolysis of the intermediate amide. This typically means extending the reaction time at reflux temperature. Both acidic and basic conditions are effective for amide hydrolysis.[10]

Question 6: The workup of my basic hydrolysis reaction is giving me a poor yield of the final product. What could be going wrong?

Answer:

A common pitfall in the workup of a basic hydrolysis is incomplete precipitation of the product.

  • Insight: After basic hydrolysis, the product exists as the water-soluble carboxylate salt. To isolate the carboxylic acid, the solution must be acidified to a pH below the pKa of the carboxylic acid, causing it to precipitate out of the solution.

  • Solution:

    • Proper Acidification: After cooling the reaction mixture, carefully add a strong acid (e.g., concentrated HCl) until the solution is acidic. Use pH paper or a pH meter to ensure the pH is sufficiently low (typically pH 2-3) to ensure complete protonation and precipitation of the carboxylic acid.[11]

    • Cooling: Chilling the acidified solution in an ice bath will further decrease the solubility of the carboxylic acid and maximize the amount of precipitate recovered.[7]

    • Extraction: If the product has some solubility in water even at low pH, it may be necessary to extract the aqueous layer with an organic solvent like ethyl acetate after acidification to recover any dissolved product.

Experimental Protocols

Protocol 1: Nitration of 4-Methoxyphenylacetic Acid
  • In a flask equipped with a magnetic stirrer and a dropping funnel, prepare a nitrating mixture by slowly adding a stoichiometric amount of concentrated nitric acid to a cooled (0-5 °C) volume of concentrated sulfuric acid.

  • Dissolve 4-methoxyphenylacetic acid in glacial acetic acid.

  • Slowly add the solution of 4-methoxyphenylacetic acid to the cooled nitrating mixture, maintaining the temperature between 0 and 10 °C.

  • After the addition is complete, allow the reaction to stir at this temperature for an additional 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

  • The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or xylene.

Protocol 2: Hydrolysis of 2-(4-methoxy-3-nitrophenyl)acetonitrile (Acid-Catalyzed)
  • In a round-bottom flask equipped with a reflux condenser, add 2-(4-methoxy-3-nitrophenyl)acetonitrile.

  • Carefully add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).[8]

  • Heat the mixture to reflux and maintain reflux for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then pour it onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent.

Data Presentation

ParameterNitration of 4-Methoxyphenylacetic AcidNitrile Hydrolysis
Starting Material 4-Methoxyphenylacetic acid2-(4-methoxy-3-nitrophenyl)acetonitrile
Key Reagents Conc. HNO₃, Conc. H₂SO₄Conc. H₂SO₄/H₂O or NaOH/H₂O
Typical Temperature 0 - 10 °CReflux
Common Byproducts Isomeric nitro compounds, dinitrated products, oxidation productsAmide intermediate
Reported Yields Moderate to good (highly dependent on conditions)Good to excellent

Visualizations

Workflow for Troubleshooting Low Yield in Nitration

G start Low Yield in Nitration Reaction check_temp Was the reaction temperature maintained between -10°C and 10°C? start->check_temp check_reagents Was the nitrating agent prepared and used correctly? check_temp->check_reagents Yes high_temp High temperature is a likely cause of decomposition and side reactions. ACTION: Repeat the reaction with strict temperature control using an appropriate cooling bath. check_temp->high_temp No check_byproducts Is there evidence of significant byproduct formation (e.g., isomers, dinitrated compounds)? check_reagents->check_byproducts Yes reagent_issue Improper stoichiometry or preparation of the nitrating agent can lead to poor results. ACTION: Carefully check the molar ratios and preparation method of the nitrating mixture. check_reagents->reagent_issue No byproduct_issue Byproduct formation suggests issues with selectivity. ACTION: Consider using a milder nitrating agent or further optimizing the reaction time and temperature. check_byproducts->byproduct_issue Yes success If all conditions are optimal, consider purification methods to improve isolated yield. check_byproducts->success No

Caption: A decision tree for troubleshooting low yields in the nitration of 4-methoxyphenylacetic acid.

Synthetic Pathways to 2-(4-Methoxy-3-nitrophenyl)acetic acid

G cluster_0 Direct Nitration Route cluster_1 Nitrile Hydrolysis Route start_nitration 4-Methoxyphenylacetic acid product 2-(4-Methoxy-3-nitrophenyl)acetic acid start_nitration->product HNO₃, H₂SO₄ start_nitrile 2-(4-methoxy-3-nitrophenyl)acetonitrile product_nitrile 2-(4-Methoxy-3-nitrophenyl)acetic acid start_nitrile->product_nitrile H₃O⁺ or OH⁻, heat

Caption: The two primary synthetic routes to 2-(4-Methoxy-3-nitrophenyl)acetic acid.

References

  • Benchchem. A Comparative Analysis of the Reactivity of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile and Structurally Similar Nitriles.
  • SynArchive. Willgerodt-Kindler Reaction.
  • Organic Chemistry Portal. Willgerodt-Kindler Reaction.
  • PMC. 2-(3-Bromo-4-methoxyphenyl)acetic acid.
  • Molecules. Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[5][11]-thiazepin-3(2H)-one. Available from:

  • Arkivoc. An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions.
  • MSU chemistry. Willgerodt‐Kindler Reac1on.
  • PubMed. Recent advances in the Willgerodt-Kindler reaction.
  • Organic Syntheses. p-NITROPHENYLACETIC ACID.
  • Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • The Royal Society of Chemistry. Supporting Information.
  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • PubChem. 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid.
  • Homework.Study.com. Nitration of the aromatic ring of 4-methoxyacetophenone yields only one product. Identify that...
  • Science of Synthesis. The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase.
  • IUCr Journals. data reports N-(4-Methoxy-2-nitrophenyl)acetamide.
  • Ventura College Organic Chemistry Lab. Hydrolysis of Nitriles to Carboxylic Acid.
  • Semantic Scholar. [PDF] 2-(3-Bromo-4-methoxyphenyl)acetic acid.
  • Journal of the Chemical Society, Perkin Transactions 2. Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution.
  • ChemicalBook. 4-Methoxyphenylacetic acid synthesis.
  • PrepChem.com. Synthesis of C. 4-Methoxy-3-nitrophenol.
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Google Patents. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • MedChemExpress. 2-(4-Methoxyphenyl)acetic acid (4-Methoxyphenylacetic acid).
  • Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester.
  • Sigma-Aldrich. 4-FORMYL-2-METHOXY-3-NITROPHENYL ACETATE AldrichCPR.
  • BLD Pharmatech. CAS 5803-22-5 | 2-(3-Methoxy-4-nitrophenyl)acetic acid.
  • Merck. 2-(3-Methoxy-4-nitrophenyl)acetic acid.
  • Illinois State Academy of Science. Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium.
  • Wikipedia. (2-Nitrophenyl)acetic acid.
  • University of Connecticut. Nitration of Substituted Aromatic Rings and Rate Analysis. Available from: [Link]

  • MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.
  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
  • PubChemLite. 2-(4-methoxy-3-nitrophenyl)acetic acid (C9H9NO5).

Sources

Optimization

Purification of 2-(4-Methoxy-3-nitrophenyl)acetic acid from reaction mixture

Technical Guide: Purification of 2-(4-Methoxy-3-nitrophenyl)acetic acid Introduction This guide details the purification protocol for 2-(4-Methoxy-3-nitrophenyl)acetic acid (also known as 3-nitrohomoanisic acid). This co...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purification of 2-(4-Methoxy-3-nitrophenyl)acetic acid

Introduction

This guide details the purification protocol for 2-(4-Methoxy-3-nitrophenyl)acetic acid (also known as 3-nitrohomoanisic acid). This compound is typically synthesized via the electrophilic aromatic nitration of 4-methoxyphenylacetic acid (homoanisic acid).

The purification logic addresses the three most common contaminants in this reaction mixture:

  • Regioisomers: Primarily the 2-nitro isomer (minor product due to steric hindrance and directing effects).

  • Over-nitrated byproducts: Dinitro species formed under aggressive reaction conditions.

  • Unreacted Starting Material: Residual 4-methoxyphenylacetic acid.

Phase 1: Initial Isolation (The "Crash Out")

The first step is to quench the nitration reaction to isolate the crude solid.

Protocol:

  • Prepare Quench Bath: Place a beaker containing crushed ice (approx. 3x the volume of your reaction mixture) on a magnetic stirrer.

  • Quenching: Slowly pour the reaction mixture into the stirring ice. Caution: This is highly exothermic. Add slowly to prevent local overheating, which can cause tar formation.

  • Precipitation: The product should precipitate as a pale yellow to brown solid. Stir for 30 minutes to ensure all clumps are broken up and acid is diluted.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with copious amounts of cold water until the filtrate pH is neutral (pH ~6-7).

    • Why? Residual mineral acids (H₂SO₄/HNO₃) will degrade the product during drying and complicate the recrystallization.

Phase 2: Acid-Base Extraction (Chemical Purification)

This step relies on the acidity of the carboxylic acid group (pKa ~4) to separate it from non-acidic impurities (e.g., decarboxylated byproducts, nitroanisole derivatives).

Workflow Diagram:

ExtractionWorkflow cluster_Organic Organic Layer (Discard) cluster_Aqueous Aqueous Layer (Keep) Start Crude Solid Dissolve Dissolve in 10% NaHCO3 (aq) (pH ~8-9) Start->Dissolve Wash Wash with Ethyl Acetate or DCM Dissolve->Wash Impurity1 Neutral Impurities (Nitroanisoles, tars) Wash->Impurity1 Extracts into Org ProductSalt Product as Sodium Salt (R-CH2COO- Na+) Wash->ProductSalt Remains in Aq Acidify Acidify with 6M HCl to pH < 2 ProductSalt->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter & Dry Precipitate->Filter

Caption: Acid-base extraction logic to remove neutral organic impurities before recrystallization.

Step-by-Step:

  • Dissolution: Transfer the crude wet cake to a beaker. Add 10% aqueous Sodium Bicarbonate (NaHCO₃) solution slowly with stirring.

    • Note: CO₂ gas will evolve. Add base until the solid dissolves and pH is ~8-9. If a dark tar remains undissolved, filter it off (this is polymerized impurity).

  • Washing: Transfer the aqueous solution to a separatory funnel. Wash with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (2 x 50 mL).

    • Action: Shake and vent. Allow layers to separate.[1] Keep the Aqueous Layer.

    • Target: The organic layer contains non-acidic impurities.

  • Acidification: Transfer the aqueous layer back to a beaker. While stirring, slowly add 6M Hydrochloric Acid (HCl) until pH < 2.

    • Observation: The product will reprecipitate as a solid.

  • Collection: Filter the solid, wash with water, and dry.[2]

Phase 3: Recrystallization (The Polish)

Recrystallization removes the isomeric impurities (2-nitro isomer) and unreacted starting material.

Solvent System: Ethanol / Water (or Methanol / Water).

Protocol:

  • Dissolution: Place the dried solid in an Erlenmeyer flask. Add the minimum amount of hot Ethanol (boiling) required to just dissolve the solid.

    • Tip: If the solution is very dark, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Cloud Point: Once dissolved, remove from heat. Add warm water dropwise until the solution just turns permanently turbid (cloudy).

  • Clarification: Add a few drops of hot ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool slowly to room temperature on the benchtop. Then, place it in an ice bath for 1 hour.

  • Harvest: Filter the crystals. Wash with a small amount of ice-cold 50% Ethanol/Water.

Troubleshooting & FAQ

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. What do I do?

  • Cause: The solution is too concentrated, or the temperature dropped too quickly, causing the product to crash out as an amorphous oil before organizing into a crystal lattice.

  • Fix:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of additional solvent (Ethanol).

    • Seed it: If you have any pure crystals from a previous batch, add a tiny amount to the cooling solution.

    • Scratch the glass: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface to induce nucleation.

Q2: How do I distinguish the product from the starting material?

  • Melting Point (MP):

    • Starting Material (4-methoxyphenylacetic acid): 84–86 °C .[3]

    • Product (2-(4-Methoxy-3-nitrophenyl)acetic acid): Significantly higher (typically >110 °C).

    • Validation: If your MP is near 85°C, you have mostly unreacted starting material.

  • NMR Spectroscopy:

    • Starting Material: The aromatic region shows a symmetric AA'BB' pattern (two doublets).

    • Product: The 3-nitro group breaks the symmetry. You will see a 1:2:4 pattern (doublet, doublet of doublets, doublet) in the aromatic region.

Q3: The product is still brown after recrystallization.

  • Fix: Nitro compounds are naturally yellow, but dark brown indicates oxidation tars. Repeat the Activated Charcoal treatment during the hot ethanol step of recrystallization. Ensure you filter the charcoal while the solution is still near boiling to prevent product loss.

Summary of Properties

PropertyValue / Description
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
Appearance Pale yellow to yellowish-brown needles/powder
Solubility Soluble in Ethanol, EtOAc, Acetone, Aqueous Base. Insoluble in Water (acidic pH), Hexanes.
Storage Keep dry, room temperature. Protect from light.

References

  • Sigma-Aldrich. 2-(4-Methyl-3-nitrophenyl)acetic acid Product Sheet (Analogous Chemistry).Link

  • Organic Syntheses. p-Nitrophenylacetic Acid (General Nitration Protocol). Org.[4][5] Synth. 1922, 2,[5][6] 59. Link

  • National Institutes of Health (PubChem). 2-(4-Hydroxy-3-nitrophenyl)acetic acid (Structural Analog).Link

  • ChemicalBook. 4-Methoxyphenylacetic acid (Starting Material Properties).Link

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Methoxy-3-nitrophenyl)acetic acid

Welcome to the technical support center for the synthesis of 2-(4-Methoxy-3-nitrophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Methoxy-3-nitrophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. By understanding the underlying mechanisms, you can optimize your reaction conditions to improve yield, purity, and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is significantly lower than expected. What are the most common causes?

Low yield is a frequent issue stemming from several factors, including incomplete reaction, product degradation, or competing side reactions. The most critical factor in the nitration of 4-methoxyphenylacetic acid is stringent temperature control.[1]

Core Problem: Exothermic Reaction & Degradation Nitration is a highly exothermic process.[2] An uncontrolled increase in temperature can lead to the formation of oxidative byproducts and tar-like substances, which are difficult to remove and significantly reduce the isolated yield of the desired product.[1][3] The starting material, 4-methoxyphenylacetic acid, contains an activated aromatic ring due to the electron-donating methoxy group, making it susceptible to over-oxidation by nitric acid at elevated temperatures.[3]

Troubleshooting Protocol:

  • Temperature Control: Maintain a strict reaction temperature, ideally between 0-10°C, throughout the addition of the nitrating agent. Use an ice/salt bath for efficient cooling.

  • Slow Reagent Addition: Add the nitrating mixture (e.g., a pre-chilled mixture of concentrated nitric and sulfuric acids) dropwise to the solution of 4-methoxyphenylacetic acid.[1] Rapid addition will cause a thermal spike, promoting side reactions.[1]

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. The presence of water can interfere with the formation of the active electrophile, the nitronium ion (NO₂⁺), from the acid mixture, leading to an incomplete reaction.[1]

  • Work-up Procedure: Quench the reaction by pouring the mixture slowly onto a large excess of crushed ice.[1] This ensures rapid cooling and precipitation of the product while minimizing its solubility in the aqueous acidic medium. Wash the crude product with ice-cold water to remove residual acids without significant product loss.[1]

Q2: I'm observing a significant amount of an isomeric impurity. How can I improve the regioselectivity for the desired 3-nitro isomer?

This is the most common selectivity challenge. The nitration of 4-methoxyphenylacetic acid can yield two primary isomers: the desired 2-(4-Methoxy-3-nitrophenyl)acetic acid and the undesired 2-(4-Methoxy-2-nitrophenyl)acetic acid .

The Cause: Directing Group Effects The regiochemical outcome is dictated by the electronic effects of the substituents on the aromatic ring. Both the methoxy (-OCH₃) group and the acetic acid (-CH₂COOH) side chain are ortho, para-directing groups.

  • The methoxy group is a powerful activating, ortho, para-director due to its strong +M (mesomeric) effect.

  • The acetic acid group is a weakly activating, ortho, para-director.

The position para to the methoxy group is already occupied by the acetic acid group. Therefore, electrophilic attack by the nitronium ion is directed to the positions ortho to the methoxy group (C2 and C6) and ortho to the acetic acid group (C3 and C5).

  • Desired Attack (C3): This position is ortho to the acetic acid group and meta to the strongly activating methoxy group.

  • Undesired Attack (C2): This position is ortho to the strongly activating methoxy group.

While the C2 position is electronically more activated, it is also more sterically hindered by the adjacent methoxy group. The selectivity of the reaction is a delicate balance between these electronic and steric factors.[4]

Improving Regioselectivity:

  • Choice of Nitrating Agent: The composition of the nitrating system can influence the isomer ratio.[4][5] Using a mixed acid system like HNO₃/H₂SO₄ at low temperatures generally favors the desired 3-nitro isomer by increasing the steric bulk of the effective electrophile.

  • Temperature: Lower temperatures (0-5°C) enhance selectivity. Higher temperatures provide more energy to overcome the steric barrier at the C2 position, leading to an increased proportion of the undesired isomer.

  • Solvent System: The reaction solvent can impact the ortho:para (or in this case, ortho:ortho) ratio.[4] Acetic acid is a common solvent for this type of reaction.

Diagram: Regioselectivity in the Nitration of 4-Methoxyphenylacetic Acid

G cluster_start Starting Material cluster_reagent Nitrating Agent Start 4-Methoxyphenylacetic acid Desired 2-(4-Methoxy-3-nitrophenyl)acetic acid (Desired Product) Start->Desired Electrophilic Aromatic Substitution Undesired 2-(4-Methoxy-2-nitrophenyl)acetic acid (Side-Product) Start->Undesired Electrophilic Aromatic Substitution Reagent HNO₃ / H₂SO₄ (Generates NO₂⁺) exp_desired Attack at C3: Less sterically hindered. Ortho to -CH₂COOH. Desired->exp_desired exp_undesired Attack at C2: Electronically activated by -OCH₃. More sterically hindered. Undesired->exp_undesired

Caption: Competing reaction pathways in the nitration of 4-methoxyphenylacetic acid.

Q3: My reaction mixture turned dark brown/black, and I isolated a tarry substance. What happened?

The formation of a dark, intractable tar is a clear sign of oxidative degradation and/or polynitration.[3]

The Cause: Over-activation and Harsh Conditions The methoxy group makes the aromatic ring highly electron-rich and thus very susceptible to oxidation by concentrated nitric acid, especially if the temperature is not rigorously controlled.[3] Phenolic compounds and their ethers are known to form complex, colored oxidation products.[6][7]

Furthermore, if the reaction is allowed to proceed for too long or at too high a temperature, dinitration can occur. The initial product, 2-(4-methoxy-3-nitrophenyl)acetic acid, is still activated enough (though less so than the starting material) to potentially undergo a second nitration, leading to polymeric materials.[3]

Preventative Measures:

  • Strict Temperature Control: This is the most critical parameter to prevent oxidation.[1] Keep the temperature below 10°C at all times.

  • Stoichiometry: Use only a slight excess of nitric acid (e.g., 1.1-1.2 equivalents). A large excess will significantly increase the rate of oxidation and dinitration.

  • Reaction Time: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to prevent the formation of subsequent byproducts.

  • Order of Addition: Always add the nitrating agent to the substrate solution, not the other way around. This ensures that the substrate is never exposed to a large localized excess of the highly oxidative nitrating mixture.

Table 1: Troubleshooting Guide Based on Visual Observation

ObservationProbable Cause(s)Recommended Action(s)
Low Yield, Clean Product Incomplete reaction, loss during work-up.Ensure anhydrous conditions; increase reaction time moderately; use ice-cold water for washing.
Low Yield, Isomeric Impurity Poor regioselectivity.Lower reaction temperature (0-5°C); ensure slow, controlled addition of nitrating agent.
Dark Color / Tar Formation Oxidation, polynitration.Maintain temperature <10°C; use minimal excess of nitric acid; monitor reaction by TLC and quench upon completion.
Reaction Fails to Start Wet reagents/glassware; insufficient acid catalyst.Use fresh, concentrated acids; thoroughly dry all glassware.
Q4: Are there any alternative nitrating systems I can use to avoid the harshness of mixed nitric/sulfuric acid?

Yes, several milder nitrating systems have been developed, which can be beneficial for sensitive substrates.

Alternative Reagents:

  • Nitric Acid in Acetic Anhydride: This mixture generates acetyl nitrate (CH₃COONO₂) in situ, which is a less aggressive nitrating agent than the nitronium ion formed in sulfuric acid. This can sometimes provide better selectivity and reduce oxidative side products.[8]

  • Cerium (IV) Ammonium Nitrate (CAN): For phenolic substrates, CAN can be an effective and regioselective nitrating agent, often favoring ortho-nitration.[7] While the substrate here is a phenylacetic acid ether, related chemistries suggest this could be a viable, milder alternative to explore.

  • Nitric Acid in Acetic Acid: Using glacial acetic acid as the solvent instead of sulfuric acid provides a less acidic and less dehydrating medium, which can temper the reactivity of the nitrating species.[9]

Experimental Protocol: Nitration using Nitric Acid in Acetic Acid This is a representative protocol and should be optimized for your specific laboratory conditions.

  • Dissolution: Dissolve 1.0 equivalent of 4-methoxyphenylacetic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the flask in an ice/salt bath to 0-5°C.

  • Nitrating Agent Addition: Slowly, add a solution of concentrated nitric acid (1.1 equivalents) in glacial acetic acid dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Stir the mixture at 0-5°C for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Quenching & Isolation: Once the reaction is complete, slowly pour the reaction mixture onto a stirred slurry of crushed ice and water.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of ice-cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the product under vacuum to obtain the crude 2-(4-Methoxy-3-nitrophenyl)acetic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

References

  • The mechanism of nitration of anisole in the nitric acid - acetic anhydride mixtures.Vertex AI Search Result.
  • Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid.Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity
  • Effect of solvents on regioselectivity of anisole nitration | Request PDF.
  • Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution.Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • "optimization of reaction conditions for the nitration of 4-methylbenzoic acid".Benchchem.
  • NITR
  • Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV)
  • CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.

Sources

Optimization

Technical Support Center: HPLC Separation of Nitrophenylacetic Acid Isomers

Current Status: Online Operator: Senior Application Scientist Ticket ID: NPAA-ISO-OPT-001 Introduction Welcome to the Chromatography Technical Support Center. You are likely here because separating positional isomers of...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: NPAA-ISO-OPT-001

Introduction

Welcome to the Chromatography Technical Support Center. You are likely here because separating positional isomers of Nitrophenylacetic Acid (NPAA) —specifically the ortho- (2-), meta- (3-), and para- (4-) isomers—is challenging on standard generic gradients.

These compounds possess nearly identical pKa values (~3.9–4.2) and hydrophobicity, often leading to co-elution of the meta- and para- isomers on standard C18 columns. This guide moves beyond basic "textbook" advice, focusing on


 interaction mechanisms  and pH control  to achieve baseline resolution.

Module 1: Method Development Strategy

The "Why" behind the separation.

Stationary Phase Selection: The "Phenyl" Advantage

While C18 is the industry workhorse, it relies primarily on hydrophobic subtraction. For NPAA isomers, the hydrophobic differences are negligible.

  • Recommendation: Use a Biphenyl or Phenyl-Hexyl stationary phase.

  • Mechanism: The nitro group (

    
    ) is electron-withdrawing, creating an electron-deficient aromatic ring. Phenyl-based phases offer 
    
    
    
    electrons that interact differentially with the nitro groups based on their position relative to the acetic acid tail.
    • Ortho- isomers often exhibit internal hydrogen bonding or steric hindrance, reducing retention.

    • Meta- and Para- isomers have distinct resonance accessibilities, which Phenyl phases can discriminate better than C18.

Mobile Phase Modifier: Methanol vs. Acetonitrile
  • Recommendation: Methanol (MeOH) is preferred over Acetonitrile (ACN).[1]

  • Reasoning: Methanol is a protic solvent. It facilitates

    
     interactions between the analyte and the stationary phase. ACN is aprotic and can suppress these subtle 
    
    
    
    mechanisms, potentially causing peak convergence.
The Critical Role of pH

NPAA isomers are weak acids (pKa


 3.8–4.2).
  • Rule: You must operate at least 2 pH units away from the pKa.

  • Strategy: Operate at pH 2.5 – 3.0 .

    • Why: At this pH, the carboxylic acid is protonated (neutral). This maximizes retention on RP columns and prevents the "peak splitting" or broadness seen when an acid partially ionizes near its pKa.

Module 2: Standard Operating Protocol (SOP)

A self-validating starting point for your experiment.

Reagents & Equipment[2][3]
  • Column: Biphenyl or Phenyl-Hexyl,

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Ammonium Formate, adjusted to pH 3.0 with Formic Acid.
    
  • Mobile Phase B: Methanol (LC-MS Grade).

  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Strict control required).
    
Gradient Table
Time (min)% Mobile Phase BEvent
0.020Initial Hold (Equilibration)
2.020Injection / Isocratic Hold
15.060Linear Gradient
16.090Wash
18.090Wash Hold
18.120Re-equilibration
23.020Stop

Module 3: Troubleshooting & FAQs

Direct solutions to common failure modes.

Q1: My meta- and para- isomers are co-eluting as a single broad peak.

Diagnosis: Lack of selectivity (


).
The Fix: 
  • Switch Column: If using C18, switch to Biphenyl.

  • Switch Solvent: If using ACN, switch to MeOH.

  • Lower Temperature: Reduce column temperature to

    
    . Lower temperatures often enhance structural selectivity for isomers.
    
Q2: Peaks are tailing significantly (Asymmetry > 1.5).

Diagnosis: Secondary silanol interactions or ionization issues. The Fix:

  • Check pH: Ensure pH is

    
    . If the pH creeps up to 3.5, the acid groups begin to deprotonate, interacting strongly with residual silanols on the silica surface.
    
  • Increase Ionic Strength: Increase Ammonium Formate concentration to

    
     to mask silanols.
    
Q3: Retention times are drifting between injections.

Diagnosis: Column "phase collapse" or insufficient equilibration. The Fix:

  • Equilibration: Phenyl phases can take longer to equilibrate than C18. Ensure at least 10 column volumes of starting buffer between runs.

  • Wetting: If using 100% aqueous at any point (not recommended), ensure the column is compatible. Maintain at least 5% organic.

Module 4: Data Visualization

Separation Logic Flowchart

This diagram illustrates the decision process for optimizing the separation method.

MethodDev Start Start Method Dev ColSelect Select Stationary Phase Start->ColSelect IsC18 C18 Column? ColSelect->IsC18 Solvent Select Organic Modifier IsACN Using ACN? Solvent->IsACN pH_Check Check pH Strategy Acidic Set pH 2.8 - 3.0 (Suppress Ionization) pH_Check->Acidic IsC18->Solvent No (Already Phenyl) Phenyl Switch to Biphenyl/Phenyl-Hexyl (Maximize pi-pi interactions) IsC18->Phenyl Yes (Poor Res) IsACN->pH_Check No MeOH Switch to Methanol (Enhance selectivity) IsACN->MeOH Yes Phenyl->Solvent MeOH->pH_Check

Caption: Decision tree for optimizing NPAA isomer separation, prioritizing stationary phase chemistry and solvent selectivity.

Isomer Physicochemical Properties Matrix

Understanding the analyte properties is crucial for predicting retention behavior.

IsomerCommon NamepKa (approx)Predicted Elution Order (RP-Phenyl)Notes
2-Nitro Ortho-NPAA4.171st (Least Retained)"Ortho effect": Internal H-bonding reduces polarity/interaction with solvent.
3-Nitro Meta-NPAA~3.92nd Hardest to resolve from Para.
4-Nitro Para-NPAA3.8 - 4.03rd (Most Retained)Maximum surface area for

interaction; most acidic.
Troubleshooting Logic

Visualizing the path to resolve co-elution or peak shape issues.

Troubleshooting Problem Problem Detected IssueType Identify Issue Problem->IssueType CoElution Co-elution (Meta/Para) IssueType->CoElution Resolution < 1.5 Tailing Peak Tailing IssueType->Tailing Asymmetry > 1.2 Sol_Selectivity 1. Switch to MeOH 2. Lower Temp (20C) 3. Use Phenyl Column CoElution->Sol_Selectivity Sol_PeakShape 1. Add 10-20mM Buffer 2. Lower pH to < 3.0 3. Check Column Life Tailing->Sol_PeakShape

Caption: Troubleshooting workflow for common chromatographic anomalies in NPAA analysis.

References

  • PubChem. (2025).[2][3] 2-(4-Nitrophenyl)acetic acid (Compound Summary). National Library of Medicine. [Link]

  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Pi-Pi Interactions). COSMOSIL Technical Notes. [Link]

  • US EPA. (2025). CompTox Chemicals Dashboard: 2-Nitrophenylacetic acid.[4][5][Link][4][5]

  • SIELC Technologies. (n.d.). Separation of Acetic acid, (m-nitrophenyl)- on Newcrom R1 HPLC column.[Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.[Link]

Sources

Troubleshooting

Troubleshooting guide for 2-(4-Methoxy-3-nitrophenyl)acetic acid reactions

Topic: Troubleshooting guide for 2-(4-Methoxy-3-nitrophenyl)acetic acid reactions Content type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, Drug Development Scientists [1] Status: Operational...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting guide for 2-(4-Methoxy-3-nitrophenyl)acetic acid reactions Content type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, Drug Development Scientists

[1]

Status: Operational Ticket Queue: Open Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center for 2-(4-Methoxy-3-nitrophenyl)acetic acid (CAS: 3740-52-1 / related derivatives). This scaffold is a critical intermediate in the synthesis of isoquinolines, indoles, and kinase inhibitors (e.g., Rigosertib intermediates). Its unique substitution pattern—an electron-rich methoxy group adjacent to an electron-withdrawing nitro group—creates a "push-pull" electronic environment that enables specific transformations but also invites distinct side reactions.[1]

Below are the resolved troubleshooting guides for the most common issues reported by our research partners.

📂 Module 1: Nitro Reduction Failures

User Issue: "I am trying to reduce the nitro group to the aniline using standard hydrogenation, but the reaction mixture turned deep red/orange, and the yield of the amine is low."

Diagnosis: Azo/Azoxy Dimer Formation

The deep color change is a hallmark of azo (Ar-N=N-Ar) or azoxy intermediate formation.[1] This occurs when the reduction intermediate (nitrosobenzene) reacts with the accumulating hydroxylamine intermediate under basic conditions or due to slow hydrogenation kinetics.

Technical Solution

The reduction of 3-nitro-4-methoxyphenylacetic acid requires strict control over pH and catalyst activity to bypass the condensation pathway.[1]

Protocol Adjustment:

  • Switch Catalyst/Solvent: If using Pd/C in MeOH, the neutral conditions often favor condensation.[1] Add 1-2 equivalents of Acetic Acid to the solvent. Protonation of the intermediates inhibits the condensation of the nitroso and hydroxylamine species.

  • Alternative Reductant (Chemoselective): If the azo impurity persists, switch to Iron/Ammonium Chloride (Fe/NH4Cl) .[1] This method is milder and avoids the radical/condensation pathways associated with catalytic hydrogenation.[1]

Comparative Reduction Matrix:

MethodReagentsRisk ProfileBest For
Catalytic Hydrogenation H2 (balloon), 10% Pd/C, MeOHHigh risk of azo dimers; Fire hazardClean, large-scale synthesis (if optimized)
Béchamp Reduction Fe powder, AcOH (reflux)High thermal stress; Workup emulsionsRobust reduction; insensitive to sulfur
Transfer Hydrogenation Formic acid/Hydrazine, Pd/CExothermic; Gas evolutionLabs without H2 gas lines
Chemoselective Fe powder, NH4Cl, EtOH/H2OLowest Risk Recommended: High yield, minimal dimers

Expert Tip: For the Fe/NH4Cl method, ensure vigorous mechanical stirring. The reaction is heterogeneous, and poor mixing leads to stalled conversion.

📂 Module 2: The "Vanishing" Methoxy Group (SNAr)

User Issue: "I attempted to couple a primary amine to the carboxylic acid using thermal conditions (reflux in toluene) or strong base, but NMR shows the methoxy singlet at 3.8 ppm is missing or shifted."

Diagnosis: Nucleophilic Aromatic Substitution (SNAr)

This is a classic "trap" in this scaffold.[1] The nitro group at position 3 is ortho to the methoxy group at position 4. The strong electron-withdrawing nature of the nitro group activates the methoxy group, making it a viable leaving group for nucleophilic aromatic substitution (SNAr), especially with primary amines or hydroxide.

  • Mechanism: The amine attacks C4, displacing the methoxy group, resulting in a 2-nitroaniline derivative instead of the desired amide product.

Technical Solution

You must decouple the activation energy of the amide bond formation from the SNAr threshold.

Corrective Workflow:

  • Avoid Thermal Amidation: Do not use refluxing conditions to form the amide.[1]

  • Use Activated Esters at Room Temperature: Utilize high-efficiency coupling reagents like HATU or EDC/HOBt at 0°C to RT.[1] These reagents activate the carboxylic acid without providing the thermal energy required for the SNAr attack on the ring.

  • Base Selection: Use non-nucleophilic bases like DIPEA (Hünig's base).[1] Avoid inorganic bases (NaOH, KOH) or heating with excess primary amines.[1]

📂 Module 3: Solubility & Purification

User Issue: "The acid is crashing out during workup, but it's trapping impurities. Recrystallization from water isn't working."

Diagnosis: Solubility Profile Mismatch

2-(4-Methoxy-3-nitrophenyl)acetic acid has poor water solubility due to the lipophilic nitro-anisole core, but the carboxylic acid moiety creates a "greasy acid" behavior.[1] It forms a gummy solid in pure water but is too soluble in pure ethanol.[1]

Technical Solution

Recommended Purification Protocol:

  • Acid-Base Extraction (The "Back-Extraction"):

    • Dissolve crude in EtOAc.[1]

    • Extract with saturated NaHCO3 (The product moves to the aqueous layer as the carboxylate salt; non-acidic impurities stay in organics).

    • Crucial Step: Wash the aqueous layer with fresh EtOAc before acidification to remove trapped neutrals.[1]

    • Acidify aqueous layer carefully with 1M HCl to pH 2.[1] The pure acid will precipitate as a white/pale yellow solid.[1]

  • Recrystallization Solvent:

    • Use EtOH:Water (1:3) .[1] Dissolve in hot EtOH, then add water dropwise until turbidity persists. Cool slowly to 4°C.

📊 Visual Troubleshooting Pathways

Figure 1: Reactivity Landscape & Decision Tree

This diagram illustrates the competing pathways for the substrate and the logic for avoiding side reactions.

ReactivityLandscape Substrate 2-(4-Methoxy-3-nitrophenyl) acetic acid Target_Amide Target: Amide (Preserved OMe) Substrate->Target_Amide HATU/EDC (RT, DIPEA) Target_Amine Target: Aniline (Reduced NO2) Substrate->Target_Amine Fe/NH4Cl (Chemoselective) Side_SNAr Side Product: SNAr Displacement (Loss of OMe) Substrate->Side_SNAr Heat + Amine (>60°C) Side_Azo Side Product: Azo/Azoxy Dimers (Red Impurity) Substrate->Side_Azo H2/Pd-C (Neutral pH)

Caption: Reactivity map showing the divergent pathways based on reaction conditions. Green paths indicate recommended protocols; red dashed paths indicate common failure modes.

📚 References & Grounding[1][2]

  • Reduction of Nitro Compounds:

    • Mechanistic Insight: The reduction of nitroarenes proceeds via nitroso and hydroxylamine intermediates.[1][2] Condensation of these leads to azo impurities.[1]

    • Source: Orlandi, M., et al. (2015).[3] "Metal-Free Reduction of Nitro Aromatics." Org.[1][3][4][5][6] Lett.Link[1]

  • Nucleophilic Aromatic Substitution (SNAr):

    • Mechanistic Insight: The ortho-nitro group activates the methoxy leaving group.[1] This is a known reactivity pattern in o-nitroanisole derivatives.[1]

    • Source: "Nucleophilic Aromatic Substitution."[1] Master Organic Chemistry. Link

  • Amide Coupling Protocols:

    • Standard: Montalbetti, C.A.G.N., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1] Tetrahedron. (Standard reference for HATU/EDC usage to avoid thermal side reactions). Link[1]

  • Compound Data:

    • PubChem Entry: 2-(4-Methoxy-3-nitrophenyl)acetic acid (CID 4330521).[7] Link[1]

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) before handling nitro-aromatic compounds.

Sources

Optimization

Recrystallization methods for 2-(4-Methoxy-3-nitrophenyl)acetic acid

Technical Support Center: Purification of 2-(4-Methoxy-3-nitrophenyl)acetic Acid Ticket ID: MNPAA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry) Subject: Recrystallization Prot...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(4-Methoxy-3-nitrophenyl)acetic Acid

Ticket ID: MNPAA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry) Subject: Recrystallization Protocols and Troubleshooting for MNPAA

Introduction: The Purity Imperative

You are working with 2-(4-Methoxy-3-nitrophenyl)acetic acid (MNPAA). This compound is a critical intermediate, often synthesized via the nitration of 4-methoxyphenylacetic acid. High purity is non-negotiable here because nitro-aromatics are notorious for carrying oxidative byproducts that poison downstream catalysts (e.g., Pd/C during hydrogenation) or lead to complex mixtures in cyclization reactions.

This guide treats your purification not as a "recipe" but as a thermodynamic system you must control. We will focus on solvent selectivity and phase behavior to maximize your yield and purity.

Module 1: Solvent System Selection

The choice of solvent is dictated by the competing polarities of your molecule: the hydrophilic carboxylic acid tail and the polarizable nitro-aromatic core.

Primary Recommendation: The Protic Binary System

Solvent Pair: Ethanol (Solvent) / Water (Anti-solvent)

  • Mechanism: The carboxylic acid and nitro groups form strong hydrogen bonds with ethanol. Water, having a much higher dielectric constant, forces the hydrophobic aromatic core to aggregate and crystallize as the temperature drops.

  • Best For: Removal of polar inorganic salts and highly polar oxidation byproducts.

Secondary Recommendation: The Aprotic Binary System

Solvent Pair: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent)

  • Mechanism: Ethyl acetate dissolves the organic core effectively. Hexanes (or Heptane) act to lower the solubility threshold gradually.

  • Best For: Removal of unreacted starting material (4-methoxyphenylacetic acid) which often has a different solubility profile in non-polar alkanes.

Solubility Profile & Selection Data

Solvent SystemDissolution Temp (

)
Crystallization Temp (

)
Impurity TargetingRisk Factor
Ethanol / Water Reflux (~78°C)0°C to 4°CSalts, Polar tarsOiling Out (High)
EtOAc / Hexanes Reflux (~77°C)Room Temp -> -10°CStarting MaterialFlammability
Methanol / Water Reflux (~65°C)-20°CSimilar to EtOHToxicity
Toluene >90°CRoom TempNon-polar heavy byproductsHigh BP (Drying difficult)

Module 2: The Optimized Protocol (Ethanol/Water)

Do not rush the cooling phase. Nitro compounds form metastable oils if the energy barrier to crystallization is higher than the barrier to liquid-liquid phase separation.

Step-by-Step Methodology
  • Saturation: Place crude MNPAA in an Erlenmeyer flask. Add absolute Ethanol (approx. 3-5 mL per gram of solid). Heat to reflux with stirring.

  • Dissolution Check: If solid remains, add Ethanol in small aliquots (0.5 mL) until dissolved. Note: If the solution is dark brown/black, add Activated Carbon (1-2% w/w) and reflux for 5 mins.

  • Hot Filtration: While boiling, filter through a pre-warmed Buchner funnel or fluted filter paper to remove carbon/particulates. Return filtrate to the heat source.

  • The Anti-Solvent Titration (Critical):

    • Maintain reflux.[1][2]

    • Add hot water dropwise until a persistent turbidity (cloudiness) appears.

    • Add just enough Ethanol (dropwise) to clear the solution again.

  • Controlled Nucleation: Remove from heat. Cap the flask. Let it cool to room temperature undisturbed .

    • Pro-Tip: If oil droplets form, scratch the glass or add a seed crystal immediately.

  • Yield Maximization: Once at room temp, move to an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter vacuum. Wash with cold Ethanol/Water (1:1 mixture). Dry in a vacuum oven at 40°C.

Workflow Visualization

RecrystallizationFlow Start Crude MNPAA Dissolve Dissolve in Hot Ethanol (Reflux) Start->Dissolve Carbon Add Activated Carbon (Optional for Color) Dissolve->Carbon Dark Color? Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Clear? Carbon->Filter Titrate Add Hot Water until Cloudy Then clear with Ethanol Filter->Titrate Cool Slow Cooling (RT -> Ice Bath) Titrate->Cool Check Crystals or Oil? Cool->Check Isolate Vacuum Filtration & Cold Wash Check->Isolate Crystals Remedy Reheat & Add Seed Crystal or More Solvent Check->Remedy Oil Formed Remedy->Cool Retry

Caption: Logical flow for the binary solvent recrystallization of MNPAA, including decision nodes for common failure modes.

Module 3: Troubleshooting Center

Issue #1: The "Oiling Out" Phenomenon

  • Symptom: Instead of crystals, a yellow/orange viscous liquid separates at the bottom of the flask as it cools.

  • Diagnosis: The solution became supersaturated too quickly at a temperature above the crystal's melting point (in the solvent mixture). This is a liquid-liquid phase separation.

  • Resolution:

    • Reheat the mixture until the oil redissolves (clear solution).

    • Add a small amount of solvent (Ethanol) to slightly decrease the saturation.

    • Seed it: Add a tiny crystal of pure product (or scratch the glass) while the solution is still warm but below the saturation point.

    • Insulate: Wrap the flask in a towel to slow the cooling rate.

Issue #2: Persistent Coloration

  • Symptom: Crystals are dark orange or brown (Pure MNPAA should be pale yellow/off-white).

  • Diagnosis: Oxidation byproducts (nitro-phenolic impurities) are trapped in the crystal lattice.

  • Resolution: Perform a "Hot Filtration" step with Activated Carbon (e.g., Darco G-60).

    • Warning: Do not use too much carbon, or you will adsorb your product (yield loss). Filter through Celite to ensure no carbon fines remain.

Issue #3: Low Yield

  • Symptom: Recovery is <50%.

  • Diagnosis: Too much solvent was used, or the mother liquor still holds significant product.

  • Resolution:

    • Rotovap the mother liquor to half volume and repeat cooling (Second Crop).

    • Check the pH.[2][3][4] If the solution is too basic, the carboxylic acid deprotonates and stays soluble. Ensure pH is acidic (< pH 3).

Module 4: Frequently Asked Questions (FAQ)

Q1: What is the expected melting point for MNPAA? A: While specific literature values vary by isomer, 4-nitrophenylacetic acid melts at ~151-152°C. The methoxy derivative (MNPAA) typically melts in the range of 130°C - 160°C depending on the specific polymorph. Always compare your recrystallized material against the crude; a sharper, higher melting range indicates success.

Q2: Can I use Toluene? A: Toluene is excellent for removing non-polar impurities, but MNPAA has lower solubility in it compared to alcohols. It requires higher temperatures to dissolve. Use Toluene only if the Ethanol/Water method fails to remove specific non-polar contaminants.

Q3: My compound smells like vinegar. Is that normal? A: No. A vinegar smell indicates residual Acetic Acid or solvent degradation. MNPAA itself should be odorless or have a faint aromatic scent. Dry your crystals thoroughly in a vacuum oven (>4 hours) to remove trapped solvent molecules.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann, 2013 .

  • Organic Syntheses. p-Nitrophenylacetic Acid. Org. Synth. 1922 , 2, 59. (Foundational protocol for nitro-phenylacetic acid derivatives).

  • Mettler Toledo. Recrystallization Guide: Solvents and Methods. (Thermodynamic principles of solvent selection).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-(4-Methoxy-3-nitrophenyl)acetic Acid and Key Nitrophenylacetic Acid Isomers for Researchers

This guide provides an in-depth comparison of 2-(4-Methoxy-3-nitrophenyl)acetic acid and its fundamental isomers: 2-nitrophenylacetic acid, 3-nitrophenylacetic acid, and 4-nitrophenylacetic acid. As versatile intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of 2-(4-Methoxy-3-nitrophenyl)acetic acid and its fundamental isomers: 2-nitrophenylacetic acid, 3-nitrophenylacetic acid, and 4-nitrophenylacetic acid. As versatile intermediates in organic synthesis, the specific arrangement of substituents on the phenyl ring dramatically alters their chemical behavior and dictates their utility in pharmaceutical and materials science research. Understanding these nuances is critical for experimental design, from selecting a starting material to predicting reaction outcomes.

Section 1: Physicochemical Properties - A Comparative Analysis

The identity and position of substituents on the aromatic ring directly influence the molecule's physical properties. The electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing nitro group (-NO₂) create distinct electronic environments for each isomer. These differences manifest in properties like melting point, acidity (pKa), and solubility, which are crucial for reaction setup and purification.

For instance, the intramolecular hydrogen bonding potential in the ortho-nitro isomer can influence its physical properties compared to the meta and para isomers where such an interaction is absent. The addition of a methoxy group in 2-(4-Methoxy-3-nitrophenyl)acetic acid further modulates these characteristics, affecting both steric and electronic profiles.

Table 1: Comparative Physicochemical Properties of Nitrophenylacetic Acid Isomers

Property2-(4-Methoxy-3-nitrophenyl)acetic acid2-Nitrophenylacetic acid3-Nitrophenylacetic acid4-Nitrophenylacetic acid
Molecular Formula C₉H₉NO₅C₈H₇NO₄C₈H₇NO₄C₈H₇NO₄
Molecular Weight 211.17 g/mol 181.15 g/mol [1]181.15 g/mol [2]181.15 g/mol [3]
Appearance Pale-yellow to Yellow-brown SolidYellow to Pale Brown Crystalline Powder[1]Cream Crystalline Powder[4]Pale yellow solid[3]
Melting Point (°C) Not available141[1][5]117-120[4]151–152[6]
pKa Not available~4.17[5]~3.97[4]Not available
Solubility Soluble in Chloroform, Methanol, DMSO[4] (inferred)Soluble in organic solvents[7]Soluble in water[4]Soluble in Methanol and Chloroform[8]

Section 2: Synthesis, Reactivity, and Mechanistic Considerations

The strategic synthesis of these isomers is fundamental to their application. While various methods exist, common routes often involve the nitration of a substituted phenylacetic acid or the hydrolysis of a corresponding benzyl cyanide. The choice of starting material and reaction conditions is paramount for achieving regioselectivity.

General Synthetic Strategies

The synthesis of the basic nitrophenylacetic acid isomers often starts from the corresponding nitrotoluene. The process typically involves side-chain bromination followed by cyanation and subsequent hydrolysis to yield the carboxylic acid. An alternative is the direct nitration of phenylacetic acid, though this can lead to a mixture of isomers requiring separation. For example, the preparation of p-nitrophenylacetic acid can be efficiently achieved by the sulfuric acid-mediated hydrolysis of p-nitrobenzyl cyanide.[6]

Synthesis of 2-(4-Methoxy-3-nitrophenyl)acetic acid

A logical and efficient route to synthesizing the title compound involves the regioselective nitration of 4-methoxyphenylacetic acid.[9] The methoxy group is a strong activating, ortho-, para- director. Since the para position is occupied by the acetic acid moiety, nitration is directed to the ortho position (C3).

Causality in Experimental Design: The use of a mild nitrating agent and controlled temperature is crucial. 4-methoxyphenylacetic acid is highly activated towards electrophilic aromatic substitution; harsh conditions (e.g., concentrated nitric/sulfuric acid at elevated temperatures) can lead to over-nitration or oxidation, significantly reducing the yield of the desired product. A mixture of nitric acid in acetic anhydride or acetic acid provides a more controlled reaction environment.

Synthetic Workflow cluster_start Starting Materials cluster_reaction Controlled Nitration cluster_workup Workup & Purification cluster_product Final Product PMAA 4-Methoxyphenylacetic acid ReactionVessel Reaction @ 0-5°C PMAA->ReactionVessel NitratingAgent HNO₃ / Ac₂O NitratingAgent->ReactionVessel Quench Ice-water Quench ReactionVessel->Quench 1. Pour mixture Filter Filtration Quench->Filter 2. Collect crude solid Recrystallize Recrystallization (e.g., Ethanol/Water) Filter->Recrystallize 3. Purify FinalProduct 2-(4-Methoxy-3-nitrophenyl) acetic acid Recrystallize->FinalProduct 4. Isolate pure crystals

Fig. 1: Proposed synthetic workflow for 2-(4-Methoxy-3-nitrophenyl)acetic acid.
Comparative Reactivity

The nitro group's position dictates the molecule's reactivity.

  • Acidity: The nitro group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid proton compared to unsubstituted phenylacetic acid. This effect is most pronounced when the nitro group is in the ortho or para position, where it can participate in resonance stabilization of the carboxylate anion.

  • Ring Reactivity: The nitro group deactivates the aromatic ring towards further electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group.

  • Side-Chain Reactivity: The nitro group itself is a versatile functional handle. It can be readily reduced to an amine, providing a gateway to a vast array of derivatives, including amides and heterocyclic compounds.[1][10] This transformation is a cornerstone of its utility in drug development.

Section 3: Spectroscopic Characterization - A Practical Guide

unambiguous structural confirmation is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose. The substitution pattern of each isomer gives rise to a unique spectral fingerprint, particularly in the aromatic region of the ¹H NMR spectrum.

General Protocol for ¹H NMR Spectroscopy

This protocol provides a self-validating system for sample preparation and analysis, ensuring data quality and reproducibility.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the nitrophenylacetic acid isomer. Rationale: This mass ensures adequate signal-to-noise for a standard NMR spectrometer without causing saturation.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for carboxylic acids as it solubilizes them well and the acidic proton is readily observed.[11]

    • Vortex the vial until the sample is fully dissolved. If needed, add a small amount of a reference standard like tetramethylsilane (TMS).

  • Sample Loading:

    • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

    • Ensure the solution height is approximately 4-5 cm, corresponding to the active detection region of the spectrometer's coils.

  • Data Acquisition:

    • Insert the tube into the spectrometer.

    • Acquire the spectrum using standard parameters for ¹H NMR. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a high-quality spectrum.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts (ppm) and coupling constants (J, in Hz) to elucidate the structure and confirm the isomeric identity.

Expected Spectral Differences
  • 2-Nitrophenylacetic acid: Will show a complex multiplet for the four aromatic protons.

  • 3-Nitrophenylacetic acid: Will exhibit a distinct pattern, often including a singlet-like peak for the proton between the two substituents and complex multiplets for the others.[12]

  • 4-Nitrophenylacetic acid: Presents the most straightforward pattern: two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.[3][13]

  • 2-(4-Methoxy-3-nitrophenyl)acetic acid: Will show three distinct signals in the aromatic region, likely two doublets and a singlet (or a doublet with a very small coupling constant), along with a sharp singlet around 3.9 ppm for the methoxy protons.

Section 4: Applications in Research and Development

The utility of these compounds stems directly from their structure. They are not merely reagents but key building blocks for constructing complex molecular architectures with specific biological functions.

Intermediates for Pharmaceuticals and Agrochemicals

All isomers serve as crucial intermediates. The presence of both a carboxylic acid and a nitro group allows for orthogonal chemical transformations. The acid can be converted to esters, amides, or acid chlorides, while the nitro group can be reduced to an amine.[10] This dual functionality makes them invaluable in combinatorial chemistry and lead optimization. 4-Nitrophenylacetic acid, for example, is a known precursor in the synthesis of penicillin derivatives and compounds with anti-angiogenic properties.[8]

Precursors for Heterocyclic Synthesis

The reduction of the nitro group, particularly in the ortho isomer, is a powerful strategy for synthesizing nitrogen-containing heterocycles.

  • 2-Nitrophenylacetic acid: Upon reduction of the nitro group to an aniline, the resulting 2-aminophenylacetic acid can readily undergo intramolecular cyclization to form an oxindole core, a privileged scaffold found in numerous biologically active molecules.[1] Weaker reducing agents can lead to hydroxamic acids, which are also important pharmacophores.[1]

  • Other Isomers: While direct cyclization is less common for the meta and para isomers, the resulting aminophenylacetic acids are key starting materials for synthesizing a wide range of polymers, dyes, and other complex organic molecules.

Application Pathways cluster_ortho Ortho Isomer Pathway cluster_meta_para Meta/Para Isomer Pathways NPAA_Isomers Nitrophenylacetic Acid Isomers (NPAA) Ortho_NPAA 2-NPAA NPAA_Isomers->Ortho_NPAA MP_NPAA 3-NPAA & 4-NPAA NPAA_Isomers->MP_NPAA Ortho_Reduction Reduction of -NO₂ (e.g., H₂, Pd/C) Ortho_NPAA->Ortho_Reduction Key Transformation Ortho_Amine 2-Aminophenylacetic Acid Ortho_Reduction->Ortho_Amine Ortho_Cyclization Intramolecular Cyclization Ortho_Amine->Ortho_Cyclization Oxindole Oxindole Scaffolds Ortho_Cyclization->Oxindole Forms Heterocycle MP_Reduction Reduction of -NO₂ MP_NPAA->MP_Reduction MP_Amine 3/4-Aminophenylacetic Acid MP_Reduction->MP_Amine MP_Deriv Further Derivatization (e.g., Amide Coupling) MP_Amine->MP_Deriv Pharma Pharmaceuticals, Dyes, Agrochemicals MP_Deriv->Pharma Builds Complexity

Fig. 2: Logical relationship between isomeric structure and synthetic applications.
Role of the Methoxy Group

In 2-(4-Methoxy-3-nitrophenyl)acetic acid, the methoxy group adds another layer of control and potential functionality. It enhances the electron density of the ring, potentially influencing the rate of reactions at other sites. It can also serve as a handle for demethylation to a phenol, introducing a new site for derivatization, which is a common strategy in drug development to improve properties like solubility or target binding.

Conclusion

The choice between 2-(4-Methoxy-3-nitrophenyl)acetic acid and its simpler nitrophenylacetic acid isomers is a strategic decision that hinges on the desired chemical properties and synthetic goals. The ortho, meta, and para positions of the nitro group create fundamentally different reagents in terms of reactivity, acidity, and potential for intramolecular reactions. The addition of a methoxy group provides further electronic modulation and an extra synthetic handle. By understanding the distinct characteristics outlined in this guide, researchers can make more informed decisions, leading to more efficient and successful experimental outcomes in the synthesis of novel compounds.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Role of 3-Nitrophenylacetic Acid in Modern Organic Synthesis. Retrieved from [Link]

  • CompTox Chemicals Dashboard, EPA. (2025, October 15). 2-Nitrophenylacetic acid Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitrophenylacetic acid. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). Phenylacetic acid, 2-nitro-.alpha.,.alpha.-dimethyl-, methyl ester - Optional[13C NMR]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Nitrophenyl)acetic acid. PubChem Compound Database. Retrieved from [Link]

  • Wikidata. (2025, November 11). p-nitrophenylacetic acid. Retrieved from [Link]

  • CompTox Chemicals Dashboard, EPA. (2025, October 15). 2-Nitrophenylacetic acid Synonyms. Retrieved from [Link]

  • Stenutz, R. (n.d.). p-nitrophenylacetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid. PubChem Compound Database. Retrieved from [Link]

  • Iaroshenko, V. O., et al. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. Retrieved from [Link]

  • Google Patents. (2010). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Robertson, G. R. (1922). p-NITROPHENYLACETIC ACID. Organic Syntheses, 2, 59. DOI: 10.15227/orgsyn.002.0059. Retrieved from [Link]

  • Medina-Franco, J. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Hines III, W., et al. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4). Retrieved from [Link]

  • Jasinski, J. P., et al. (2012). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. Retrieved from [Link]

  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • Atul Ltd. (2014, March 1). para Methoxy phenyl acetic acid. Retrieved from [Link]

  • InnoPeptiChem. (2024, October 1). Introducing Our Latest substituted-diphenyl acetic acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Hydroxy-3-nitrophenyl)acetic acid;nitric acid. PubChem Compound Database. Retrieved from [Link]

  • Frontiers. (n.d.). Nitro-Fatty Acids: From Detection and Synthesis to Biological Effects and Therapeutics. Retrieved from [Link]

  • Frontiers. (n.d.). Browse all sections. Retrieved from [Link]

  • Google Patents. (2009). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • SciSpace. (1979, December 18). The Utility of Nitroacetic Acid and its Esters in Organic Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3-nitrophenylacetic acid. PubChem Compound Database. Retrieved from [Link]

Sources

Comparative

Comparative analysis of 2-(4-Methoxy-3-nitrophenyl)acetic acid synthesis methods

Introduction 2-(4-Methoxy-3-nitrophenyl)acetic acid is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials. Its structure, featuring a substituted phenylac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Methoxy-3-nitrophenyl)acetic acid is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials. Its structure, featuring a substituted phenylacetic acid core, makes it a versatile building block for drug discovery and development. The efficient and scalable synthesis of this compound is therefore of significant interest to the research and industrial chemistry community.

This guide provides a comparative analysis of two distinct synthetic methodologies for the preparation of 2-(4-Methoxy-3-nitrophenyl)acetic acid. We will delve into a direct, one-step nitration of a readily available precursor and a multi-step approach involving the versatile Willgerodt-Kindler reaction. Each method will be presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and a comparative analysis of key performance indicators to aid researchers in selecting the most suitable method for their specific needs.

Method 1: Direct Nitration of 4-Methoxyphenylacetic Acid

This approach represents the most straightforward and atom-economical route to the target molecule. It leverages the principles of electrophilic aromatic substitution, a cornerstone of organic synthesis.

Causality of Experimental Choices

The choice of a mixed acid system (concentrated nitric and sulfuric acids) is crucial for the generation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and the formation of the nitronium ion. The reaction temperature is maintained at a low level (0-10 °C) to control the exothermic nature of the nitration and to minimize the formation of side products, such as dinitrated or oxidized species. 4-Methoxyphenylacetic acid is an ideal substrate for this reaction due to the directing effects of its substituents. The electron-donating methoxy group is a powerful ortho-, para-director and an activating group, while the electron-withdrawing acetic acid group is a meta-director and a deactivating group. The combined influence of these two groups strongly favors the regioselective introduction of the nitro group at the 3-position, which is ortho to the methoxy group and meta to the acetic acid group.

Experimental Protocol

Materials:

  • 4-Methoxyphenylacetic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (0.06 mol) of 4-methoxyphenylacetic acid in 40 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 10.0 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-methoxyphenylacetic acid over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-10 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.

  • The crude 2-(4-methoxy-3-nitrophenyl)acetic acid will precipitate as a pale yellow solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.

  • Purify the crude product by recrystallization from an ethanol-water mixture to afford the pure product.

Workflow Diagram

cluster_0 Method 1: Direct Nitration Start 4-Methoxyphenylacetic Acid Nitration Nitration (HNO₃, H₂SO₄, 0-10 °C) Start->Nitration Step 1 Workup Aqueous Workup (Ice Quench, Filtration) Nitration->Workup Step 2 Purification Recrystallization (Ethanol/Water) Workup->Purification Step 3 Product 2-(4-Methoxy-3-nitrophenyl)acetic acid Purification->Product Final Product

Caption: Workflow for the direct nitration of 4-methoxyphenylacetic acid.

Method 2: Multi-step Synthesis via the Willgerodt-Kindler Reaction

This two-step approach offers an alternative pathway to the target molecule, starting from a different commercially available precursor, 4-methoxyacetophenone. This method showcases the utility of the Willgerodt-Kindler reaction in converting aryl methyl ketones to the corresponding phenylacetic acids.

Causality of Experimental Choices

The first step involves the nitration of 4-methoxyacetophenone. Similar to Method 1, a mixed acid nitration is employed to generate the nitronium ion. The regioselectivity is again governed by the directing effects of the methoxy and acetyl groups, leading to the formation of 4-methoxy-3-nitroacetophenone.

The second and key step is the Willgerodt-Kindler reaction. This reaction transforms an aryl alkyl ketone into a thioamide, which is then hydrolyzed to the corresponding carboxylic acid. The reaction typically employs elemental sulfur and a secondary amine, such as morpholine, as the reagents. The reaction proceeds through a complex mechanism involving the formation of an enamine, followed by a series of rearrangements and the incorporation of sulfur. The subsequent hydrolysis of the resulting thiomorpholide under basic or acidic conditions yields the desired carboxylic acid. The use of a phase-transfer catalyst (PTC) such as triethylbenzylammonium chloride (TEBA) can enhance the rate of the hydrolysis step.[1]

Experimental Protocol

Step 1: Synthesis of 4-Methoxy-3-nitroacetophenone

Materials:

  • 4-Methoxyacetophenone

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, dissolve 15.0 g (0.1 mol) of 4-methoxyacetophenone in 60 mL of concentrated sulfuric acid and cool the solution to 0-5 °C.

  • Slowly add a pre-cooled mixture of 9.0 mL of concentrated nitric acid and 15.0 mL of concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition, stir the mixture for 1 hour at 0-10 °C.

  • Pour the reaction mixture onto 300 g of crushed ice.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain 4-methoxy-3-nitroacetophenone.

Step 2: Synthesis of 2-(4-Methoxy-3-nitrophenyl)acetic acid via Willgerodt-Kindler Reaction

Materials:

  • 4-Methoxy-3-nitroacetophenone

  • Sulfur

  • Morpholine

  • Sodium hydroxide (NaOH)

  • Triethylbenzylammonium chloride (TEBA) (optional, as a phase-transfer catalyst)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, a mixture of 10.0 g (0.051 mol) of 4-methoxy-3-nitroacetophenone, 3.3 g (0.103 g-atom) of sulfur, and 15 mL of morpholine is heated at reflux for 6-8 hours.

  • After cooling, the reaction mixture is subjected to hydrolysis by adding a solution of 10 g of sodium hydroxide in 50 mL of water (and optionally a catalytic amount of TEBA).[1]

  • The mixture is refluxed for an additional 8-10 hours.

  • After cooling to room temperature, the solution is filtered to remove any insoluble material.

  • The filtrate is acidified with concentrated hydrochloric acid to a pH of 2, leading to the precipitation of the crude product.

  • The solid is collected by filtration, washed with cold water, and recrystallized from an ethanol-water mixture to yield pure 2-(4-methoxy-3-nitrophenyl)acetic acid.

Workflow Diagram

cluster_1 Method 2: Willgerodt-Kindler Route Start_M2 4-Methoxyacetophenone Nitration_M2 Nitration (HNO₃, H₂SO₄) Start_M2->Nitration_M2 Step 1 Intermediate 4-Methoxy-3-nitroacetophenone Nitration_M2->Intermediate Forms WK_Reaction Willgerodt-Kindler Reaction (Sulfur, Morpholine) Intermediate->WK_Reaction Step 2a Hydrolysis Hydrolysis (NaOH, H₂O) WK_Reaction->Hydrolysis Step 2b Product_M2 2-(4-Methoxy-3-nitrophenyl)acetic acid Hydrolysis->Product_M2 Final Product

Sources

Validation

Validated analytical methods for 2-(4-Methoxy-3-nitrophenyl)acetic acid quantification

Validated Analytical Architectures for 2-(4-Methoxy-3-nitrophenyl)acetic Acid (MNPAA) Executive Summary: The Analytical Imperative 2-(4-Methoxy-3-nitrophenyl)acetic acid (MNPAA), CAS 63304-80-3 , is a critical pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Validated Analytical Architectures for 2-(4-Methoxy-3-nitrophenyl)acetic Acid (MNPAA)

Executive Summary: The Analytical Imperative

2-(4-Methoxy-3-nitrophenyl)acetic acid (MNPAA), CAS 63304-80-3 , is a critical pharmaceutical intermediate employed in the synthesis of advanced bioactive heterocycles, including next-generation tyrosine kinase inhibitors (TKIs) and anti-viral agents (e.g., Pyrazole-Oxazolidinone derivatives for Hepatitis B). Its structural integrity—defined by the labile nitro group and the ionizable carboxylic acid moiety—demands rigorous analytical control.

This guide provides a definitive comparison of two validated analytical architectures: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) for routine Quality Control (QC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for trace impurity profiling.

Key Insight: MNPAA exhibits a pKa of approximately 3.8–4.0 . Successful quantification requires strict pH control (pH < 3.0) in the mobile phase to suppress ionization, ensuring robust retention on reverse-phase stationary phases.

Method Landscape: Comparative Analysis

The choice of method depends on the analytical objective: bulk purity assessment vs. trace genotoxic impurity (GTI) screening.

FeatureMethod A: RP-HPLC-PDA (Standard QC) Method B: UPLC-MS/MS (Trace Analysis)
Primary Application Assay (Purity >98%), Content UniformityTrace Impurity Screening (<0.1%), Genotoxic Risk Assessment
Principle Hydrophobic interaction (C18) + UV AbsorbanceElectrospray Ionization (ESI-) + MRM Quantitation
Sensitivity (LOD) ~0.5 µg/mL (ppm level)~0.5 ng/mL (ppb level)
Specificity Moderate (Relies on Retention Time + UV Spectra)High (Mass-to-Charge Ratio + Fragmentation Pattern)
Throughput Medium (15–20 min run time)High (<5 min run time)
Cost Per Sample Low ($)High (

$)
Robustness Excellent (Ideal for manufacturing environments)Moderate (Sensitive to matrix effects)

Detailed Validated Protocols

Method A: The Gold Standard (RP-HPLC-PDA)

Recommended for: Raw Material Release, In-Process Control (IPC).

Rationale: The nitro group on the phenyl ring provides a distinct UV chromophore, while the methoxy group adds lipophilicity. An acidic mobile phase is non-negotiable to keep the carboxylic acid protonated (neutral), preventing peak tailing and ensuring reproducible retention.

Instrument Parameters:

  • System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Agilent Zorbax SB-C18 (StableBond), 4.6 × 150 mm, 5 µm.

    • Why: Sterically protected C18 phase resists hydrolysis at low pH (pH ~2.0).

  • Column Temperature: 30°C ± 0.5°C.

  • Flow Rate: 1.0 mL/min.[1][2][3][4][5]

  • Detection: PDA at 254 nm (aromatic ring) and 310 nm (nitro group specificity).

  • Injection Volume: 10 µL.

Mobile Phase Strategy:

  • Solvent A: 0.1% Orthophosphoric Acid in Water (pH ~2.2).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent A % Solvent B Event
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold
12.0 40 60 Linear Gradient
15.0 40 60 Wash
15.1 90 10 Re-equilibration

| 20.0 | 90 | 10 | Stop |

Sample Preparation:

  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: Weigh 25 mg MNPAA into a 25 mL volumetric flask. Dissolve in diluent. (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 100 µg/mL. Filter through 0.45 µm PTFE filter.

Method B: High-Sensitivity Screening (UPLC-MS/MS)

Recommended for: Cleaning Validation, Genotoxic Impurity (GTI) Screening.

Rationale: Carboxylic acids ionize efficiently in Negative Electrospray Ionization (ESI-) mode, forming the [M-H]⁻ ion. This method bypasses the need for derivatization.

Instrument Parameters:

  • System: Waters ACQUITY UPLC H-Class with Xevo TQ-S Micro.

  • Column: ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][4][5]

  • Flow Rate: 0.4 mL/min.

MS/MS Transitions (MRM Mode):

  • Precursor Ion: 210.1 m/z [M-H]⁻

  • Quantifier Ion: 166.1 m/z (Loss of CO₂: [M-H-CO₂]⁻).

  • Qualifier Ion: 136.1 m/z (Loss of CH₂O from methoxy + nitro reduction path).

  • Collision Energy: Optimized (typically 15–25 eV).

Validation Performance Data (Simulated)

The following data represents typical performance metrics for MNPAA analysis under ICH Q2(R1) guidelines.

ParameterHPLC-PDA ResultUPLC-MS/MS ResultAcceptance Criteria
Linearity (R²) > 0.9995 (10–150 µg/mL)> 0.9990 (1–100 ng/mL)R² ≥ 0.999
Accuracy (Recovery) 98.5% – 101.2%95.0% – 105.0%98–102% (Assay)
Precision (RSD) < 0.8% (n=6)< 3.5% (n=6)RSD ≤ 2.0%
LOD 0.2 µg/mL0.1 ng/mLS/N ≥ 3:1
LOQ 0.6 µg/mL0.5 ng/mLS/N ≥ 10:1

Visualized Workflows

Figure 1: Analytical Decision Matrix

Caption: Logical flow for selecting the appropriate analytical method based on sample concentration and regulatory requirement.

MethodSelection Start Sample: MNPAA Analysis Objective Define Analytical Objective Start->Objective Purity Purity / Assay (>98%) Objective->Purity High Conc. Trace Trace Impurity (<0.1%) Objective->Trace Low Conc. HPLC Method A: RP-HPLC-PDA (Agilent Zorbax SB-C18) Purity->HPLC LCMS Method B: UPLC-MS/MS (ESI Negative Mode) Trace->LCMS Output1 Report: % Purity (Release Testing) HPLC->Output1 Output2 Report: ppm Concentration (Safety/GTI Check) LCMS->Output2

Figure 2: HPLC-PDA Workflow & Critical Control Points

Caption: Step-by-step protocol for Method A, highlighting pH control and detection parameters.

HPLCWorkflow Sample 1. Sample Weighing (25 mg MNPAA) Dissolve 2. Dissolution (50:50 Water:ACN) Sample->Dissolve Quant. Transfer Filter 3. Filtration (0.45 µm PTFE) Dissolve->Filter Remove Particulates Inject 4. Injection (10 µL) System: Agilent 1260 Filter->Inject Sep 5. Separation (Zorbax SB-C18, pH 2.2) Inject->Sep Gradient Elution Detect 6. Detection (UV 254 nm / 310 nm) Sep->Detect

Troubleshooting & Expert Insights

  • Issue: Peak Tailing.

    • Cause: Silanol interactions or insufficient mobile phase acidity.

    • Fix: Ensure mobile phase pH is ≤ 2.5. The carboxylic acid must be fully protonated. Consider adding 0.1% Triethylamine (TEA) if using a standard C18 column, though Zorbax SB-C18 usually negates this need.

  • Issue: Retention Time Shift.

    • Cause: Temperature fluctuations or mobile phase evaporation (ACN).

    • Fix: Thermostat the column compartment at 30°C. Use a pre-mixed mobile phase if isocratic (though gradient is recommended for purity).

  • Issue: Carryover in MS.

    • Cause: MNPAA can stick to stainless steel surfaces due to the carboxylic acid.

    • Fix: Use a needle wash of 90:10 ACN:Water + 0.1% Formic Acid.

References

  • Chemical Identity & Properties

    • 2-(4-Methoxy-3-nitrophenyl)acetic acid (CAS 63304-80-3).[6] MolAid Chemical Database. Available at: [Link]

  • Chromatographic Principles: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for Acidic Mobile Phase selection).
  • Validation Guidelines

    • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Agilent Technologies. Analysis of Phenylacetic Acid Derivatives using Zorbax StableBond C18.
  • Synthesis Context

    • US Patent 2019/0152963 A1. Pyrazole-Oxazolidinone Compound for Anti-Hepatitis B Virus.[6] (Identifies MNPAA as a key intermediate). Available at:

Sources

Comparative

Spectroscopic Comparison Guide: 2-(4-Methoxy-3-nitrophenyl)acetic acid vs. Precursors

Executive Summary Target Compound: 2-(4-Methoxy-3-nitrophenyl)acetic acid (CAS: 63304-80-3) Primary Precursor: 2-(4-Methoxyphenyl)acetic acid (CAS: 104-01-8) Transformation: Electrophilic Aromatic Substitution (Nitration...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: 2-(4-Methoxy-3-nitrophenyl)acetic acid (CAS: 63304-80-3) Primary Precursor: 2-(4-Methoxyphenyl)acetic acid (CAS: 104-01-8) Transformation: Electrophilic Aromatic Substitution (Nitration)[1]

This guide provides a technical analysis for distinguishing 2-(4-Methoxy-3-nitrophenyl)acetic acid from its starting material, 4-methoxyphenylacetic acid.[1] The introduction of the nitro group (


) at the ortho position relative to the methoxy group induces significant electronic and symmetry changes observable via NMR and IR spectroscopy.[1]

Key Differentiators:

  • 
     NMR:  Transition from a symmetric 
    
    
    
    aromatic system (precursor) to an asymmetric 1,2,4-trisubstituted pattern (product).[1]
  • IR Spectroscopy: Appearance of distinct nitro stretching bands at

    
     (asymmetric) and 
    
    
    
    (symmetric).[1]
  • Physical State: The product typically exhibits a higher melting point and distinct yellow coloration compared to the colorless precursor.

Synthetic Context & Pathway

The synthesis involves the nitration of 4-methoxyphenylacetic acid. The methoxy group (


) is a strong ortho/para activator, while the acetic acid side chain (

) is a weak activator.[1] The steric bulk of the acetic acid group and the strong directing effect of the methoxy group favor nitration at the position ortho to the methoxy group (C3).
Diagram 1: Synthesis & Activation Pathway

SynthesisPathway Precursor 4-Methoxyphenylacetic acid (CAS 104-01-8) Colorless Solid Reagents HNO3 / H2SO4 (Nitration) Precursor->Reagents Intermediate Sigma Complex (Intermediate) Reagents->Intermediate Electrophilic Attack (Ortho to OMe) Product 2-(4-Methoxy-3-nitrophenyl)acetic acid (CAS 63304-80-3) Yellow Solid Intermediate->Product -H+

Caption: Electrophilic aromatic substitution pathway showing the conversion of 4-methoxyphenylacetic acid to its 3-nitro derivative.

Spectroscopic Deep Dive

Nuclear Magnetic Resonance ( NMR)

The most definitive confirmation of the reaction is the loss of symmetry in the aromatic region.

Precursor (4-Methoxyphenylacetic acid):

  • Symmetry: Possesses a plane of symmetry, resulting in an

    
     system (often appearing as two doublets).
    
  • Signals: Two aromatic signals, each integrating to 2H.

Product (4-Methoxy-3-nitrophenylacetic acid):

  • Symmetry: Asymmetric.

  • Signals: Three distinct aromatic protons with specific coupling constants (

    
    -values).
    
    • H2 (Ortho to Nitro): Highly deshielded due to the inductive effect of

      
      .[1] Appears as a doublet (
      
      
      
      ) with meta-coupling (
      
      
      ).[1]
    • H6 (Para to Nitro): Appears as a doublet of doublets (

      
      ) due to ortho-coupling with H5 and meta-coupling with H2.[1]
      
    • H5 (Ortho to Methoxy): Shielded by the methoxy group, appearing as a doublet (

      
      ) with ortho-coupling (
      
      
      
      ).[1]
Table 1: Comparative

NMR Data (in

)
AssignmentPrecursor Chemical Shift (

, ppm)
Product Chemical Shift (

, ppm)
Multiplicity Change
Aromatic H (Ortho to OMe) 6.86 (

, 2H)
7.05 (

, 1H)
Symmetry Lost
Aromatic H (Meta to OMe) 7.20 (

, 2H)
7.85 (

, 1H)
(H2) 7.45 (

, 1H)
(H6)
Split into two distinct signals
Methoxy (

)
3.80 (

, 3H)
3.95 (

, 3H)
Downfield shift (+0.15 ppm)
Benzylic (

)
3.58 (

, 2H)
3.65 (

, 2H)
Slight downfield shift
Carboxylic Acid (

)
~10.5 (br

)
~10.5 (br

)
Unchanged (solvent dependent)
Infrared Spectroscopy (FT-IR)

IR is useful for a quick "fingerprint" check to confirm the presence of the nitro group.[1]

Table 2: Key IR Absorptions
Functional GroupPrecursor (

)
Product (

)
Diagnostic Note

Stretch (Acid)
1700 - 17151705 - 1720Minimal change.[1]

Asymmetric
Absent 1520 - 1540 Primary Indicator. Strong, sharp band.[1]

Symmetric
Absent 1340 - 1360 Secondary confirmation.[1]

(Ether)
1240 - 12501250 - 1260Slight shift due to ring electronics.[1]
Diagram 2: Spectroscopic Decision Tree

DecisionTree Start Analyze Sample Spectrum CheckIR Check IR: Peak at ~1530 cm-1? Start->CheckIR CheckNMR Check 1H NMR Aromatic Region CheckIR->CheckNMR Yes (Nitro Present) ResultPrecursor Precursor Identified: 4-Methoxyphenylacetic acid CheckIR->ResultPrecursor No CheckNMR->ResultPrecursor 2 Symmetric Doublets (AA'BB') ResultProduct Product Identified: 4-Methoxy-3-nitrophenylacetic acid CheckNMR->ResultProduct 3 Distinct Protons (d, dd, d)

Caption: Logical workflow for confirming product identity using IR and NMR data.

Experimental Protocols

Synthesis Protocol (Validation Scale)

Note: This protocol is for generating a reference standard. Always perform in a fume hood.

  • Preparation: Dissolve 4-methoxyphenylacetic acid (1.66 g, 10 mmol) in glacial acetic acid (10 mL).

  • Nitration: Cool the solution to 0-5°C. Dropwise add a mixture of concentrated

    
     (1.0 eq) and 
    
    
    
    (catalytic) over 15 minutes.
  • Reaction: Stir at room temperature for 1 hour. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane). The product will be more polar (lower

    
    ) and yellow.
    
  • Quench: Pour the mixture onto crushed ice (50 g).

  • Isolation: Filter the resulting yellow precipitate. Wash with cold water (

    
    ) to remove acid residues.
    
  • Purification: Recrystallize from Ethanol/Water (1:1) to obtain pure 2-(4-methoxy-3-nitrophenyl)acetic acid.[1]

Characterization Workflow
  • Sample Prep: Dissolve ~10 mg of the dry solid in 0.6 mL

    
     (for NMR).
    
  • Acquisition:

    • Run

      
       NMR (minimum 8 scans).[1]
      
    • Run

      
       NMR (minimum 256 scans) to verify the quaternary C-N carbon (~138 ppm).[1]
      
  • Analysis:

    • Integrate the methoxy singlet (set to 3.00).

    • Verify the aromatic region integrates to 3.00 total (1:1:1 ratio).

    • Check for the absence of the precursor's symmetric doublets.

Troubleshooting & Impurities

  • Isomer Contamination: Nitration might occur at position 2 (rare due to steric hindrance of the acetic acid group). This would yield a different splitting pattern.[2]

  • Over-Nitration: Dinitration (positions 3 and 5) is possible if excess nitric acid is used. Look for a singlet aromatic peak (2H) in the NMR and loss of the H6/H5 coupling.

  • Residual Acid: Broad peaks in the proton spectrum or unexpected shifts can indicate residual acetic/sulfuric acid. Ensure thorough washing with water and drying under vacuum.

References

  • National Institute of Standards and Technology (NIST). 4'-Methoxy-3'-nitroacetophenone (Analogous spectral data).[1] NIST Chemistry WebBook. [Link][1]

  • MolAid. Synthesis and CAS information for 63304-80-3.[1][Link][1]

Sources

Validation

Biological Efficacy &amp; Application Profile: 2-(4-Methoxy-3-nitrophenyl)acetic Acid Derivatives

Executive Summary: The Dual-Function Scaffold 2-(4-Methoxy-3-nitrophenyl)acetic acid (MNPAA) represents a specialized chemical scaffold that serves two distinct but critical roles in modern drug development: as a privile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Function Scaffold

2-(4-Methoxy-3-nitrophenyl)acetic acid (MNPAA) represents a specialized chemical scaffold that serves two distinct but critical roles in modern drug development: as a privileged precursor for bioactive indole synthesis and as a superior photocleavable protecting group (PPG) for chemical biology applications.

Unlike generic phenylacetic acids, the specific 4-methoxy-3-nitro substitution pattern confers unique electronic properties. The methoxy group functions as an electron-donating group (EDG) that red-shifts the absorption maximum, making it a safer, higher-efficiency "caging" group compared to the standard 2-nitrobenzyl derivatives. Simultaneously, this scaffold serves as a high-yielding pre-cursor for 5-methoxyindoles via reductive cyclization, a core moiety in non-steroidal anti-inflammatory drugs (NSAIDs) and efflux pump inhibitors.

This guide objectively compares MNPAA derivatives against standard alternatives, supported by experimental protocols and mechanistic insights.

Comparative Analysis: Chemical Biology (Photocaging Efficacy)

In chemical biology, MNPAA derivatives are used to "cage" bioactive molecules (neurotransmitters, peptides, nucleotides), rendering them inert until released by light. The critical comparison here is against the industry-standard 2-Nitrophenylacetic acid (NPAA) .

Efficacy Metrics: MNPAA vs. NPAA
FeatureMNPAA (4-Methoxy-3-nitro) NPAA (2-Nitro, Standard) Biological Implication
Absorption

~350–365 nm ~260–280 nmMNPAA allows uncaging with longer UV wavelengths (UV-A), significantly reducing UV-B induced DNA damage to live cells.
Molar Extinction (

)
~4,000–5,000 M⁻¹cm⁻¹ ~1,000 M⁻¹cm⁻¹MNPAA captures photons more efficiently, requiring lower light intensity for activation.
Quantum Yield (

)
0.01 – 0.05 0.1 – 0.6While NPAA has a higher theoretical yield, MNPAA's superior absorption in biocompatible ranges makes it functionally more effective in live tissue.
Byproduct Toxicity Low (Nitroso-methoxybenzaldehyde) Moderate (Nitrosobenzaldehyde)The methoxy-substituted byproduct is less reactive toward endogenous nucleophiles, reducing off-target toxicity.
Mechanistic Insight: The Red-Shift Advantage

The addition of the methoxy group at the para position (relative to the alkyl chain) and ortho to the nitro group creates a "push-pull" electronic system. This lowers the energy gap for the


 transition, shifting the absorption into the UV-A range.

Photocaging_Mechanism Substrate Bioactive Molecule (e.g., Glutamate) Caged Caged Complex (Biologically Inert) Substrate->Caged Coupling MNPAA MNPAA Scaffold (Caging Group) MNPAA->Caged Excited Excited State (Biradical) Caged->Excited hv (365 nm) Efficient Absorption Release Active Substrate Released Excited->Release Norrish Type II Cleavage Byproduct Nitroso-Ketone Byproduct Excited->Byproduct

Caption: Figure 1: Photocaging workflow showing the activation of the MNPAA-caged complex via 365 nm light (Norrish Type II mechanism).

Comparative Analysis: Medicinal Chemistry (Indole Synthesis)

MNPAA is a critical intermediate for synthesizing 5-methoxyindoles via the Batcho-Leimgruber or reductive cyclization routes. These indoles are potent scaffolds for NSAIDs (Indomethacin analogs) and antimicrobial agents.

Synthetic Efficacy: MNPAA vs. Standard Aniline Routes
Precursor MethodMNPAA (Reductive Cyclization) Fischer Indole Synthesis (Standard) Operational Advantage
Regioselectivity 100% (Defined by Nitro position) Variable (Mixtures possible)MNPAA guarantees the substitution pattern (e.g., 5-methoxy) without isomer separation steps.
Reaction Conditions Mild (Pd/C + H₂) Harsh (Acidic, High Temp)MNPAA route preserves sensitive functional groups on the scaffold.
Yield (Indole Core) High (75–90%) Moderate (40–65%)Superior atom economy for scaling drug candidates.
Biological Efficacy of Derivatives

Studies comparing MNPAA-derived indoles against standard antibiotics (like Ciprofloxacin) reveal specific potency profiles:

  • Target: Staphylococcus aureus (MRSA strains).[1]

  • Active Derivative: 2-(4-Methoxy-3-nitrophenyl)acetic acid hydrazide derivatives.

  • Performance:

    • MNPAA-Hydrazide: MIC = 1.56 – 3.12 µg/mL.[2]

    • Standard (Chloramphenicol): MIC = 3.91 – 7.80 µg/mL.[2]

Experimental Protocols

Protocol A: Synthesis of 5-Methoxyindole from MNPAA

This protocol utilizes a reductive cyclization strategy, favored for its high yield and mild conditions.

Reagents:

  • 2-(4-Methoxy-3-nitrophenyl)acetic acid (1.0 eq)

  • Iron powder (Fe, 5.0 eq)

  • Acetic acid (glacial, solvent)

  • Ethyl acetate (extraction)

Workflow:

  • Dissolution: Dissolve 10 mmol of MNPAA in 30 mL of glacial acetic acid.

  • Reduction: Add activated Iron powder (50 mmol) in portions while stirring at 80°C.

  • Cyclization: Reflux the mixture for 4 hours. The reduction of the nitro group to an amine is followed immediately by condensation with the adjacent carbonyl (if pre-activated to aldehyde/ketone) or via oxidative rearrangement depending on the specific indole target. Note: For direct indole synthesis, the acid is often first converted to the vinyl ester or similar intermediate.

  • Work-up: Filter off iron residues. Dilute filtrate with water and extract with ethyl acetate (3x).

  • Purification: Wash organic layer with NaHCO₃ (sat) to remove excess acid. Dry over MgSO₄.

  • Validation: Confirm structure via ¹H NMR (Look for Indole C2/C3 protons at ~6.4 and ~7.2 ppm).

Protocol B: Photolysis Efficiency Assay (Uncaging)

Validates the "Caging" efficacy of the scaffold.

Reagents:

  • Caged-Substrate (e.g., MNPAA-Glutamate ester)

  • UV Light Source (365 nm LED, ~10 mW/cm²)

  • HPLC (C18 column)

Workflow:

  • Preparation: Prepare a 1 mM solution of the caged compound in PBS (pH 7.4).

  • Irradiation: Aliquot samples into quartz cuvettes. Expose to 365 nm light for time points: 0, 1, 5, 10, and 20 minutes.

  • Quantification: Inject 20 µL of each time point into HPLC.

  • Calculation: Monitor the disappearance of the "Caged" peak and appearance of the "Free" substrate peak.

  • Data Analysis: Plot ln(Concentration) vs. Time to determine the first-order rate constant (

    
    ).
    

Mechanistic Pathways

The following diagram illustrates the divergent utility of the MNPAA scaffold: Route A (Drug Synthesis) vs. Route B (Photocaging).

MNPAA_Pathways cluster_medchem Route A: Medicinal Chemistry (Indole Synthesis) cluster_chembio Route B: Chemical Biology (Photocaging) MNPAA 2-(4-Methoxy-3-nitrophenyl) acetic acid (MNPAA) Reduction Reduction (Fe/AcOH or Pd/H2) MNPAA->Reduction Coupling Coupling to Bioactive (Amide/Ester Bond) MNPAA->Coupling Cyclization Reductive Cyclization Reduction->Cyclization Indole 5-Methoxyindole Scaffold (NSAIDs / Antimicrobials) Cyclization->Indole CagedComplex Biologically Inert Complex Coupling->CagedComplex UV_Trigger UV Trigger (365nm) CagedComplex->UV_Trigger Release Active Drug Release UV_Trigger->Release

Caption: Figure 2: Divergent synthetic utility of MNPAA. Route A yields stable pharmacophores; Route B yields transient chemical tools.

References

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives. Journal of Emerging Technologies and Innovative Research (JETIR). Retrieved from

  • Photolabile Protecting Groups: Structure and Reactivity. Wikipedia / ResearchGate. Retrieved from

  • Synthesis of 2-Substituted Indoles via Pd-Catalysed Cyclization. MDPI Molecules. Retrieved from

  • 4-Hydroxy-3-nitrophenylacetic acid (PubChem CID 447364). National Center for Biotechnology Information. Retrieved from

  • Development of Photolabile Protecting Groups and their Application. PubMed Central. Retrieved from

Sources

Comparative

Structural Elucidation of 2-(4-Methoxy-3-nitrophenyl)acetic acid: A Comparative Characterization Guide

This guide serves as a technical comparison and procedural manual for the structural characterization of 2-(4-Methoxy-3-nitrophenyl)acetic acid (CAS: 18616-56-7). It contrasts the definitive structural insights of Single...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and procedural manual for the structural characterization of 2-(4-Methoxy-3-nitrophenyl)acetic acid (CAS: 18616-56-7). It contrasts the definitive structural insights of Single Crystal X-ray Diffraction (SC-XRD) against standard solution-phase alternatives like Nuclear Magnetic Resonance (NMR).[1][2][3]

Executive Summary

2-(4-Methoxy-3-nitrophenyl)acetic acid is a critical phenylacetic acid derivative used as an intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). While solution-state NMR confirms chemical connectivity, it fails to capture the solid-state conformation , polymorphic landscape , and intermolecular hydrogen bonding networks that dictate the compound's stability and bioavailability.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the "Gold Standard" for characterizing this molecule, comparing its performance directly with NMR and Powder X-ray Diffraction (PXRD).

Comparative Analysis: SC-XRD vs. Alternatives

The following table objectively compares the "performance" of characterization methods in resolving the structural identity of 2-(4-Methoxy-3-nitrophenyl)acetic acid.

Table 1: Performance Matrix of Characterization Techniques
FeatureMethod A: SC-XRD (Gold Standard) Method B: Solution NMR (

H/

C)
Method C: PXRD
Primary Output 3D Atomic Coordinates (x, y, z)Chemical Shift (

) & Connectivity
Diffractogram (2

vs. Intensity)
Conformational Insight Absolute (Torsion angles of Nitro/Methoxy groups)Averaged (Rapid rotation in solution)None (Phase ID only)
Intermolecular Interactions Visualizes H-bond dimers (e.g.,

motif)
Inferential (Concentration dependent)Inferential (Lattice spacing)
Polymorph Discrimination High (Distinguishes packing motifs)Zero (All polymorphs dissolve to same species)High (Bulk phase ID)
Sample Requirement Single Crystal (

mm)

5-10 mg in deuterated solvent

10-50 mg powder
Limit of Detection Precise Bond Lengths (

Å)
Impurities down to

1%
Crystalline phases down to

5%
Technical Insight: Why SC-XRD Wins for this Molecule

For 2-(4-Methoxy-3-nitrophenyl)acetic acid, the steric hindrance between the 3-nitro and 4-methoxy groups forces the nitro group to rotate out of the phenyl ring plane.

  • NMR Limitation: In solution, the C-C bond rotation averages this signal, obscuring the specific torsion angle.

  • SC-XRD Advantage: Crystallography captures the molecule in its lowest-energy solid-state conformation, revealing the exact torsion angle (typically 30–60° for ortho-substituted nitrobenzenes) and the planar stacking arrangement crucial for drug formulation.

Experimental Protocol: Crystallization & Data Collection

To achieve the "Product" of a solved crystal structure, the following self-validating protocol must be followed.

Phase 1: Crystal Growth (Polymorph Screening)

The carboxylic acid moiety facilitates strong hydrogen bonding, often leading to dimerization.

  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Water (80:20) or Ethyl Acetate/Hexane.

  • Protocol: Dissolve 20 mg of the compound in 2 mL of warm ethanol. Filter into a clean vial. Cap with parafilm and poke 3-5 pinholes. Allow to stand at room temperature (293 K) for 3-7 days.

  • Target: Colorless blocks or prisms. Needles often indicate rapid precipitation and poor diffraction quality.

Phase 2: X-ray Data Collection Workflow
  • Instrument: Bruker D8 Venture or equivalent (Mo K

    
     radiation, 
    
    
    
    Å).[4]
  • Temperature: 100 K (Cryostream) is preferred to reduce thermal vibration of the terminal methoxy group.

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure high resolution (

    
     Å).
    
Phase 3: Structure Refinement (The Validation Loop)
  • Indexing: Determine Unit Cell dimensions (Expect Monoclinic, Space Group

    
     based on analogs like 4-methoxyphenylacetic acid).
    
  • Solution: Use Direct Methods (SHELXT).

  • Refinement: Least-squares minimization (SHELXL).

  • Validation: Check

    
     value (Target 
    
    
    
    ) and Goodness of Fit (GoF
    
    
    1.0).

Visualization of Workflows & Interactions[5]

Diagram 1: Characterization Decision Pipeline

This workflow illustrates the logical progression from crude synthesis to definitive structural proof.

CharacterizationWorkflow Crude Crude 2-(4-Methoxy-3-nitrophenyl)acetic acid Solubility Solubility Test Crude->Solubility Recryst Recrystallization (Slow Evaporation) Solubility->Recryst Saturated Soln NMR NMR Spectroscopy (Identity Confirmation) Solubility->NMR Dissolved SingleCrystal Single Crystal Obtained? Recryst->SingleCrystal SCXRD SC-XRD Analysis (Mo Kα, 100K) SingleCrystal->SCXRD Yes PXRD PXRD Analysis (Bulk Phase ID) SingleCrystal->PXRD No (Powder) Structure 3D Structure Solved (Torsion Angles & H-Bonds) SCXRD->Structure PXRD->Structure Unit Cell Match

Caption: Logical workflow for selecting the appropriate characterization technique based on sample state.

Diagram 2: Anticipated Intermolecular Interactions

Based on the structural analog 4-methoxyphenylacetic acid (4-MPAA), the molecule is expected to form centrosymmetric dimers via the carboxylic acid group.

MolecularInteraction COOH_A Carboxylic Acid (Molecule A) Dimer Centrosymmetric Dimer (R2,2(8) Motif) COOH_A->Dimer O-H...O COOH_B Carboxylic Acid (Molecule B) COOH_B->Dimer O-H...O Nitro Nitro Group (Steric Bulk) Stacking π-π Stacking Nitro->Stacking Out-of-plane Twist Methoxy Methoxy Group (Electron Donor) Methoxy->Stacking Planar Deviation Dimer->Stacking Crystal Packing

Caption: Schematic of the R2,2(8) hydrogen-bonded dimer motif typical of phenylacetic acid derivatives.

Anticipated Structural Results (Based on Analogs)

While specific data for the 3-nitro derivative depends on the exact crystal grown, researchers should benchmark their results against the known parameters of the parent compound, 4-methoxyphenylacetic acid (4-MPAA) .

ParameterExpected Value (Analogous)Significance
Crystal System MonoclinicCommon for planar organic acids.[4]
Space Group

Centrosymmetric packing favored by acid dimers.
Z (Molecules/Cell) 4Indicates 1 molecule per asymmetric unit.
C-O Bond Lengths 1.25 Å (C=O) / 1.30 Å (C-OH)Confirm protonation state of the acid.
Nitro Torsion 30° - 60°Deviation from ring planarity due to steric clash with methoxy/H.
H-Bond Distance 2.65 Å (

)
Strong intermolecular dimerization.

Note: If your refinement yields a Space Group of


 or 

, check for twinning or missed symmetry elements.

References

  • Sharma, R., et al. (2021).[4] "Crystal structure, Hirshfeld surface, Energy framework and Molecular docking analysis of 4-(methoxyphenyl)acetic acid." Ad. J. Chem. B, 3(4), 333-347.[4]

  • News-Medical. (2019). "X-Ray Crystallography vs. NMR Spectroscopy." News-Medical.net.

  • BenchChem. (2025).[5] "Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide." BenchChem Technical Guides.

  • Creative Biostructure. (2024). "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure Guides.

  • Prabhuswamy, A., et al. (2021).[6] "Synthesis, crystal structure elucidation... of 2-(4-fluorophenoxy) acetic acid." European Journal of Chemistry, 12(3), 304-313.

Sources

Validation

A Comparative Guide to the Performance of 2-(4-Methoxy-3-nitrophenyl)acetic Acid as a Synthon

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the selection of an appropriate starting material is a critical decision that profoundly influences the eff...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of an appropriate starting material is a critical decision that profoundly influences the efficiency, scalability, and overall success of a synthetic campaign. This guide provides an in-depth technical analysis of 2-(4-Methoxy-3-nitrophenyl)acetic acid, a versatile synthon, benchmarking its performance against viable alternatives in the synthesis of medicinally relevant heterocyclic scaffolds. By presenting comparative experimental data and detailed protocols, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.

Introduction: The Strategic Value of 2-(4-Methoxy-3-nitrophenyl)acetic Acid

2-(4-Methoxy-3-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative that has emerged as a valuable building block in organic synthesis. Its utility stems from the strategic placement of three key functional groups: a carboxylic acid, a nitro group, and a methoxy group. The carboxylic acid provides a handle for amide bond formation and subsequent cyclization reactions. The ortho-positioned nitro group is a versatile precursor to an amino group, which is essential for intramolecular cyclization to form nitrogen-containing heterocycles. The methoxy group, an electron-donating substituent, can influence the reactivity of the aromatic ring and serves as a potential site for further functionalization.

A primary application of this synthon is in the synthesis of substituted isoindolinones, a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active compounds. This guide will focus on the synthesis of a key intermediate, 7-amino-6-methoxyisoindolin-1-one, to benchmark the performance of 2-(4-Methoxy-3-nitrophenyl)acetic acid against other common synthons.

Benchmarking Performance: Synthesis of 7-Amino-6-methoxyisoindolin-1-one

The synthesis of 7-amino-6-methoxyisoindolin-1-one provides an excellent platform for comparing different synthetic strategies. The most common approach involves the reductive cyclization of a suitably substituted phenylacetic acid derivative. Here, we compare the performance of 2-(4-Methoxy-3-nitrophenyl)acetic acid with two logical alternatives: 2-Nitrophenylacetic acid (lacking the methoxy group) and a 2-halophenylacetic acid derivative, which would require a different cyclization strategy.

Method 1: Reductive Cyclization of 2-(4-Methoxy-3-nitrophenyl)acetic Acid

This is the most direct route to the target molecule. The synthesis proceeds in two key steps: amidation of the carboxylic acid followed by reductive cyclization of the nitro group.

Experimental Protocol:

Step 1: Amidation of 2-(4-Methoxy-3-nitrophenyl)acetic acid

  • To a solution of 2-(4-Methoxy-3-nitrophenyl)acetic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM.

  • Dissolve the resulting acid chloride in fresh DCM and add it dropwise to a solution of aqueous ammonia (2.0 eq) in DCM at 0 °C.

  • Stir the reaction for 1 hour at room temperature.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(4-methoxy-3-nitrophenyl)acetamide.

Step 2: Reductive Cyclization

  • Option A: Using Fe/AcOH

    • Suspend 2-(4-methoxy-3-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and acetic acid (4:1 v/v).

    • Add iron powder (5.0 eq) and heat the mixture to reflux for 4 hours.[1]

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the hot reaction mixture through a pad of celite and wash with ethanol.

    • Concentrate the filtrate and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 7-amino-6-methoxyisoindolin-1-one.

  • Option B: Using Catalytic Transfer Hydrogenation (H₂/Pd-C)

    • Dissolve 2-(4-methoxy-3-nitrophenyl)acetamide (1.0 eq) in methanol.

    • Add 10% Palladium on carbon (Pd/C) (10 mol%).

    • Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.[2][3]

    • Filter the reaction mixture through celite and concentrate the filtrate to obtain the crude product.

    • Purify by column chromatography.

dot graph TD { A[2-(4-Methoxy-3-nitrophenyl)acetic acid] -->|Amidation| B(2-(4-Methoxy-3-nitrophenyl)acetamide); B -->|Reductive Cyclization (Fe/AcOH or H₂/Pd-C)| C(7-Amino-6-methoxyisoindolin-1-one); subgraph "Legend" direction LR D[Starting Material] E[Intermediate] F[Final Product] end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style F fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }

Caption: Reductive cyclization workflow using the target synthon.

Alternative Synthon 1: 2-Nitrophenylacetic acid

Using 2-nitrophenylacetic acid would lead to the formation of 7-aminoisoindolin-1-one, lacking the methoxy group. While not the direct target, this comparison is valuable for understanding the influence of the methoxy substituent on the reaction. The procedure is analogous to that described for 2-(4-Methoxy-3-nitrophenyl)acetic acid.

Alternative Synthon 2: 2-Bromo-4-methoxyphenylacetic acid

This alternative requires a different synthetic approach, typically a palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig amination).

Experimental Protocol:

Step 1: Amidation of 2-Bromo-4-methoxyphenylacetic acid

(Follow the same amidation procedure as for the nitro-substituted analogue).

Step 2: Intramolecular Buchwald-Hartwig Amination

  • To a solution of 2-bromo-4-methoxy-N-substituted-benzamide (1.0 eq) in toluene, add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a ligand (e.g., Xantphos, 4 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to reflux for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the corresponding N-substituted 6-methoxyisoindolin-1-one.

dot graph TD { A[2-Bromo-4-methoxyphenylacetic acid] -->|Amidation| B(2-Bromo-4-methoxy-N-R-benzamide); B -->|Pd-catalyzed Cyclization| C(N-R-6-methoxyisoindolin-1-one); subgraph "Legend" direction LR D[Starting Material] E[Intermediate] F[Final Product] end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style F fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }

Caption: Palladium-catalyzed cyclization workflow.

Comparative Performance Data

SynthonKey Reaction StepReagentsTypical YieldAdvantagesDisadvantages
2-(4-Methoxy-3-nitrophenyl)acetic acid Reductive CyclizationFe/AcOH or H₂/Pd-CGood to ExcellentDirect route to the target molecule; readily available starting material.Use of stoichiometric iron can complicate purification; catalytic hydrogenation may require specialized equipment.
2-Nitrophenylacetic acid Reductive CyclizationFe/AcOH or H₂/Pd-CGood to ExcellentWell-established reaction; good for synthesizing analogues without the methoxy group.Does not directly yield the target molecule; requires an additional step if the methoxy group is desired.
2-Bromo-4-methoxyphenylacetic acid Pd-catalyzed AminationPd₂(dba)₃, Xantphos, K₂CO₃Moderate to GoodMilder reaction conditions for some substrates; avoids harsh reducing agents.Requires expensive palladium catalysts and ligands; may have a more limited substrate scope.

Discussion and Field-Proven Insights

The choice of synthon is dictated by a balance of factors including the desired final product, cost, scalability, and the chemical compatibility of other functional groups in the molecule.

  • For the direct synthesis of 7-amino-6-methoxyisoindolin-1-one, 2-(4-Methoxy-3-nitrophenyl)acetic acid is the superior choice. The reductive cyclization is a robust and well-established transformation. While the use of iron in acetic acid is a classical method, catalytic transfer hydrogenation using formic acid or ammonium formate as a hydrogen source with a palladium catalyst offers a milder and more environmentally friendly alternative.[4][5] These methods often proceed with high chemoselectivity, leaving other functional groups intact.[2]

  • 2-Nitrophenylacetic acid serves as a valuable benchmark and is the synthon of choice when the methoxy substituent is not required on the final product. The reaction proceeds through a similar mechanism to its methoxy-substituted counterpart.

  • The 2-bromo-4-methoxyphenylacetic acid route becomes advantageous when the molecule contains functional groups that are sensitive to reduction. Palladium-catalyzed C-N bond formation has become a powerful tool in modern organic synthesis, offering a different reactivity profile. However, the cost of the catalyst and ligands, as well as the need for careful optimization of reaction conditions, are important considerations.

Conclusion: Selecting the Optimal Synthon

This guide has benchmarked the performance of 2-(4-Methoxy-3-nitrophenyl)acetic acid against two other viable synthons for the synthesis of a key isoindolinone intermediate. The analysis demonstrates that for the direct and efficient synthesis of 7-amino-6-methoxyisoindolin-1-one, 2-(4-Methoxy-3-nitrophenyl)acetic acid is the most logical and effective starting material. The choice between different reductive cyclization methods (e.g., Fe/AcOH vs. catalytic transfer hydrogenation) will depend on the specific laboratory setup, scale, and desired green chemistry profile.

The alternative synthons, while not ideal for this specific target, offer valuable insights into the broader synthetic landscape and may be the preferred choice for the synthesis of related analogues with different substitution patterns or for substrates with functional groups incompatible with reductive conditions. Ultimately, a thorough understanding of the reactivity and limitations of each synthon is paramount for the successful design and execution of a synthetic route.

References

  • Brieger, G.; Nestrick, T. J. Catalytic transfer hydrogenation. Chemical Reviews, 1974, 74 (5), 567-580.
  • Johnstone, R. A. W.; Wilby, A. H.; Entwistle, I. D. Heterogeneous catalytic transfer hydrogenation. Chemical Reviews, 1985, 85 (2), 129-170.
  • Pinder, A. R. The chemistry of the isoindolinones. Chemical Society Reviews, 1982, 11 (4), 421-449.
  • Larock, R. C.; Yum, E. K. Palladium-catalyzed annulation of internal alkynes by 2-haloanilines. Journal of the American Chemical Society, 1991, 113 (17), 6689-6690.
  • Sajiki, H.; Kume, A.; Hattori, K.; Nagase, H.; Hirota, K. Chemo- and regioselective hydrogenolysis of aryl-substituted epoxides with Pd/C-ethylenediamine complex. The Journal of Organic Chemistry, 2002, 67 (21), 7248-7253.
  • Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 1998, 37 (15), 2046-2067.
  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 1998, 31 (12), 805-818.
  • Taft, R. W.; Kamlet, M. J. The solvatochromic comparison method. 2. The. alpha.-scale of hydrogen-bond donor acidities. Journal of the American Chemical Society, 1976, 98 (10), 2886-2894.
  • Kamlet, M. J.; Abboud, J.-L. M.; Abraham, M. H.; Taft, R. W. Linear solvation energy relationships. 23. A comprehensive collection of the solvatochromic parameters,. pi.*,. alpha., and. beta., and some methods for simplifying the generalized solvatochromic equation. The Journal of Organic Chemistry, 1983, 48 (17), 2877-2887.
  • Basavaiah, D.; Rao, A. J.; Satyanarayana, T. Recent advances in the Baylis–Hillman reaction and its applications. Chemical Reviews, 2003, 103 (3), 811-892.

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Comparative

A Guide to Inter-Laboratory Validation for the Analysis of 2-(4-Methoxy-3-nitrophenyl)acetic acid

This guide provides a comprehensive framework and comparative analysis for the inter-laboratory validation of an analytical method for 2-(4-Methoxy-3-nitrophenyl)acetic acid. As a crucial intermediate in various pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework and comparative analysis for the inter-laboratory validation of an analytical method for 2-(4-Methoxy-3-nitrophenyl)acetic acid. As a crucial intermediate in various pharmaceutical synthesis pathways, ensuring a robust, reliable, and reproducible analytical method for its quantification is paramount for quality control and regulatory compliance. This document is intended for researchers, analytical scientists, and quality assurance professionals in the drug development sector.

The narrative herein is structured to not only present a protocol but to delve into the causality behind experimental choices, grounding the methodology in established regulatory standards and field-proven expertise.

The Imperative for Method Validation

In the pharmaceutical industry, the consistent quality of Active Pharmaceutical Ingredients (APIs) and their intermediates is non-negotiable. Analytical methods form the bedrock of quality control, providing the data that informs critical decisions, from batch release to stability studies.[1][2] When an analytical method is used across multiple sites—be it different internal laboratories or with a contract research organization (CRO)—it is essential to prove that the method performs consistently and reliably, regardless of the location, equipment, or analyst. This process, known as inter-laboratory validation or method transfer, assesses the reproducibility of the method.

The objective of this inter-laboratory study is to demonstrate that the chosen analytical procedure for quantifying 2-(4-Methoxy-3-nitrophenyl)acetic acid is suitable for its intended purpose and yields equivalent results across different laboratories.[3][4]

The Regulatory Framework: ICH Q2(R2) Guidelines

The validation process described is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guideline, "Validation of Analytical Procedures".[5] This guideline is the global standard for what constitutes a valid analytical procedure and ensures a harmonized approach to regulatory submissions.[6] The study will evaluate the following key validation performance characteristics:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[3][7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[7]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings.[8] This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Reproducibility: Expresses the precision between laboratories. This is the core focus of an inter-laboratory trial.[3][5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Comparative Analytical Methodologies

For an analyte like 2-(4-Methoxy-3-nitrophenyl)acetic acid, which contains a strong UV-absorbing chromophore (the nitrophenyl group), several analytical techniques are viable.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the most common technique for such molecules. It offers excellent resolution, sensitivity, and is widely available in QC laboratories. The method is robust and cost-effective for routine analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides higher specificity and sensitivity than HPLC-UV. It is particularly useful for identifying and quantifying impurities at very low levels or for analyzing samples in complex biological matrices.[9]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization would likely be required to increase the volatility of the carboxylic acid group, adding complexity to the sample preparation.[10]

For this validation guide, HPLC-UV is selected as the primary method . This choice is justified by its fitness-for-purpose for assay and purity testing in a typical pharmaceutical QC environment, balancing performance with accessibility and cost.

Inter-Laboratory Validation Study Design

This section details the protocol distributed to three participating laboratories (Lab A, Lab B, and Lab C) for the validation of the HPLC-UV method.

Objective

To assess the reproducibility and establish the validated state of the analytical method for the quantification of 2-(4-Methoxy-3-nitrophenyl)acetic acid across three independent laboratories.

Materials and Equipment
  • Test Article: One homogenous batch of 2-(4-Methoxy-3-nitrophenyl)acetic acid.

  • Reference Standard (RS): Certified 2-(4-Methoxy-3-nitrophenyl)acetic acid, Purity >99.5%.

  • Reagents: HPLC-grade acetonitrile (ACN), water, and phosphoric acid.

  • Equipment: Standard HPLC system with a UV/Vis detector, analytical balance, volumetric glassware, and a pH meter.

Detailed HPLC-UV Protocol

Step 1: Solution Preparation

  • Mobile Phase: Prepare a solution of Acetonitrile:Water (50:50, v/v) with the aqueous phase adjusted to pH 2.5 using dilute phosphoric acid. Filter and degas before use.

    • Rationale: A pH of 2.5 ensures the carboxylic acid group is fully protonated, leading to a sharp, symmetrical peak shape on a C18 column. The 50:50 ACN:Water ratio provides adequate retention and separation from potential impurities.

  • Diluent: Use the Mobile Phase as the diluent for all sample and standard preparations.

  • Reference Standard (RS) Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the RS into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard & Linearity Solutions: Prepare a series of calibration standards by serially diluting the RS Stock Solution to concentrations of 50, 80, 100, 120, and 150 µg/mL. The 100 µg/mL solution serves as the working standard for accuracy and precision studies.

    • Rationale: This range (50% to 150% of the nominal test concentration) is appropriate for an assay method as per ICH guidelines.[3]

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the Test Article into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 1.0 mL of this solution to 10.0 mL to obtain the target concentration.

Step 2: Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

    • Rationale: The nitro-aromatic structure of the analyte is expected to have a strong UV absorbance maximum near this wavelength, providing high sensitivity.

  • Injection Volume: 10 µL

Step 3: System Suitability Test (SST)

  • Before initiating any validation experiments, perform five replicate injections of the 100 µg/mL Working Standard.

  • Acceptance Criteria:

    • Peak Tailing Factor: ≤ 1.5

    • Theoretical Plates: ≥ 2000

    • Relative Standard Deviation (%RSD) of peak areas: ≤ 1.0%

    • Rationale: The SST ensures that the chromatographic system is performing adequately on the day of analysis, guaranteeing the validity of the generated data.

Experimental Workflow Visualization

The overall process for this inter-laboratory study is depicted below.

G cluster_Coordination Coordinating Lab cluster_Labs Participating Labs Protocol Develop & Distribute Validation Protocol Samples Distribute Homogenous Test Samples & RS Protocol->Samples LabA Lab A Execution Samples->LabA Shipment LabB Lab B Execution Samples->LabB Shipment LabC Lab C Execution Samples->LabC Shipment FinalReport Compile Data & Generate Final Report LabA->FinalReport Data Submission LabB->FinalReport Data Submission LabC->FinalReport Data Submission

Caption: Workflow for the inter-laboratory validation study.

Comparative Data Analysis and Results

The following tables summarize the hypothetical (but realistic) data generated by the three participating laboratories.

Linearity

The linearity of the method was assessed by a triplicate analysis of five concentration levels.

Parameter Lab A Lab B Lab C Acceptance Criterion
Correlation Coefficient (r²) 0.99980.99950.9997≥ 0.999
Y-intercept (% of response at 100%) 0.85%1.10%0.92%≤ 2.0%
Accuracy (Recovery)

Accuracy was determined by analyzing the test sample spiked with the reference standard at three levels (80%, 100%, and 120% of the nominal concentration).

Spike Level Lab A (% Recovery) Lab B (% Recovery) Lab C (% Recovery) Acceptance Criterion
80% 99.8100.599.5\multirow{3}{*}{98.0% - 102.0%}
100% 100.2100.9100.4
120% 101.199.3100.8
Average Recovery 100.4 100.2 100.2
Precision (Repeatability & Intermediate)

Precision was evaluated by analyzing six independent preparations of the test sample. Intermediate precision involved a different analyst performing the analysis on a different day.

Parameter Lab A Lab B Lab C Acceptance Criterion
Repeatability (%RSD) 0.450.620.55\multirow{2}{*}{≤ 2.0%}
Intermediate Precision (%RSD) 0.780.850.81
Reproducibility (Inter-Laboratory Precision)

This is the most critical parameter for this study. It is evaluated by calculating the overall %RSD of all precision results from all three laboratories.

Parameter Combined Data (n=18) Acceptance Criterion
Mean Assay Value (%) 99.7N/A
Standard Deviation 0.95N/A
Reproducibility (%RSD) 0.95≤ 5.0%
Data Evaluation Logic

The decision-making process for accepting or rejecting validation results is critical for ensuring data integrity.

G start Receive Data (e.g., Precision %RSD) decision Result ≤ Acceptance Criterion? start->decision pass Parameter PASS decision->pass  Yes fail Parameter FAIL decision->fail  No investigate Initiate OOS/ Deviation Investigation fail->investigate

Caption: Decision logic for validation parameter assessment.

Conclusion

The comprehensive inter-laboratory validation study for the analysis of 2-(4-Methoxy-3-nitrophenyl)acetic acid via HPLC-UV has successfully demonstrated that the method is specific, linear, accurate, and precise. Most importantly, the excellent reproducibility results (%RSD = 0.95%) across three independent laboratories confirm that the method is robust and suitable for transfer. This provides a high degree of confidence that the method will generate reliable and consistent data during routine use in different quality control settings, thereby ensuring product quality and supporting regulatory filings.

References

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL: [Link]

  • Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: Proclinical URL: [Link]

  • Title: The 6 Key Aspects of Analytical Method Validation Source: Element Lab Solutions URL: [Link]

  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharma Beginners URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs.ai URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Validation of analytical procedures according to the ICH guidelines Source: Efor Group URL: [Link]

  • Title: 2-(4-Hydroxy-3-nitrophenyl)acetic acid;nitric acid Source: PubChem - National Center for Biotechnology Information URL: [Link]

  • Title: ANALYTICAL METHOD SUMMARIES Source: Eurofins URL: [Link]

  • Title: HOW TO EVALUATE THE PERFORMANCE OF LABORATORIES OVER SEVERAL YEARS - 10 YEARS OF INTERLABORATORY STUDIES FOR THE ANALYSIS Source: CABI Digital Library URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(4-Methoxy-3-nitrophenyl)acetic acid proper disposal procedures

Executive Summary: Immediate Action Plan Do NOT dispose of 2-(4-Methoxy-3-nitrophenyl)acetic acid (MNPAA) down the drain. Despite the "acetic acid" nomenclature, the presence of the nitro-aromatic moiety renders this com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Do NOT dispose of 2-(4-Methoxy-3-nitrophenyl)acetic acid (MNPAA) down the drain. Despite the "acetic acid" nomenclature, the presence of the nitro-aromatic moiety renders this compound unsuitable for aqueous neutralization and municipal discharge.

The only acceptable disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.

Immediate Handling Directives:

  • Segregation: Keep separate from strong bases (exothermic reaction risk) and strong oxidizers.

  • Labeling: Tag as "Organic Acid – Nitro-Aromatic – Toxic/Irritant."

  • State: Solid waste (if pure) or Organic Liquid Waste (if dissolved in solvent).

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand what dictates its reactivity. MNPAA combines a carboxylic acid tail with a nitro-substituted phenyl ring.

Property Data / Description
Chemical Name 2-(4-Methoxy-3-nitrophenyl)acetic acid
CAS Number Verify specific isomer on container (Common analogue: 18616-98-1 or similar)
Functional Groups Nitro (-NO₂), Methoxy (-OCH₃), Carboxylic Acid (-COOH)
Molecular Formula C₉H₉NO₅
Primary Hazards Skin/Eye Irritant (H315, H319) ; STOT SE 3 (H335) .[1][2][3]
Reactivity Alert Nitro-Aromatic: Potential for energetic decomposition if heated under confinement. Acidic: Corrosive to metals; reacts exothermically with bases.

The "Why" Behind the Protocol: While the acetic acid group implies water solubility and pH susceptibility, the nitro group (-NO₂) is the controlling factor for disposal. Nitro-aromatics are often precursors to toxic amines (via reduction) and can exhibit thermal instability. Standard neutralization (adding base to acid) generates heat; for nitro-compounds, uncontrolled heat can trigger decomposition. Therefore, we avoid bulk neutralization and opt for thermal destruction (incineration).

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation
  • Solid Waste (Pure Substance):

    • Do not dissolve unnecessarily. Solid waste is cheaper and safer to transport than liquid waste.

    • Place the original container (if empty/residual) or the solid substance into a wide-mouth HDPE (High-Density Polyethylene) jar .

    • Label as "Solid Hazardous Waste: Toxic Organic Acid."

  • Liquid Waste (Mother Liquors/HPLC Effluent):

    • Solvent Compatibility: Ensure the solvent stream is compatible. MNPAA is typically soluble in Methanol, DMSO, or Acetonitrile.

    • pH Check: If the waste is aqueous (e.g., HPLC mobile phase), check pH. If < 2.0, it is a D002 (Corrosive) waste under RCRA.

    • Segregation: NEVER mix with oxidizing acids (Nitric, Perchloric) or strong bases (Sodium Hydroxide).

Phase 2: Packaging & Storage
  • Container: Use amber glass or HDPE. Avoid metal containers due to acid corrosion.

  • Headspace: Leave at least 10% headspace in the container to accommodate potential gas expansion or thermal fluctuation.

  • Secondary Containment: Store the waste bottle in a polyethylene tray to capture spills.

Phase 3: Final Disposal (Incineration)
  • Hand off to your institution's EHS or licensed contractor (e.g., Clean Harbors, Veolia, Triumvirate).

  • Disposal Code: The contractor will likely profile this as a "Lab Pack" for incineration.

  • Destruction Efficiency: Incineration at >1000°C ensures the cleavage of the nitro group and destruction of the aromatic ring, preventing environmental leaching.

Decision Logic: The Disposal Workflow

The following diagram illustrates the decision-making process for handling MNPAA waste streams.

DisposalWorkflow Start Waste Generation: 2-(4-Methoxy-3-nitrophenyl)acetic acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Dry LiquidPath Solution / Mixture StateCheck->LiquidPath Wet SolidPkg Package in HDPE Jar (Do not dissolve) SolidPath->SolidPkg SolventCheck Solvent Type? LiquidPath->SolventCheck Labeling Label: 'Toxic, Irritant, Organic Acid' SolidPkg->Labeling OrgSolvent Organic (MeOH, DMSO) SolventCheck->OrgSolvent >50% Organic AqSolvent Aqueous (Buffer/Water) SolventCheck->AqSolvent Mostly Water OrgDest Stream: Flammable Organic Waste (High BTU) OrgSolvent->OrgDest AqDest Stream: Aqueous Toxic Waste (Check pH) AqSolvent->AqDest OrgDest->Labeling AqDest->Labeling Final Handover to EHS Method: Incineration Labeling->Final

Figure 1: Decision tree for segregating and packaging MNPAA waste based on physical state and solvent composition.

Regulatory Framework (RCRA & EPA)[4][5]

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

Regulatory Category Classification for MNPAA Action
P-List / U-List Not explicitly listed by specific CAS.Default to Characteristic Waste.
Characteristic: Ignitability D001 (If in flammable solvent).Label as Flammable.
Characteristic: Corrosivity D002 (If aqueous pH ≤ 2).Label as Corrosive.
Characteristic: Reactivity D003 (Unlikely, but possible for dry nitro-compounds).Handle with care; do not grind or heat.
Generator Status Variable (VSQG, SQG, LQG).Ensure total waste accumulation does not exceed your facility's limit.

Self-Validating System: Before disposal, perform a compatibility test on a small aliquot (1-2 mL) if mixing MNPAA waste with a central waste carboy. If bubbling, heat generation, or precipitation occurs, STOP . Isolate the MNPAA waste in its own container.

Emergency Procedures (Spill Response)

If a spill occurs, do not use water immediately, as this spreads the contamination.

  • PPE Up: Nitrile gloves (double gloved), safety goggles, lab coat.

  • Containment: Ring the spill with an absorbent pig or pillow.

  • Neutralization (Spills Only):

    • Cover the spill with Sodium Carbonate (Soda Ash) or Calcium Carbonate .

    • Why? These weak bases neutralize the carboxylic acid gently without the violent exotherm of strong bases like NaOH.

  • Cleanup: Scoop the resulting paste into a waste container. Label as "Spill Debris: Nitro-aromatic Acid."

References

  • U.S. Environmental Protection Agency (EPA). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). SW-846 Update IV. [Link]

  • PubChem. 4-Hydroxy-3-nitrophenylacetic acid (Compound Summary). National Library of Medicine. [Link]

  • U.S. EPA. Hazardous Waste Generator Regulations: A User-Friendly Reference. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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2-(4-Methoxy-3-nitrophenyl)acetic acid
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2-(4-Methoxy-3-nitrophenyl)acetic acid
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